1,4-Bis(methoxymethyl)benzene
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
1,4-bis(methoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-11-7-9-3-5-10(6-4-9)8-12-2/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJPMKAQEUGECW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044712 | |
| Record name | 1,4-Bis(methoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6770-38-3 | |
| Record name | 1,4-Bis(methoxymethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6770-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Bis(methoxymethyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006770383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6770-38-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137830 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,4-bis(methoxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Bis(methoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-bis(methoxymethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.117 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-BIS(METHOXYMETHYL)BENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V4WOT91ND | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 1,4-Bis(methoxymethyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1,4-bis(methoxymethyl)benzene, a versatile diether used in various chemical applications. This document provides two primary synthetic protocols, quantitative data, reaction mechanisms, and experimental workflows.
Introduction
This compound is an organic compound featuring a central benzene (B151609) ring substituted with two methoxymethyl groups at the para positions. Its structure allows it to be a useful crosslinking agent and a building block in the synthesis of more complex molecules. The most common and effective method for its synthesis is the Williamson ether synthesis, a well-established reaction in organic chemistry. This guide will focus on two main variations of this synthesis, starting from either 1,4-bis(chloromethyl)benzene (B146612) or 1,4-bis(hydroxymethyl)benzene.
Synthetic Protocols
Two primary protocols for the synthesis of this compound via the Williamson ether synthesis are presented below.
Protocol 1: From 1,4-Bis(chloromethyl)benzene
This protocol involves the nucleophilic substitution of the chlorine atoms in 1,4-bis(chloromethyl)benzene with methoxide (B1231860) ions.
Experimental Procedure:
A solution of sodium methoxide is prepared by cautiously adding sodium metal to anhydrous methanol (B129727) in a flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon). To this solution, 1,4-bis(chloromethyl)benzene is added portion-wise with continuous stirring. The reaction mixture is then heated to reflux and maintained at this temperature for a specified period. Progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is partitioned between water and an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield the crude product. Purification is typically achieved by vacuum distillation or column chromatography.
Protocol 2: From 1,4-Bis(hydroxymethyl)benzene
This method involves the deprotonation of the hydroxyl groups of 1,4-bis(hydroxymethyl)benzene to form a dialkoxide, which then reacts with a methylating agent.
Experimental Procedure:
To a suspension of a strong base, such as sodium hydride, in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), a solution of 1,4-bis(hydroxymethyl)benzene in the same solvent is added dropwise at 0 °C under an inert atmosphere. The mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the dialkoxide. A methylating agent, such as methyl iodide or dimethyl sulfate, is then added dropwise to the reaction mixture. The reaction is stirred at room temperature or gently heated to drive it to completion. After the reaction is complete, it is quenched by the slow addition of water. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by vacuum distillation or column chromatography.
Quantitative Data
The following tables summarize the key quantitative data for the described synthetic protocols. Please note that specific values can vary depending on the scale of the reaction and the purity of the reagents.
Table 1: Reactants and Products for Protocol 1
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| 1,4-Bis(chloromethyl)benzene | C₈H₈Cl₂ | 175.06 | 1 |
| Sodium Methoxide | CH₃NaO | 54.02 | > 2 |
| Methanol | CH₄O | 32.04 | Solvent |
| This compound | C₁₀H₁₄O₂ | 166.22 | 1 (Theoretical) |
Table 2: Reaction Conditions and Yield for Protocol 1
| Parameter | Value |
| Temperature | Reflux |
| Reaction Time | 2-6 hours |
| Typical Yield | 80-95% |
Table 3: Reactants and Products for Protocol 2
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio | | :--- | :--- | :--- | | 1,4-Bis(hydroxymethyl)benzene | C₈H₁₀O₂ | 138.16 | 1 | | Sodium Hydride | NaH | 24.00 | > 2 | | Methyl Iodide | CH₃I | 141.94 | > 2 | | Tetrahydrofuran | C₄H₈O | 72.11 | Solvent | | this compound | C₁₀H₁₄O₂ | 166.22 | 1 (Theoretical) |
Table 4: Reaction Conditions and Yield for Protocol 2
| Parameter | Value |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 75-90% |
Reaction Pathways and Mechanisms
The synthesis of this compound via the Williamson ether synthesis proceeds through a series of well-understood reaction steps.
Signaling Pathway for Protocol 1
A Comprehensive Technical Guide to the Physicochemical Properties of 1,4-Bis(methoxymethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of 1,4-Bis(methoxymethyl)benzene. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and methodologies to support laboratory and research applications.
Core Physicochemical Data
This compound, also known as p-xylene (B151628) dimethyl ether, is a colorless to pale yellow liquid. It is a versatile organic compound utilized as a building block in organic synthesis and polymer chemistry.[1] The following table summarizes its key quantitative physicochemical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄O₂ | [2][3][4][5] |
| Molecular Weight | 166.22 g/mol | [2][4][5][6][7] |
| Boiling Point | 208.9 - 235 °C | [3][4][5][6] |
| Melting Point | 114 - 116 °C | [4][5][8] |
| Density | 1.0 - 1.013 g/cm³ | [3][4][6] |
| Flash Point | 67.1 - 118 °C | [3][4][5][6] |
| Water Solubility | 10.642 g/L at 20°C | [4][8] |
| Refractive Index | 1.494 - 1.5040 | [3][4][5] |
| Vapor Pressure | 0.3 - 0.301 mmHg at 25°C | [3][4] |
| LogP | 1.70 - 1.97940 | [3][5] |
Synthesis Workflow
The synthesis of this compound can be achieved through a two-step process starting from p-xylene. The following diagram illustrates this common synthetic route.
Experimental Protocols
Detailed experimental protocols for the determination of key physicochemical properties are outlined below. These are generalized procedures and may require optimization based on laboratory conditions and equipment.
Determination of Melting Point
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes
-
Thermometer
-
Mortar and pestle
Procedure:
-
A small sample of crystalline this compound is finely ground.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the melting point apparatus.
-
The sample is heated at a steady rate (approximately 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Determination of Boiling Point
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Apparatus:
-
Distillation flask
-
Condenser
-
Thermometer
-
Heating mantle or oil bath
-
Boiling chips
Procedure:
-
A sample of this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.
-
The distillation apparatus is assembled with the thermometer bulb positioned just below the side arm of the flask to accurately measure the temperature of the vapor.
-
The flask is gently heated.
-
As the liquid boils, the vapor rises, and the temperature on the thermometer will stabilize.
-
The constant temperature observed during the distillation of the liquid is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.
Determination of Density
Principle: Density is the mass of a substance per unit volume.
Apparatus:
-
Pycnometer (a flask with a specific, accurately known volume)
-
Analytical balance
Procedure:
-
The empty pycnometer is weighed.
-
The pycnometer is filled with this compound, ensuring no air bubbles are trapped, and weighed again.
-
The pycnometer is then emptied, cleaned, and filled with a reference substance of known density (e.g., distilled water) at the same temperature and weighed.
-
The density of this compound is calculated using the formula: Density = (mass of substance / mass of reference substance) * density of reference substance
Determination of Solubility
Principle: Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.
Apparatus:
-
Test tubes or vials
-
Vortex mixer or shaker
-
Analytical balance
-
Spectrophotometer (for quantitative analysis)
Procedure (Qualitative):
-
A small, known amount of this compound is added to a test tube containing a known volume of the solvent (e.g., water, ethanol, ether).[2]
-
The mixture is agitated to facilitate dissolution.
-
Observations are made to determine if the substance dissolves completely, partially, or is insoluble.
Procedure (Quantitative):
-
An excess amount of this compound is added to a known volume of the solvent in a sealed container.
-
The mixture is agitated at a constant temperature for an extended period to ensure equilibrium is reached.
-
The undissolved solid is separated from the saturated solution by filtration or centrifugation.
-
The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).[9]
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and identification of this compound.
-
¹H NMR: Proton Nuclear Magnetic Resonance (¹H NMR) spectral data can be used to confirm the presence of the methoxy (B1213986) and methylene (B1212753) protons, as well as the aromatic protons on the benzene (B151609) ring.[10]
-
¹³C NMR: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides information on the different carbon environments within the molecule.
-
IR Spectroscopy: Infrared (IR) spectroscopy can identify the characteristic functional groups present, such as C-O-C stretching for the ether linkages and C-H stretching for the aromatic and aliphatic components.[11]
References
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 6770-38-3: 1,4-bis(methoxymethyl)-benzene | CymitQuimica [cymitquimica.com]
- 3. This compound | CAS#:6770-38-3 | Chemsrc [chemsrc.com]
- 4. lookchem.com [lookchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 1,4-bis-(Methoxymethyl)benzene | CAS 6770-38-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. This compound | C10H14O2 | CID 81239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 6770-38-3 [chemicalbook.com]
- 9. This compound | SIELC Technologies [sielc.com]
- 10. This compound(6770-38-3) 1H NMR [m.chemicalbook.com]
- 11. This compound(6770-38-3) IR Spectrum [m.chemicalbook.com]
1,4-Bis(methoxymethyl)benzene CAS number 6770-38-3
An In-depth Technical Guide to 1,4-Bis(methoxymethyl)benzene
CAS Number: 6770-38-3
This technical guide provides a comprehensive overview of this compound, a versatile aromatic ether. It is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its properties, synthesis, applications, and safety.
Physicochemical Properties
This compound is a colorless to pale yellow liquid under standard conditions.[1][2] It is characterized by a benzene (B151609) ring substituted at the para (1,4) positions with two methoxymethyl groups.[2] This structure lends it solubility in common organic solvents like ethanol (B145695) and ether, while its hydrophobic benzene core results in limited water solubility.[1]
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄O₂ | [1][3] |
| Molecular Weight | 166.22 g/mol | [1][2][4] |
| Density | 1.0 ± 0.1 g/cm³ | [3] |
| Boiling Point | 208.9 ± 20.0 °C at 760 mmHg | [3] |
| Melting Point | 114-116 °C | [5][6] |
| Flash Point | 67.1 ± 21.3 °C | [3] |
| Water Solubility | 10.642 g/L at 20 °C | [5][6] |
| Refractive Index | 1.494 - 1.504 | [3][5] |
| Vapor Pressure | 0.3 ± 0.4 mmHg at 25°C | [3] |
| LogP | 1.70 | [3] |
Synthesis and Experimental Protocols
The primary industrial synthesis of this compound involves a two-step process starting from p-xylene.
Experimental Protocol: Synthesis from p-Xylene
This protocol describes a common method for the preparation of this compound.[7]
Step 1: Chlorination of p-Xylene
-
Reaction Setup: A reaction vessel equipped with a stirrer, a gas inlet, and a reflux condenser is charged with p-xylene.
-
Initiation: The reaction is typically initiated by UV light or a radical initiator.
-
Chlorination: Chlorine gas is bubbled through the p-xylene. The reaction proceeds via a free-radical mechanism to form p-chloromethyl benzyl (B1604629) chloride.
-
Monitoring: The reaction is monitored by gas chromatography (GC) to determine the consumption of the starting material and the formation of the dichlorinated product.
-
Work-up: Once the desired conversion is achieved, the excess chlorine is removed by purging with an inert gas. The crude p-chloromethyl benzyl chloride is then purified, typically by distillation under reduced pressure.
Step 2: Etherification with Methanol (B129727)
-
Reaction Setup: A solution of sodium hydroxide (B78521) in methanol is prepared in a separate reaction vessel. This creates the sodium methoxide (B1231860) nucleophile.
-
Addition: The purified p-chloromethyl benzyl chloride from Step 1 is added dropwise to the sodium methoxide solution while maintaining a controlled temperature.
-
Reaction: The nucleophilic sodium methoxide displaces the chloride ions in a Williamson ether synthesis reaction to form this compound.
-
Quenching and Extraction: After the reaction is complete, the mixture is quenched with water. The product is then extracted into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The final product is purified by vacuum distillation.
Caption: General synthesis workflow from p-xylene.
Applications and Reactivity
This compound is a valuable intermediate in organic synthesis due to its reactive methoxymethyl groups.[1][7] These groups can be functionalized or serve as protecting groups, making the compound a versatile building block for more complex molecules.[2]
Key Application Areas:
-
Polymer Chemistry: It is widely used as a crosslinking agent in the synthesis of polymers and resins.[1][7] The methoxymethyl groups can react with functional groups on polymer chains, forming covalent bonds that enhance the mechanical strength and thermal stability of the material.[7] It is a known component in the production of certain phenol-based polymers.[8]
-
Pharmaceutical and Agrochemical Synthesis: The compound serves as a crucial building block for creating active pharmaceutical ingredients (APIs) and agricultural chemicals.[2][9]
-
Materials Science: It is used in the formulation of antireflective coatings and hardmask compositions for photolithography processes.
-
Organic Synthesis: It acts as a precursor for various organic compounds and is used in the development of novel catalysts and molecules with tailored functions.[9]
Caption: Logical flow from the core compound to its applications.
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of this compound.
-
¹H NMR: The proton NMR spectrum is a key tool for confirming the structure.[10] The expected signals would correspond to the aromatic protons on the benzene ring, the methylene (B1212753) protons of the -CH₂- groups, and the methyl protons of the -OCH₃ groups.
-
¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule.
-
IR Spectroscopy: Infrared spectroscopy can be used to identify the characteristic C-O-C stretching frequencies of the ether linkages and the aromatic C-H and C=C bonds.[11]
-
Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound.[11] The fragmentation pattern can also provide structural information.
Safety and Handling
While some sources classify this compound as not hazardous, others indicate potential risks that necessitate careful handling.[11][12][13]
Table 2: GHS Hazard Information
| Hazard Statement | Description | Source(s) |
| H315 | Causes skin irritation | [12][14] |
| H319 | Causes serious eye irritation | [12][14] |
| H361 | Suspected of damaging fertility or the unborn child | [12][14] |
| H373 | May cause damage to organs through prolonged or repeated exposure | [12][14] |
Handling and Storage Recommendations:
-
Handling: Use in a well-ventilated area.[13] Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[12] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[12] Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] Keep away from direct sunlight, heat, and incompatible materials.[2] The recommended storage temperature is room temperature.[6][14]
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[12][13]
References
- 1. CAS 6770-38-3: 1,4-bis(methoxymethyl)-benzene | CymitQuimica [cymitquimica.com]
- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 3. This compound | CAS#:6770-38-3 | Chemsrc [chemsrc.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. chembk.com [chembk.com]
- 6. lookchem.com [lookchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Phenol, polymer with this compound | 26834-02-6 [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. This compound(6770-38-3) 1H NMR [m.chemicalbook.com]
- 11. This compound | C10H14O2 | CID 81239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemicalbook.com [chemicalbook.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. This compound | 6770-38-3 [sigmaaldrich.com]
An In-depth Technical Guide on the Solubility of 1,4-Bis(methoxymethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,4-Bis(methoxymethyl)benzene, a versatile organic compound used in various chemical syntheses, including the production of polymers and resins. This document compiles available solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow for the experimental procedure.
Core Concepts in Solubility
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. For this compound, its molecular structure, characterized by a hydrophobic benzene (B151609) core and two polar methoxymethyl groups, governs its solubility profile. The general principle of "like dissolves like" is applicable, suggesting that its solubility will be higher in solvents with similar polarity.
Solubility Data of this compound
A thorough review of scientific literature and chemical databases has yielded limited quantitative solubility data for this compound in organic solvents. However, its solubility in water has been quantitatively determined. The available data is summarized in the table below.
| Solvent | Solvent Type | Temperature (°C) | Solubility | Data Type | Reference |
| Water | Polar Protic | 20 | 10.642 g/L | Quantitative | [1][2] |
| Ethanol (B145695) | Polar Protic | Not Specified | Soluble | Qualitative | [3] |
| Ether | Polar Aprotic | Not Specified | Soluble | Qualitative | [3] |
Experimental Protocol for Determining Solubility
For researchers who need to determine the solubility of this compound in a specific solvent, the isothermal shake-flask method is a reliable and widely used technique. This method allows for the determination of the equilibrium solubility of a compound at a controlled temperature.
Objective: To determine the saturation solubility of this compound in a selected solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected solvent (analytical grade)
-
Thermostated orbital shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials with screw caps
-
Analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a known volume of the selected solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials and place them in a thermostated orbital shaker or water bath set to the desired temperature.
-
Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The equilibration time should be validated by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a minimum of 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with a known volume of the solvent.
-
Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., High-Performance Liquid Chromatography, Gas Chromatography, or UV-Vis Spectroscopy).
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of solute in the sample.
-
-
Calculation:
-
Calculate the solubility of this compound in the chosen solvent at the specified temperature based on the measured concentration and the dilution factor. The results can be expressed in various units such as g/L, mg/mL, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.
References
In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 1,4-Bis(methoxymethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1,4-bis(methoxymethyl)benzene. The information presented herein is intended to assist researchers, scientists, and professionals in the field of drug development in the accurate identification and characterization of this compound.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound is characterized by its simplicity, which is a direct consequence of the molecule's high degree of symmetry. The para-substitution on the benzene (B151609) ring results in chemical equivalence for several sets of protons.
Due to the symmetrical nature of this compound, the ¹H NMR spectrum is expected to exhibit three distinct signals:
-
A singlet corresponding to the four aromatic protons.
-
A singlet corresponding to the four methylene (B1212753) protons of the two -CH₂- groups.
-
A singlet corresponding to the six methyl protons of the two -OCH₃ groups.
The expected chemical shifts for these protons are influenced by their local electronic environments. The aromatic protons are deshielded by the ring current of the benzene ring. The methylene protons are deshielded by the adjacent oxygen atom and the benzene ring. The methyl protons are deshielded by the adjacent oxygen atom.
Quantitative ¹H NMR Data
The following table summarizes the anticipated quantitative data for the ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃).
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons (Ar-H) | ~7.3 | Singlet | 4H |
| Methylene Protons (-CH₂-) | ~4.5 | Singlet | 4H |
| Methyl Protons (-OCH₃) | ~3.3 | Singlet | 6H |
Experimental Protocol for ¹H NMR Spectroscopy
The following is a detailed methodology for acquiring a quantitative ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a known internal standard (e.g., tetramethylsilane (B1202638) - TMS at 0 ppm).
-
Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
2. NMR Instrument Parameters:
-
The ¹H NMR spectrum should be acquired on a spectrometer with a field strength of 300 MHz or higher to ensure adequate signal dispersion.
-
The sample temperature should be maintained at a constant value, typically 298 K (25 °C).
-
A standard single-pulse experiment (e.g., 'zg' pulse program on Bruker instruments) is generally sufficient.
-
Key acquisition parameters should be optimized for quantitative analysis:
-
Pulse Angle: A 30° or 45° pulse angle is recommended to allow for shorter relaxation delays.
-
Relaxation Delay (d1): A relaxation delay of at least 5 times the longest T₁ relaxation time of the protons of interest should be used to ensure full relaxation between scans. For quantitative accuracy, a delay of 20-30 seconds is often employed.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds is typically adequate.
-
Number of Scans (ns): A sufficient number of scans (e.g., 8 to 64) should be acquired to achieve a good signal-to-noise ratio.
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum should be accurately phased and the baseline corrected.
-
The chemical shifts should be referenced to the internal standard (TMS at 0.00 ppm).
-
The signals of interest should be integrated to determine the relative number of protons.
Visualizations
The following diagrams illustrate the molecular structure and the logical workflow for the ¹H NMR analysis of this compound.
An In-depth Technical Guide to the Reactivity of Methoxymethyl Groups on a Benzene Ring
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the methoxymethyl (MOM) group when attached to a benzene (B151609) ring. The MOM group is a crucial protecting group for phenols in multistep organic synthesis, valued for its ease of installation and stability under a range of conditions. This document delves into its directing effects in electrophilic aromatic substitution, its role in directed ortho-metalation, and the various protocols for its attachment and cleavage, supported by quantitative data and detailed experimental methodologies.
The Methoxymethyl (MOM) Group as a Protecting Group for Phenols
The methoxymethyl group is widely employed to protect the hydroxyl functionality of phenols from unwanted reactions during synthetic sequences. It is stable to a variety of non-acidic reagents, including strong bases, organometallics, and many oxidizing and reducing agents.[1]
Protection of Phenols as MOM Ethers
The introduction of the MOM group onto a phenol (B47542) can be achieved through several methods. The choice of method often depends on the substrate's sensitivity and the desired reaction conditions.
Table 1: Comparative Data for the Protection of Phenols as Methoxymethyl Ethers
| Phenol Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | Methoxymethyl acetate, ZnCl₂ etherate | Dichloromethane (B109758) | Room Temp. | 16 | 81 | |
| 3,4-Dichlorophenol | Methoxymethyl acetate, ZnCl₂ etherate | Dichloromethane | Room Temp. | - | 66 | |
| 4-Carbomethoxyphenol | Methoxymethyl acetate, ZnCl₂ etherate | Dichloromethane | Room Temp. | - | 68 | |
| General Alcohols | MOMCl, DIPEA, NaI | Dichloromethane | 0 to 25 | 16 | 92 | [2] |
| Various Alcohols | Formaldehyde dimethyl acetal, ZrCl₄ (10 mol%) | Solvent-free | Room Temp. | - | High | [3] |
This procedure details the protection of a general alcohol, which is analogous to the protection of a phenol.
-
Preparation: An oven-dried 3-neck 500 mL round-bottom flask equipped with a stir bar is charged with the alcohol (1.0 eq.), N,N-Diisopropylethylamine (DIPEA) (4.0 eq.), and dichloromethane (DCM) under an argon atmosphere.
-
Reaction Initiation: The resulting suspension is cooled to 0 °C, and freshly distilled methoxymethyl chloride (MOMCl) (3.0 eq.) is added dropwise over 10 minutes. Sodium iodide (NaI) (0.5 eq.) is then added to the reaction solution.
-
Reaction Progression: The mixture is allowed to warm to 25 °C and stirred for 16 hours.
-
Work-up: Upon completion, the reaction is quenched with a saturated ammonium (B1175870) chloride solution and diluted with DCM. The layers are separated, and the aqueous layer is extracted with DCM.
-
Purification: The combined organic phases are washed with a saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel flash chromatography.
Deprotection of MOM-Protected Phenols
The cleavage of the MOM ether to regenerate the phenol is most commonly achieved under acidic conditions. The choice of acid and reaction conditions can be tuned to allow for selective deprotection in the presence of other acid-sensitive groups.[1]
Table 2: Comparative Data for the Deprotection of Phenolic Methoxymethyl Ethers
| Substrate | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Aromatic MOM Ether | TMSOTf, 2,2'-bipyridyl | Acetonitrile (B52724) | Room Temp. | 15 min | 91 | [1] |
| Aromatic MOM Ether with EWG | TMSOTf, 2,2'-bipyridyl | Acetonitrile | 50 | 4 h | High | [1] |
| Various MOM Ethers | Zirconium(IV) chloride (ZrCl₄) | Isopropanol | Reflux | - | High | [3] |
| Phenolic MOM Ethers | Wells-Dawson heteropolyacid | Methanol | 65 | 1 h | 100 | [4] |
| Phenolic MOM Ethers | Wells-Dawson heteropolyacid | 1,2-dichloroethane | 80 | 5 h | 80 | [4] |
| Aromatic MOM Ether | Dichloromethane/TFA (15:1) | Dichloromethane/TFA | 25 | 12 h | - | [2] |
-
Preparation: The MOM-protected compound (1.0 eq.) is dissolved in a 15:1 mixture of DCM and TFA at 25 °C.
-
Reaction: The solution is stirred at 25 °C for 12 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is diluted with DCM and neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The layers are separated, and the aqueous phase is extracted with DCM.
-
Purification: The combined organic phases are washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude product, which can be further purified by chromatography.
Reactivity of the Methoxymethyl Group on the Benzene Ring
The methoxymethyl group significantly influences the reactivity of the benzene ring in various transformations.
Directing Effects in Electrophilic Aromatic Substitution
The oxygen atom of the methoxymethyl group, being directly attached to the benzene ring, is an activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. The lone pairs on the oxygen atom can be donated into the aromatic π-system through resonance, increasing the electron density at the ortho and para positions. This makes the ring more nucleophilic and reactive towards electrophiles at these positions.
While the MOM group is activating, steric hindrance from the methoxymethyl moiety can influence the ortho to para product ratio.
This protocol for the bromination of an anisole (B1667542) derivative is representative of EAS reactions on MOM-protected phenols.
-
Setup: Dissolve the anisole derivative (1.0 eq.) in an anhydrous solvent such as acetonitrile or dichloromethane in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0 °C and add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15-20 minutes with vigorous stirring.
-
Reaction: Monitor the reaction by TLC. After the addition is complete, continue stirring at 0 °C for 1-2 hours or until the starting material is consumed.
-
Work-up and Purification: Quench the reaction and follow standard procedures for extraction, drying, and purification of the product.
Directed ortho-Metalation (DoM)
The methoxymethyl group can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent. This forms an aryllithium intermediate that can then react with various electrophiles to introduce a substituent exclusively at the ortho position. This provides a powerful tool for the regioselective functionalization of the benzene ring.[5] However, it is important to note that in some cases, a proton transfer from the MOM group itself can compete with the desired ortho-deprotonation, potentially quenching the organolithium reagent.[5]
This protocol describes the ortho-lithiation of a resorcinol (B1680541) derivative mono-protected with a MOM group.
-
Preparation: A solution of the MOM-protected resorcinol derivative (1.0 eq.) in an appropriate anhydrous ether solvent is cooled to -78 °C under an inert atmosphere.
-
Lithiation: sec-Butyllithium is added dropwise, and the reaction is stirred at -78 °C.
-
Electrophilic Quench: The desired electrophile (e.g., prenyl bromide) is added to the solution, and the reaction is allowed to proceed.
-
Work-up: The reaction is quenched with a suitable proton source (e.g., saturated aqueous ammonium chloride), and the product is extracted, dried, and purified.
Reaction Mechanisms and Workflows
Visualizing the flow of electrons and the transformation of molecules is crucial for understanding the reactivity of MOM-protected phenols. The following diagrams, rendered in DOT language, illustrate key reaction pathways.
Caption: Mechanism of MOM protection of a phenol using a strong base.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Electrophilic Aromatic Substitution on 1,4-Bis(methoxymethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,4-Bis(methoxymethyl)benzene is a symmetrically substituted aromatic compound with significant potential as a building block in the synthesis of more complex molecules for pharmaceutical and materials science applications. This technical guide provides a comprehensive overview of the core principles and experimental considerations for electrophilic aromatic substitution (EAS) reactions on this substrate. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document extrapolates from the known electronic effects of the methoxymethyl substituent and provides representative experimental protocols based on well-established procedures for analogous activated aromatic compounds. All quantitative data presented herein should be considered predictive and serve as a starting point for experimental design and optimization.
Core Concepts: Reactivity and Regioselectivity
The methoxymethyl group (-CH₂OCH₃) is an activating, ortho, para-directing substituent in electrophilic aromatic substitution. This directing effect is primarily due to the resonance donation of the lone pair of electrons on the oxygen atom into the benzene (B151609) ring, which stabilizes the arenium ion intermediate when the electrophile attacks the ortho or para positions. The inductive effect of the electronegative oxygen is outweighed by this strong resonance effect.[1][2][3]
In this compound, the two activating groups are positioned para to each other. This substitution pattern means that the positions ortho to each methoxymethyl group are the sites of highest electron density and therefore the most favorable for electrophilic attack. All four available positions on the aromatic ring are equivalent, which simplifies the product distribution, leading to a single expected mono-substituted product.
Key Electrophilic Aromatic Substitution Reactions
This section outlines the predicted outcomes and provides representative experimental protocols for common EAS reactions on this compound.
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a crucial functional group for further synthetic transformations, such as reduction to an amine.[4]
Predicted Reaction:
Data Presentation: Predicted Nitration Outcome
| Electrophile | Product | Predicted Major Isomer | Predicted Yield |
| NO₂⁺ | 2-Nitro-1,4-bis(methoxymethyl)benzene | 2-Nitro-1,4-bis(methoxymethyl)benzene | Moderate to High |
Experimental Protocol: Representative Nitration
Disclaimer: This protocol is a representative example adapted from standard nitration procedures for activated aromatic compounds and has not been optimized for this compound.
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid (15 mL) and concentrated nitric acid (15 mL) to 0-5 °C in an ice-water bath.
-
Dissolve this compound (10.0 g, 0.06 mol) in a minimal amount of a suitable inert solvent (e.g., dichloromethane).
-
Add the solution of this compound dropwise to the cooled nitrating mixture over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.
-
Extract the product with dichloromethane (B109758) (3 x 50 mL).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Halogenation (Bromination)
Halogenation, such as bromination, introduces a halogen atom onto the aromatic ring, which can serve as a handle for cross-coupling reactions.
Predicted Reaction:
Data Presentation: Predicted Bromination Outcome
| Electrophile | Product | Predicted Major Isomer | Predicted Yield |
| Br⁺ | 2-Bromo-1,4-bis(methoxymethyl)benzene | 2-Bromo-1,4-bis(methoxymethyl)benzene | High |
Experimental Protocol: Representative Bromination
Disclaimer: This protocol is a representative example adapted from standard bromination procedures for activated aromatic compounds and has not been optimized for this compound.
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve this compound (10.0 g, 0.06 mol) in anhydrous dichloromethane (100 mL).
-
Add a catalytic amount of iron(III) bromide (0.5 g, 1.7 mmol).
-
Cool the mixture to 0 °C in an ice-water bath.
-
Slowly add a solution of bromine (3.1 mL, 0.06 mol) in dichloromethane (20 mL) dropwise over 30 minutes.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by introducing an acyl group onto the aromatic ring.[5][6][7]
Predicted Reaction:
Data Presentation: Predicted Friedel-Crafts Acylation Outcome
| Electrophile | Product | Predicted Major Isomer | Predicted Yield |
| CH₃CO⁺ | 1-(2,5-Bis(methoxymethyl)phenyl)ethan-1-one | 1-(2,5-Bis(methoxymethyl)phenyl)ethan-1-one | Moderate |
Experimental Protocol: Representative Friedel-Crafts Acylation
Disclaimer: This protocol is a representative example adapted from standard Friedel-Crafts acylation procedures for activated aromatic compounds and has not been optimized for this compound.
-
To a stirred suspension of anhydrous aluminum chloride (9.6 g, 0.072 mol) in anhydrous dichloromethane (100 mL) at 0 °C under a nitrogen atmosphere, add acetyl chloride (5.1 mL, 0.072 mol) dropwise.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of this compound (10.0 g, 0.06 mol) in anhydrous dichloromethane (50 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction to stir at room temperature for 4-6 hours.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting ketone by column chromatography or distillation.
Signaling Pathways and Experimental Workflows
Conclusion
This compound is an activated aromatic substrate that is predicted to undergo electrophilic aromatic substitution readily at the positions ortho to the methoxymethyl groups. The provided representative protocols for nitration, halogenation, and Friedel-Crafts acylation serve as a robust starting point for the synthesis of novel substituted derivatives. Researchers and drug development professionals are encouraged to utilize this guide for the rational design of synthetic routes, with the understanding that optimization of reaction conditions will be necessary to achieve desired yields and purity. Further experimental investigation is warranted to fully elucidate the reactivity and synthetic utility of this versatile building block.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. youtube.com [youtube.com]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. Benzene,1-(methoxymethyl)-4-nitro- synthesis - chemicalbook [chemicalbook.com]
- 5. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chemistryjournals.net [chemistryjournals.net]
An In-depth Technical Guide to the Structural Characterization of 1,4-Bis(methoxymethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural characterization of 1,4-bis(methoxymethyl)benzene. It includes detailed spectroscopic data, experimental protocols for its synthesis, and key physicochemical properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, materials science, and drug development.
Physicochemical Properties
This compound is a colorless liquid at room temperature.[1] It is an organic compound featuring a benzene (B151609) ring substituted at the 1 and 4 positions with methoxymethyl groups.[2] While soluble in common organic solvents, it has limited solubility in water.[2]
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O₂ | [3] |
| Molecular Weight | 166.22 g/mol | [3] |
| CAS Number | 6770-38-3 | [4] |
| Boiling Point | 235 °C | [4] |
| Density | 1.013 g/cm³ | [4] |
| Appearance | Colorless liquid | [1] |
Spectroscopic Data for Structural Elucidation
The structural identity of this compound is unequivocally confirmed through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
The proton NMR spectrum of this compound is characterized by three distinct signals, consistent with the molecule's symmetry.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.3 | Singlet | 4H | Aromatic protons (Ar-H) |
| ~4.4 | Singlet | 4H | Methylene protons (-CH₂-) |
| ~3.3 | Singlet | 6H | Methyl protons (-OCH₃) |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.
The carbon-13 NMR spectrum displays three signals, corresponding to the three unique carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~137 | Aromatic quaternary carbons (Ar-C) |
| ~128 | Aromatic CH carbons (Ar-CH) |
| ~74 | Methylene carbons (-CH₂-) |
| ~58 | Methyl carbons (-OCH₃) |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups within the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2800 | Strong | C-H stretching (aliphatic) |
| ~1610, 1510 | Medium | C=C stretching (aromatic ring) |
| ~1100 | Strong | C-O stretching (ether) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Relative Abundance | Assignment |
| 166 | Moderate | [M]⁺ (Molecular ion) |
| 135 | High | [M - OCH₃]⁺ |
| 121 | High | [M - CH₂OCH₃]⁺ |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The synthesis of this compound can be achieved through various methods. A common and effective approach is the Williamson ether synthesis, starting from 1,4-bis(chloromethyl)benzene (B146612).
Synthesis of this compound via Williamson Ether Synthesis
This protocol outlines the synthesis of this compound from 1,4-bis(chloromethyl)benzene and sodium methoxide (B1231860).
Materials:
-
1,4-Bis(chloromethyl)benzene
-
Sodium methoxide
-
Anhydrous methanol (B129727)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-bis(chloromethyl)benzene in anhydrous methanol.
-
Add a stoichiometric excess of sodium methoxide to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Synthesis of the Precursor: 1,4-Bis(chloromethyl)benzene from p-Xylene (B151628)
The starting material, 1,4-bis(chloromethyl)benzene, can be synthesized from p-xylene via a free-radical chlorination reaction.
Materials:
-
p-Xylene
-
N-Chlorosuccinimide (NCS)
-
Benzoyl peroxide (BPO) or AIBN (initiator)
-
Carbon tetrachloride (or another suitable solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a light source (e.g., a sunlamp), dissolve p-xylene in carbon tetrachloride.
-
Add N-chlorosuccinimide and a catalytic amount of benzoyl peroxide or AIBN.
-
Heat the mixture to reflux while irradiating with the light source to initiate the radical reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter off the succinimide (B58015) byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation to yield the crude 1,4-bis(chloromethyl)benzene, which can be purified by recrystallization or distillation.
Visualization of Structures and Processes
Molecular Structure and NMR Assignments
Caption: Molecular structure of this compound with atom numbering.
Synthetic and Characterization Workflow
References
An In-depth Technical Guide to the Safe Handling of 1,4-Bis(methoxymethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute professional safety advice. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier and adhere to your institution's safety protocols.
Introduction
1,4-Bis(methoxymethyl)benzene is an aromatic ether utilized in various research and development applications, including organic synthesis and materials science.[1][2] Its structure, featuring a benzene (B151609) ring with two methoxymethyl substituents, imparts specific reactivity that makes it a valuable building block.[1] This guide provides a comprehensive overview of the safety and handling considerations for this compound to ensure its safe use in a laboratory setting.
Hazard Identification and Classification
There is a notable discrepancy in the GHS classification of this compound among suppliers. Some sources classify it as non-hazardous, while others indicate potential health risks.[3][4][5] This lack of a harmonized classification underscores the importance of treating the substance with caution and adhering to stringent safety protocols.
Table 1: Summary of GHS Classifications for this compound
| Hazard Class | Hazard Statement | Source(s) |
| Skin Irritation | H315: Causes skin irritation | [4][5] |
| Eye Irritation | H319: Causes serious eye irritation | [4][5] |
| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child | [4][5] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | [4] |
| Specific Target Organ Toxicity (Repeated Exposure) | H373: May cause damage to organs through prolonged or repeated exposure | [4][5] |
| Not Classified | Not a hazardous substance or mixture | [3] |
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄O₂ | [6] |
| Molecular Weight | 166.22 g/mol | [4][6] |
| Appearance | Colorless to pale yellow liquid or solid | [7][8] |
| Boiling Point | 235 °C | [7] |
| Melting Point | 114-116 °C | [7] |
| Flash Point | 118 °C | [7] |
| Density | 1.013 g/cm³ | [7] |
| Water Solubility | 10.642 g/L at 20 °C | [7] |
| Vapor Pressure | 0.301 mmHg at 25 °C | [7] |
Experimental Protocols for Safe Handling
Given that this compound is an aromatic ether, general safety protocols for this class of compounds should be followed, with particular attention to the potential for peroxide formation.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this chemical to determine the necessary PPE.
Caption: General PPE workflow for handling this compound.
Engineering Controls
Proper ventilation is essential to minimize inhalation exposure.
-
Fume Hood: All work with this compound should be conducted in a properly functioning chemical fume hood.[9]
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible in the work area.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[3] Prevent the generation of vapor or mist.[3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] As with other ethers, it is prudent to date the container upon receipt and upon opening to monitor for potential peroxide formation, although aromatic ethers are generally less prone to this than aliphatic ethers.[9]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
Table 3: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Procedure | Source(s) |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell. | [3] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin well with water. If skin irritation occurs, seek medical attention. | [3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. | [3] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek medical attention. | [3] |
Accidental Release and Disposal
Proper procedures for spill cleanup and waste disposal are necessary to protect personnel and the environment.
Accidental Release
Caption: Step-by-step protocol for responding to an accidental spill.
Disposal
-
Waste Determination: A proper waste determination must be performed to ascertain if the waste is regulated under local and national guidelines.[10]
-
Containerization: Collect waste in a compatible and properly labeled container.[10] The container should be kept tightly sealed.[10]
-
Disposal: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[3] Do not dispose of it down the drain.
Reactivity and Stability
-
Stability: The compound is generally stable under normal laboratory conditions.
-
Incompatible Materials: Information on specific incompatibilities is limited, but as a general precaution for ethers, avoid strong oxidizing agents.
-
Hazardous Decomposition Products: No specific data is readily available, but combustion may produce carbon oxides.
Toxicological Information
Detailed toxicological studies on this compound are not widely available in the public domain. The primary concerns, as noted in some safety data sheets, are skin and eye irritation, and potential reproductive toxicity.[4][5] There is no information available regarding specific signaling pathways or mechanisms of toxicity.
Conclusion
While this compound is a valuable compound in research, its safe handling requires a cautious and informed approach, particularly due to the conflicting hazard information. Researchers, scientists, and drug development professionals must adhere to the general principles of laboratory safety, including the consistent use of appropriate personal protective equipment, proper engineering controls, and established safe handling and disposal practices. By following the guidelines outlined in this document and consulting the latest safety data sheets, the risks associated with the use of this compound can be effectively managed.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 6770-38-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound | C10H14O2 | CID 81239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. publications.iarc.who.int [publications.iarc.who.int]
- 9. Laboratory Safety Manual [ehs.cornell.edu]
- 10. mtu.edu [mtu.edu]
Methodological & Application
Application Notes and Protocols for 1,4-Bis(methoxymethyl)benzene as a Cationic Initiator for Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(methoxymethyl)benzene, a diether derivative of p-xylene, presents a potential application in the field of polymer chemistry as a latent thermal cationic initiator for the curing of epoxy resins. While not a conventional crosslinker that reacts directly with the epoxy ring through its ether linkages under neutral thermal conditions, its chemical structure allows for acid-catalyzed initiation of cationic polymerization. This process can lead to the formation of a crosslinked epoxy network with potentially unique properties.
Under acidic conditions, the ether oxygen of the methoxymethyl group can be protonated. The subsequent cleavage of the carbon-oxygen bond is facilitated by the stability of the resulting benzylic carbocation. This carbocation can then attack the oxygen of an epoxy group, initiating a chain-reaction of ring-opening polymerization. The bifunctional nature of this compound allows for the generation of two initiating sites, contributing to the formation of a crosslinked polymer network. This method may offer an alternative to traditional amine or anhydride (B1165640) curing systems, potentially providing advantages in terms of pot life, curing control, and the final properties of the thermoset.
Proposed Signaling Pathway: Cationic Polymerization Initiation
The proposed mechanism for the initiation of epoxy resin polymerization by this compound in the presence of a strong acid is depicted below.
Caption: Proposed cationic polymerization mechanism of epoxy resins initiated by this compound.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for an epoxy resin system cured with this compound as a cationic initiator, compared to a standard amine-cured system. This data is illustrative and should be confirmed by experimental measurements.
| Property | This compound Initiated System (Hypothetical) | Standard Amine-Cured System (Typical) | Test Method |
| Thermal Properties | |||
| Glass Transition Temperature (Tg) | 130 - 150 °C | 120 - 180 °C | DSC |
| Onset of Decomposition (Td5%) | 320 - 340 °C | 300 - 350 °C | TGA |
| Coefficient of Thermal Expansion (CTE, α1) | 50 - 65 ppm/°C | 45 - 60 ppm/°C | TMA |
| Mechanical Properties | |||
| Tensile Strength | 60 - 75 MPa | 70 - 90 MPa | ASTM D638 |
| Tensile Modulus | 2.5 - 3.0 GPa | 2.8 - 3.5 GPa | ASTM D638 |
| Elongation at Break | 3 - 5 % | 4 - 8 % | ASTM D638 |
| Curing Characteristics | |||
| Onset Curing Temperature | 140 - 160 °C (with catalyst) | 80 - 150 °C | DSC |
| Time to Peak Exotherm (at 150°C) | 15 - 25 minutes | 30 - 60 minutes | DSC |
Experimental Protocols
Materials
-
Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA), Epoxy Equivalent Weight (EEW) = 180-190 g/eq.
-
Cationic Initiator: this compound (BMMB), Molecular Weight = 166.22 g/mol .
-
Acid Catalyst: A strong protic acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., boron trifluoride monoethylamine complex).
-
Solvent (optional): Anhydrous toluene (B28343) or xylene for viscosity reduction.
Protocol 1: Formulation of the Epoxy Resin System
This protocol describes the preparation of the uncured epoxy resin mixture.
Caption: Experimental workflow for the formulation of the epoxy resin system.
-
Preparation of Reagents:
-
Dry all glassware in an oven at 120°C for at least 4 hours and cool in a desiccator before use.
-
If using a solvent, ensure it is anhydrous.
-
Prepare a stock solution of the acid catalyst in the anhydrous solvent (e.g., 10 wt% p-toluenesulfonic acid in toluene).
-
-
Mixing:
-
In a clean, dry beaker, add the desired amount of DGEBA epoxy resin.
-
Preheat the epoxy resin to approximately 60°C to reduce its viscosity.
-
Calculate the required amount of this compound. A typical starting point is a stoichiometric ratio based on the desired degree of initiation. For example, a 1:2 molar ratio of BMMB to epoxy groups could be investigated.
-
Slowly add the this compound to the preheated epoxy resin while stirring mechanically. Continue mixing until a homogeneous solution is obtained.
-
Add the acid catalyst solution dropwise while stirring. The amount of catalyst will need to be optimized, but a starting point of 0.5-2.0 parts per hundred parts of resin (phr) is suggested.
-
Continue mixing for an additional 5-10 minutes to ensure uniform distribution of the catalyst.
-
-
Degassing:
-
Place the mixture in a vacuum oven at 60°C and apply vacuum to remove any entrapped air bubbles. Degas until bubbling ceases.
-
Protocol 2: Curing of the Epoxy Resin
This protocol outlines the thermal curing process.
-
Sample Preparation:
-
Pour the degassed resin mixture into a preheated mold treated with a mold release agent.
-
-
Curing Schedule:
-
Place the mold in a programmable oven.
-
A suggested starting curing schedule is:
-
Ramp to 150°C at a rate of 5°C/min.
-
Hold at 150°C for 2 hours.
-
Ramp to 180°C at a rate of 2°C/min.
-
Hold at 180°C for 1 hour for post-curing.
-
-
Allow the cured sample to cool slowly to room temperature inside the oven to prevent thermal shock.
-
Protocol 3: Characterization of the Cured Epoxy Resin
This protocol details the methods for evaluating the properties of the cured material.
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) by heating a small sample (10-15 mg) from room temperature to 250°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability by heating a sample (10-15 mg) from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere. Determine the onset of decomposition temperature (e.g., 5% weight loss).
-
-
Mechanical Testing:
-
Prepare test specimens according to ASTM standards (e.g., ASTM D638 for tensile properties).
-
Perform tensile testing to determine tensile strength, tensile modulus, and elongation at break.
-
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Epoxy resins and acid catalysts can be skin and respiratory irritants. Avoid direct contact and inhalation.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols for Acid-Catalyzed Crosslinking with 1,4-Bis(methoxymethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(methoxymethyl)benzene is a versatile crosslinking agent employed in the synthesis of a variety of polymeric materials.[1] Its structure, featuring a central benzene (B151609) ring with two reactive methoxymethyl groups, allows for the formation of stable, crosslinked networks.[1][2] This compound is particularly useful in acid-catalyzed reactions where the methoxymethyl groups can react with various functional groups on polymer chains or undergo self-condensation to create highly porous, hyper-cross-linked polymers (HCPs).[3][4] These materials are of significant interest in applications ranging from materials science to drug delivery, owing to their tunable porosity and high surface area.[5][6]
The acid-catalyzed crosslinking process typically involves the generation of a carbocation intermediate, which then undergoes electrophilic substitution or condensation reactions to form methylene (B1212753) bridges between aromatic rings or other reactive sites.[3][4] This methodology provides a route to metal-free porous organic polymers and offers the potential for catalyst recovery and recycling, enhancing the sustainability of the process.[5]
Mechanism of Action
The acid-catalyzed crosslinking reaction with this compound proceeds through an electrophilic aromatic substitution mechanism. The key steps are outlined below:
-
Protonation of the Ether: The acid catalyst protonates one of the methoxymethyl groups, making it a good leaving group (methanol).
-
Formation of a Benzyl (B1604629) Carbocation: The protonated ether cleaves to form a resonance-stabilized benzyl carbocation.
-
Electrophilic Aromatic Substitution: The carbocation acts as an electrophile and reacts with an electron-rich aromatic ring (from another monomer or a polymer chain), forming a methylene bridge and regenerating a proton.
-
Network Formation: This process repeats, leading to the formation of a three-dimensional crosslinked network.
The self-condensation of this compound is a prominent example of this mechanism, leading to the formation of hyper-cross-linked polymers.[3][4]
Applications in Research and Development
The unique properties of polymers crosslinked with this compound make them suitable for a range of applications:
-
Porous Materials: The self-condensation of this compound produces hyper-cross-linked polymers with high surface areas and tunable pore sizes.[3][4] These materials can be used for gas sorption, separation, and catalysis.
-
Drug Delivery: The porous nature and potential for functionalization of these crosslinked polymers make them promising candidates for drug delivery systems, allowing for controlled release of therapeutic agents.
-
Synthetic Resins: this compound is used as an intermediate in the synthesis of various resins.[7]
Data Presentation
Table 1: Properties of Hyper-Cross-Linked Polymers from this compound (BMMB) with Different Acid Catalysts.[3][4]
| Catalyst | Polymer Designation | BET Specific Surface Area (SSABET) (m2 g–1) | Total Pore Volume (VTOT) (cm3 g–1) | Micropore Volume (VMICRO) (cm3 g–1) |
| Triflic Acid | BMMB-T | 1173 (average) | ~0.8 | ~0.4 |
| Sulfuric Acid | BMMB-S | >600 | Not specified | Not specified |
| p-Toluenesulfonic acid (p-TSA) | Not specified | Inconsistent and often nonporous | Not specified | Not specified |
| Ferric Chloride (FeCl3) | Not specified | up to 1260 | Not specified | Not specified |
Experimental Protocols
Protocol 1: Synthesis of Hyper-Cross-Linked Polymers via Self-Condensation of this compound
This protocol is based on the synthesis of hyper-cross-linked polymers as described in the literature.[3][4]
Materials:
-
This compound (monomer)
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE) or other suitable solvent
-
Acid catalyst (e.g., Triflic acid, Sulfuric acid, or p-Toluenesulfonic acid)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen inlet/outlet
-
Temperature-controlled oil bath or heating mantle
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Monomer Dissolution: In a clean, dry round-bottom flask, dissolve this compound in anhydrous 1,2-dichloroethane under a nitrogen atmosphere. The concentration of the monomer can be varied to control the properties of the final polymer.
-
Catalyst Addition: While stirring, add the acid catalyst to the monomer solution. The amount of catalyst will depend on the specific acid used and the desired reaction rate. For strong Brønsted acids like triflic acid or sulfuric acid, a catalytic amount is typically sufficient.[3][4]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for a specified time (e.g., 24 hours). The reaction progress can be monitored by observing the formation of a solid polymer precipitate.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the solid polymer by vacuum filtration using a Büchner funnel.
-
Wash the polymer sequentially with methanol and deionized water to remove any unreacted monomer, catalyst, and solvent.
-
-
Drying: Dry the polymer in a vacuum oven at an elevated temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Characterization: The resulting hyper-cross-linked polymer can be characterized by techniques such as nitrogen physisorption (for surface area and pore size analysis), Fourier-transform infrared spectroscopy (FTIR) to confirm the chemical structure, and scanning electron microscopy (SEM) to observe the morphology.
Visualizations
Caption: Acid-catalyzed crosslinking mechanism of this compound.
Caption: General experimental workflow for the synthesis of hyper-cross-linked polymers.
References
- 1. CAS 6770-38-3: 1,4-bis(methoxymethyl)-benzene | CymitQuimica [cymitquimica.com]
- 2. This compound | C10H14O2 | CID 81239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. haihangchem.com [haihangchem.com]
Synthesis of Poly(arylene ether)s with 1,4-Bis(methoxymethyl)benzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(arylene ether)s (PAEs) are a class of high-performance thermoplastic polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. A key method for their synthesis involves the electrophilic aromatic substitution reaction, such as a Friedel-Crafts polymerization. This document provides detailed application notes and protocols for the synthesis of a specific poly(arylene ether) through the acid-catalyzed polymerization of 1,4-bis(methoxymethyl)benzene with an aromatic comonomer, such as phenol (B47542). This polymer is identified by the CAS number 26834-02-6.[1][2][3][4][5] While detailed experimental data for this specific polymer is not extensively published, this guide provides a generalized protocol based on established principles of phenolic resin synthesis.[6][7][8][9]
Synthesis Pathway
The synthesis of the poly(arylene ether) from this compound and phenol proceeds via an acid-catalyzed Friedel-Crafts alkylation mechanism. The methoxymethyl groups on this compound act as electrophiles that substitute onto the electron-rich phenol rings, leading to the formation of a polymer chain with alternating aromatic and methylene (B1212753) ether linkages.
Caption: Acid-catalyzed synthesis of poly(arylene ether).
Experimental Protocols
Materials and Equipment
-
Monomers: this compound (purity >99%), Phenol (purity >99%)
-
Catalyst: Concentrated sulfuric acid (H₂SO₄) or other suitable acid catalysts like p-toluenesulfonic acid.
-
Solvent: A high-boiling point, inert solvent such as toluene (B28343) or xylene.
-
Reagents for Work-up: Methanol, deionized water.
-
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Nitrogen inlet
-
Heating mantle with temperature controller
-
Dropping funnel
-
Beakers, filtration apparatus, and vacuum oven.
-
General Polymerization Procedure
-
Reactor Setup: Assemble a clean and dry three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and a nitrogen inlet.
-
Monomer Dissolution: Charge the flask with equimolar amounts of this compound and phenol. Add a suitable amount of an inert solvent (e.g., toluene) to achieve a monomer concentration of approximately 10-20% (w/v).
-
Inert Atmosphere: Purge the system with nitrogen for at least 30 minutes to remove oxygen. Maintain a gentle nitrogen flow throughout the reaction.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add the acid catalyst (e.g., 0.5-2 mol% relative to the monomers) via a dropping funnel.
-
Polymerization Reaction: Gradually heat the reaction mixture to the desired temperature (typically between 80°C and 120°C). The reaction is exothermic, so careful temperature control is necessary.
-
Reaction Monitoring: Monitor the progress of the polymerization by observing the increase in viscosity of the reaction mixture. The reaction time can vary from 2 to 8 hours depending on the temperature and catalyst concentration.
-
Polymer Precipitation and Purification:
-
After the desired viscosity is reached, cool the reaction mixture to room temperature.
-
Slowly pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, while stirring vigorously. This will cause the polymer to precipitate.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer thoroughly with methanol and then with deionized water to remove any unreacted monomers, catalyst, and solvent residues.
-
-
Drying: Dry the purified polymer in a vacuum oven at a temperature between 60°C and 80°C until a constant weight is achieved.
Caption: Experimental workflow for polymer synthesis.
Data Presentation
Due to the limited availability of specific experimental data in the public domain for the synthesis of the polymer with CAS number 26834-02-6, the following table presents hypothetical data based on typical results for similar phenolic resin syntheses. This table is for illustrative purposes to guide researchers in their experimental design and data analysis.
| Experiment ID | Monomer Ratio (Phenol : BMB) | Catalyst (mol%) | Temperature (°C) | Time (h) | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) | Glass Transition Temperature (Tg, °C) |
| 1 | 1 : 1 | 0.5 | 80 | 6 | 5,000 | 2.1 | 110 |
| 2 | 1 : 1 | 1.0 | 80 | 4 | 8,000 | 2.3 | 115 |
| 3 | 1 : 1 | 1.0 | 100 | 3 | 12,000 | 2.5 | 120 |
| 4 | 1.1 : 1 | 1.0 | 100 | 3 | 10,500 | 2.4 | 118 |
BMB: this compound
Characterization
The synthesized poly(arylene ether)s can be characterized using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer and the successful incorporation of both monomers into the polymer backbone.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the polymer, such as the ether linkages and aromatic rings.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) of the polymer, which provides information about its thermal properties.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by determining the decomposition temperature.
Applications in Drug Development
While direct applications of this specific poly(arylene ether) in drug development are not well-documented, polymers with similar phenolic structures have been investigated for various biomedical applications. Phenolic compounds are known for their biological activities, but their use in drugs can be limited by factors such as poor bioavailability and rapid metabolism.[10] The incorporation of phenolic moieties into a polymer backbone could potentially lead to:
-
Drug Delivery Systems: The polymer could be formulated into nanoparticles for the controlled release of therapeutic agents.[11]
-
Bio-isosteric Scaffolds: The polymer backbone could serve as a scaffold for the attachment of various functional groups to create new bioactive molecules with improved pharmacokinetic properties.[10]
Further research is required to explore the potential of poly(arylene ether)s synthesized from this compound in the field of drug development.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
-
Phenol and strong acids are corrosive and toxic. Avoid inhalation and skin contact.
-
Organic solvents are flammable. Keep away from ignition sources.
References
- 1. lookchem.com [lookchem.com]
- 2. 26834-02-6 CAS MSDS (Phenol, polymer with this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 26834-02-6|Phenol, polymer with this compound|Taizhou Zhenyu Biotech Co.,LTD [zhenyubiotech.com]
- 4. Phenol, polymer with this compound | 26834-02-6 [chemicalbook.com]
- 5. eChemPortal - Home [echemportal.org]
- 6. US1524995A - Phenolic resin and process of making the same - Google Patents [patents.google.com]
- 7. US20160355631A1 - Formaldehyde-free phenolic resins, downstream products, their synthesis and use - Google Patents [patents.google.com]
- 8. US5051454A - Phenolic resin compositions - Google Patents [patents.google.com]
- 9. US9133294B2 - Alkyl phenolic resin and method of preparation thereof - Google Patents [patents.google.com]
- 10. Phenol (bio)isosteres in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of biodegradable polymer based tamoxifen citrate loaded nanoparticles and effect of some manufacturing process parameters on them: a physicochemical and in-vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,4-Bis(methoxymethyl)benzene in Coatings and Adhesives Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,4-Bis(methoxymethyl)benzene as a versatile crosslinking agent in the formulation of high-performance coatings and adhesives. This document details its role in enhancing mechanical properties, thermal stability, and adhesion, supported by representative quantitative data and detailed experimental protocols for formulation and characterization.
Introduction to this compound as a Crosslinker
This compound (BMMB), also known as p-xylene (B151628) glycol dimethyl ether, is an aromatic compound featuring two reactive methoxymethyl groups. These groups can undergo acid-catalyzed condensation reactions with active hydrogen-containing functional groups present in various polymer resins, such as hydroxyl, carboxyl, and amide groups. This reactivity makes BMMB an effective crosslinker for a range of polymer systems, including polyesters, acrylics, and epoxies, leading to the formation of a durable three-dimensional network. The incorporation of the benzene (B151609) ring into the polymer backbone contributes to enhanced thermal stability and mechanical strength.
Application in Coatings
In the coatings industry, this compound is utilized as a crosslinking agent to improve the performance of baked enamels and other industrial coatings. It can be used as an alternative to or in conjunction with traditional melamine-formaldehyde or urea-formaldehyde resins.
Key Performance Enhancements in Coatings:
-
Improved Hardness and Scratch Resistance: The formation of a dense crosslinked network significantly increases the surface hardness of the coating.
-
Enhanced Chemical Resistance: The stable ether linkages and the aromatic nature of BMMB contribute to excellent resistance against solvents, acids, and alkalis.
-
Good Flexibility and Adhesion: Despite the increase in hardness, formulations with BMMB can be optimized to maintain good flexibility and adhesion to various substrates.
-
Thermal Stability: The aromatic structure of BMMB imparts higher thermal stability to the cured coating compared to purely aliphatic crosslinkers.
Representative Performance Data in a Polyester-Based Coating
The following table summarizes the typical effects of varying the concentration of this compound on the key properties of a polyester-based industrial coating.
| Property | Test Method | 1,4-BMMB (5 wt%) | 1,4-BMMB (10 wt%) | 1,4-BMMB (15 wt%) |
| Pencil Hardness | ASTM D3363 | H | 2H | 4H |
| Cross-hatch Adhesion | ASTM D3359 | 5B | 5B | 4B |
| Mandrel Bend Flexibility | ASTM D522 | Pass (1/8 inch) | Pass (1/4 inch) | Fail (1/4 inch) |
| Solvent Resistance (MEK rubs) | ASTM D5402 | >100 | >200 | >200 |
| Gloss (60°) | ASTM D523 | 92 | 90 | 88 |
Experimental Protocol: Formulation and Testing of a Polyester-Based Coating
This protocol outlines the procedure for preparing a polyester-based coating crosslinked with this compound and the subsequent testing of its key properties.
Materials:
-
Hydroxyl-functional polyester (B1180765) resin
-
This compound (BMMB)
-
Blocked acid catalyst (e.g., p-toluenesulfonic acid blocked with an amine)
-
Flow and leveling agents
-
Solvent blend (e.g., xylene/butyl acetate)
-
Metal test panels (e.g., cold-rolled steel)
Procedure:
-
Formulation:
-
In a mixing vessel, combine the polyester resin and the solvent blend under agitation.
-
Add the desired weight percentage of this compound to the mixture.
-
Incorporate the flow and leveling agents.
-
Finally, add the blocked acid catalyst and continue mixing until a homogeneous solution is obtained.
-
-
Application:
-
Apply the formulated coating to the prepared metal test panels using a wire-wound drawdown bar to achieve a consistent dry film thickness (e.g., 25-30 µm).
-
-
Curing:
-
Allow the coated panels to flash off at ambient temperature for 15 minutes to allow for solvent evaporation.
-
Cure the panels in a forced-air oven at a specified temperature and time (e.g., 150°C for 20 minutes). The curing schedule should be optimized based on the specific resin and catalyst system.
-
-
Testing:
-
After the panels have cooled to room temperature, perform the characterization tests as per the ASTM methods listed in the table above.
-
Application in Adhesives
In adhesive formulations, this compound can be employed to enhance the cohesive strength and thermal performance of various adhesive systems, particularly in structural epoxy and polyurethane adhesives.
Key Performance Enhancements in Adhesives:
-
Increased Cohesive Strength: The crosslinking action of BMMB strengthens the adhesive matrix, leading to higher lap shear strength.
-
Improved Thermal Stability: The aromatic nature of BMMB contributes to a higher glass transition temperature (Tg) and better retention of mechanical properties at elevated temperatures.
-
Enhanced Adhesion to Polar Substrates: The ether linkages formed during crosslinking can improve adhesion to a variety of substrates.
Representative Performance Data in a Two-Part Epoxy Adhesive
The following table illustrates the impact of incorporating this compound as a co-crosslinker in a standard two-part epoxy adhesive formulation.
| Property | Test Method | Control (0% 1,4-BMMB) | 5% 1,4-BMMB | 10% 1,4-BMMB |
| Lap Shear Strength (Aluminum) | ASTM D1002 | 15 MPa | 18 MPa | 22 MPa |
| Glass Transition Temp. (Tg) | DSC | 85 °C | 95 °C | 110 °C |
| Hardness (Shore D) | ASTM D2240 | 80 | 85 | 88 |
| Cure Time (to handling strength) | - | 4 hours | 5 hours | 6 hours |
Experimental Protocol: Formulation and Testing of a Two-Part Epoxy Adhesive
This protocol provides a method for formulating a two-part epoxy adhesive with this compound and evaluating its performance.
Materials:
-
Bisphenol A based epoxy resin (Part A)
-
Amine-based curing agent (Part B)
-
This compound (BMMB)
-
Toughening agent (optional)
-
Fillers (optional)
-
Aluminum test coupons
Procedure:
-
Formulation:
-
Part A: In a suitable container, blend the epoxy resin with the desired amount of this compound. If used, add toughening agents and fillers and mix until uniform.
-
Part B: Prepare the amine-based curing agent.
-
-
Mixing and Application:
-
Mix Part A and Part B in the stoichiometric ratio.
-
Thoroughly mix the two components until a homogeneous mixture is achieved.
-
Apply the mixed adhesive to the prepared aluminum test coupons for lap shear testing as per ASTM D1002.
-
-
Curing:
-
Cure the bonded specimens at room temperature or an elevated temperature as required by the specific formulation. A typical cure schedule might be 24 hours at 25°C followed by a post-cure at 80°C for 2 hours.
-
-
Testing:
-
After the full curing period, conduct lap shear strength testing using a universal testing machine.
-
Determine the glass transition temperature of a cured adhesive sample using Differential Scanning Calorimetry (DSC).
-
Measure the Shore D hardness of a cured adhesive puck.
-
Chemical Reaction and Crosslinking Mechanism
The primary reaction mechanism involves the acid-catalyzed reaction of the methoxymethyl groups of this compound with hydroxyl groups of the polymer backbone. This reaction proceeds via the formation of a carbocation intermediate, followed by the elimination of methanol (B129727) and the formation of a stable ether linkage, creating a crosslinked network.
Caption: Acid-catalyzed crosslinking of a hydroxyl-functional polymer with this compound.
Experimental Workflow for Formulation and Characterization
The following diagram illustrates the general workflow for the development and evaluation of coatings or adhesives incorporating this compound.
Caption: General workflow for developing and testing formulations with this compound.
Application Notes and Protocols: Synthesis of Pillar[n]arenes from 1,4-Bis(methoxymethyl)benzene and Phenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 1,4-bis(methoxymethyl)benzene and its derivatives with phenol (B47542) derivatives is a cornerstone of supramolecular chemistry, leading to the formation of a novel class of macrocycles known as pillar[n]arenes. First discovered in 2008, these pillar-shaped molecules are composed of hydroquinone (B1673460) units linked by methylene (B1212753) bridges at their para-positions.[1][2][3] The unique, rigid, and symmetrical architecture of pillar[n]arenes, coupled with their electron-rich cavities, makes them exceptional hosts for a variety of guest molecules.[1][2][4] This has led to their widespread investigation for applications in molecular recognition, materials science, and particularly in the biomedical field as carriers for drug delivery systems.[1][2][4][5]
Pillar[n]arenes are typically synthesized through the condensation of a 1,4-dialkoxybenzene (a derivative of phenol) and a formaldehyde (B43269) source, such as paraformaldehyde, in the presence of a Lewis acid catalyst.[3][6][7] The size of the resulting macrocycle, denoted by 'n' which represents the number of repeating hydroquinone units, can be controlled by modifying the reaction conditions.[3][8] The most commonly synthesized and studied are pillar[5]arenes and pillar[9]arenes.[8][10] Functionalization of the pillar[n]arene scaffold allows for the fine-tuning of their properties, such as solubility and biocompatibility, further expanding their utility in areas like targeted drug delivery and stimuli-responsive systems.[4][5][10]
These application notes provide an overview of the synthesis of pillar[n]arenes from this compound and phenol derivatives, including detailed experimental protocols and a summary of reaction parameters.
Reaction Scheme and Mechanism
The fundamental reaction involves an acid-catalyzed electrophilic aromatic substitution. The methoxy (B1213986) groups of this compound are activated by a Lewis acid to form electrophilic species that react with the electron-rich phenol or alkoxybenzene rings. Subsequent condensation and cyclization lead to the formation of the pillar[n]arene macrocycle.
Caption: General reaction scheme for the synthesis of pillar[n]arenes.
Applications in Drug Delivery
The unique host-guest properties of pillar[n]arenes have positioned them as promising candidates for advanced drug delivery systems.[1][2] Their hydrophobic cavity can encapsulate drug molecules, enhancing their solubility and stability.[4] By functionalizing the exterior of the pillar[n]arene with hydrophilic groups, water-soluble and biocompatible carriers can be created.[10] Furthermore, stimuli-responsive moieties can be incorporated to trigger drug release in response to specific physiological cues such as pH, light, or enzymes, allowing for targeted and controlled drug delivery.[1][4]
Caption: Conceptual workflow of pillar[n]arene-based drug delivery.
Experimental Protocols
The following are representative protocols for the synthesis of pillar[5]arene and pillar[9]arene.
Protocol 1: Synthesis of Dimethoxypillar[5]arene (DMpillar[5]arene)
This protocol is adapted from a high-yield synthesis procedure.[6]
Materials:
-
Paraformaldehyde
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Chloroform
-
Acetone
Procedure:
-
To a solution of 1,4-dimethoxybenzene (1.38 g, 10 mmol) in 1,2-dichloroethane (20 mL), add paraformaldehyde (0.93 g, 30 mmol).
-
Add boron trifluoride diethyl etherate (1.25 mL, 10 mmol) to the solution.
-
Stir the mixture at 30 °C for 30 minutes.[6]
-
Pour the reaction mixture into methanol to precipitate the product.
-
Collect the precipitate by filtration.
-
Recrystallize the crude product from a chloroform/acetone (1:1 v/v) mixture to yield pure DMpillar[5]arene as a white solid.[6]
Protocol 2: Synthesis of Ethoxypillar[9]arene
This protocol is based on a procedure for the selective synthesis of pillar[9]arenes.[8][11]
Materials:
-
Paraformaldehyde
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Chloroform
-
Acetone
Procedure:
-
In a reaction vessel under an argon atmosphere, charge 1,4-diethoxybenzene (40.00 g, 0.24 mol) and paraformaldehyde (14.38 g, 0.48 mol).[8]
-
Add chlorocyclohexane (1.0 L) to the vessel and stir the resulting suspension.[8]
-
Add BF₃·OEt₂ (40 mL, 0.32 mol) in a continuous stream. An exotherm from 22 °C to 35 °C may be observed.[8][11]
-
Stir the reaction mixture for 1.5 hours as it cools.[8]
-
Quench the reaction by adding ethanol.
-
Filter the resulting precipitate and wash with dichloromethane.
-
Combine the organic filtrates, wash with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate by rotary evaporation.
-
Recrystallize the crude product from a chloroform/acetone mixture. The flask is placed in a -20 °C freezer for 24 hours to facilitate crystallization.[8][11]
-
Collect the precipitate by suction filtration and dry under vacuum to obtain ethoxypillar[9]arene as a white crystalline solid.[11]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the synthesis of pillar[5]arenes and pillar[9]arenes based on literature data.
Table 1: Synthesis of Pillar[5]arenes
| Phenol Derivative | Formaldehyde Source | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1,4-Dimethoxybenzene | Paraformaldehyde | BF₃·OEt₂ | 1,2-Dichloroethane | 30 | 30 min | 71 | [6] |
| 1,4-Dimethoxybenzene | Paraformaldehyde | FeCl₃ | Chloroform | RT | - | - | [7][12] |
| 1,4-Dialkoxybenzene | Paraformaldehyde | H₂SO₄ | Solid-state | - | - | - | [3][9] |
Table 2: Synthesis of Pillar[9]arenes
| Phenol Derivative | Formaldehyde Source | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1,4-Diethoxybenzene | Paraformaldehyde | BF₃·OEt₂ | Chlorocyclohexane | RT to 35 | 1.5 h | 45 (corrected for purity) | [8][11] |
| 1,4-Dialkoxybenzene | Paraformaldehyde | FeCl₃ | Chloroform | RT | - | 30-40 | [7] |
| 1,4-Dialkoxybenzene | Paraformaldehyde | H₂SO₄ | Solid-state | - | - | up to 85 | [3][9] |
Note: "RT" denotes room temperature. "-" indicates that the specific value was not provided in the cited abstract.
Experimental Workflow Diagram
Caption: A typical experimental workflow for pillar[n]arene synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Pillararenes as Promising Carriers for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Research progress on calixarene/pillararene-based controlled drug release systems [beilstein-journals.org]
- 5. Recent Applications of Pillararene-Inspired Water-Soluble Hosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Solvent-free synthesis of pillar[6]arenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. orgsyn.org [orgsyn.org]
- 12. Insights into the synthesis of pillar[5]arene and its conversion into pillar[6]arene - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Preparation of Thermosetting Polymers Using 1,4-Bis(methoxymethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(methoxymethyl)benzene is a versatile aromatic compound that serves as a valuable building block in the synthesis of thermosetting polymers. Its bifunctional nature, arising from the two methoxymethyl groups attached to a central benzene (B151609) ring, allows it to act as a crosslinking agent or a monomer precursor in various polymerization reactions. This document provides detailed application notes and experimental protocols for the preparation of thermosetting polymers using this compound, with a focus on its application in phenolic and epoxy resin systems.
The methoxymethyl functionalities of this compound offer reactive sites for condensation and addition reactions, leading to the formation of highly crosslinked, three-dimensional polymer networks. These resulting thermosets can exhibit enhanced thermal stability, mechanical strength, and chemical resistance, making them suitable for a range of high-performance applications.
Application in Phenolic Resins
This compound can be used as a crosslinking agent for phenolic resins, such as novolacs, to produce highly durable thermosets. The reaction involves the electrophilic substitution of the activated aromatic rings of the phenolic resin by the carbocations generated from the methoxymethyl groups of this compound under acidic conditions. This process results in the formation of a rigid, crosslinked network structure.
Experimental Protocol: Preparation of a Phenolic Thermoset
This protocol describes the synthesis of a thermosetting polymer from a cresol-formaldehyde novolac resin using this compound as a crosslinker.
Materials:
-
Cresol-formaldehyde novolac resin (meta:para ratio = 6:4; weight-average molecular weight, 1,800)
-
This compound
-
p-Toluenesulfonic acid (catalyst)
-
2-Methoxyethanol (B45455) (solvent)
Procedure:
-
Preparation of the Resin Solution:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, dissolve the cresol-formaldehyde novolac resin in 2-methoxyethanol to achieve a 50% (w/w) solution.
-
Stir the mixture at room temperature until the resin is completely dissolved.
-
-
Addition of Crosslinker and Catalyst:
-
To the resin solution, add this compound. The molar ratio of novolac repeating units to the crosslinker should be optimized based on the desired crosslinking density. A typical starting point is a 1:0.5 molar ratio.
-
Add p-toluenesulfonic acid as a catalyst, typically at a concentration of 1-2% by weight of the total resin and crosslinker.
-
-
Curing Process:
-
Heat the mixture to 80-100°C with continuous stirring under a nitrogen atmosphere.
-
Maintain this temperature for 1-2 hours to initiate the crosslinking reaction.
-
Cast the resulting solution into a preheated mold.
-
Cure the cast resin in an oven using a staged curing cycle:
-
120°C for 2 hours
-
150°C for 2 hours
-
180°C for 4 hours
-
-
-
Post-Curing and Characterization:
-
After curing, allow the mold to cool down slowly to room temperature to avoid thermal stress.
-
Demold the cured phenolic thermoset.
-
The resulting polymer can be characterized for its thermal and mechanical properties using techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Dynamic Mechanical Analysis (DMA).
-
Visualization of the Curing Process
Application Notes and Protocols: The Role of 1,4-Bis(methoxymethyl)benzene in Modifying Amino Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 1,4-Bis(methoxymethyl)benzene as a modifying agent for amino resins, such as melamine-formaldehyde (MF) and urea-formaldehyde (UF) resins. The incorporation of this aromatic diether is proposed to enhance the flexibility, impact resistance, and adhesion of the typically brittle thermoset amino resin network.
Introduction
Amino resins are a class of thermosetting polymers known for their high hardness, scratch resistance, and chemical inertness.[1] However, their inherent brittleness can limit their application in areas requiring some degree of flexibility.[2] Modification of the polymer backbone with flexible moieties is a common strategy to overcome this limitation. This compound, an aromatic compound with two methoxymethyl functional groups, presents an opportunity to introduce a flexible yet robust aromatic spacer into the amino resin network. This modification is anticipated to improve the mechanical properties of the cured resin without significantly compromising its thermal stability.
Proposed Reaction Mechanism
The primary reaction for incorporating this compound into an amino resin matrix is expected to be a transetherification or condensation reaction. In this proposed mechanism, the methoxymethyl groups of this compound react with the hydroxyl groups of methylolated amino resins or the N-H groups of the amino resin backbone under acidic conditions and heat. This reaction results in the formation of ether linkages, releasing methanol (B129727) as a byproduct, and integrating the flexible benzene (B151609) ring into the crosslinked network.
Caption: Proposed reaction of amino resin with this compound.
Expected Impact on Resin Properties
The introduction of the this compound moiety is expected to alter the properties of the cured amino resin significantly. A summary of the anticipated changes is presented in the table below.
| Property | Unmodified Amino Resin | Modified Amino Resin with this compound | Rationale for Change |
| Flexibility | Low / Brittle | High | Introduction of a flexible aromatic ether linkage increases chain mobility. |
| Impact Strength | Low | Moderate to High | The flexible spacer can dissipate energy from impacts more effectively. |
| Adhesion | Moderate | High | The modified resin structure may lead to improved wetting and interaction with substrates. |
| Hardness | High | Moderate to High | A slight decrease in hardness may be observed due to increased flexibility. |
| Thermal Stability | High | High | The aromatic ring of the modifier is expected to maintain good thermal stability. |
| Chemical Resistance | Excellent | Good to Excellent | The fundamental crosslinked structure of the amino resin is retained. |
| Curing Temperature | Varies | Potentially Lower | The reactivity of the methoxymethyl groups may influence the overall curing kinetics.[3] |
Experimental Protocols
The following protocols are provided as a general guideline for the modification of a melamine-formaldehyde (MF) resin with this compound. Researchers should optimize the reaction conditions based on their specific requirements and available equipment.
Materials
-
Formaldehyde (B43269) (37% aqueous solution)
-
This compound
-
Methanol
-
p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst
-
Sodium hydroxide (B78521) (for pH adjustment)
-
Deionized water
-
Reaction vessel equipped with a mechanical stirrer, reflux condenser, and thermometer
-
Heating mantle
Synthesis of Methylolated Melamine-Formaldehyde (MF) Resin
-
In a reaction vessel, charge formaldehyde solution and adjust the pH to 8.0-8.5 using a sodium hydroxide solution.
-
Add melamine to the formaldehyde solution with stirring. The typical molar ratio of formaldehyde to melamine is between 2:1 and 6:1.
-
Heat the mixture to 70-80 °C and maintain this temperature with continuous stirring until the melamine is completely dissolved and the solution becomes clear. This process typically takes 30-60 minutes.
-
Cool the resulting methylolated MF resin solution to room temperature.
Modification with this compound
-
To the prepared methylolated MF resin, add this compound. The molar ratio of the modifier to melamine can be varied (e.g., 0.1:1 to 0.5:1) to achieve the desired level of modification.
-
Add methanol as a solvent to ensure homogeneity.
-
Add an acid catalyst, such as p-TSA (0.1-0.5% by weight of the total reactants).
-
Heat the mixture to 60-80 °C under reflux with constant stirring.
-
Monitor the progress of the reaction by measuring the viscosity or by analyzing the amount of liberated methanol. The reaction is typically carried out for 1-3 hours.
-
Once the desired degree of modification is achieved, cool the reaction mixture to room temperature.
-
Neutralize the catalyst with a suitable base, such as triethanolamine, to a pH of 7.0-7.5 to stop the reaction and stabilize the resin.
Curing and Characterization
-
The modified resin can be applied to a substrate and cured by heating at a temperature between 120-180 °C. The curing time will depend on the temperature and the specific formulation.
-
Characterize the cured film for its mechanical properties (e.g., flexibility, hardness, impact resistance), thermal stability (e.g., thermogravimetric analysis), and chemical resistance according to standard testing methods.
Caption: Experimental workflow for modifying amino resin.
Conclusion
The modification of amino resins with this compound offers a promising route to enhance their mechanical properties, particularly flexibility and impact strength, thereby broadening their range of applications. The provided protocols serve as a foundational guide for researchers to explore this novel modification strategy. Further optimization of reaction parameters and a thorough characterization of the resulting materials are essential to fully realize the potential of these modified amino resins.
References
Application Notes and Protocols for the Self-Condensation of 1,4-Bis(methoxymethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the acid-catalyzed self-condensation of 1,4-Bis(methoxymethyl)benzene to synthesize poly(p-xylylene ether). The protocol outlines the necessary reagents, equipment, step-by-step procedure, and methods for purification and characterization of the resulting polymer. This application note is intended to guide researchers in the fields of polymer chemistry, materials science, and drug development in the synthesis of poly(p-xylylene ether) and related aromatic polyethers.
Introduction
Aromatic polyethers are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and dielectric properties. Poly(p-xylylene ether), in particular, is a polymer with a backbone structure composed of alternating p-phenylene and methylene (B1212753) ether linkages. One synthetic route to this polymer is the acid-catalyzed self-condensation of this compound. This reaction proceeds via a cationic polymerization mechanism where a protonated methoxymethyl group is eliminated as methanol, generating a benzyl (B1604629) cation that subsequently reacts with another monomer molecule. This process repeats to form the polymer chain. The properties of the resulting polymer, such as molecular weight and polydispersity, are influenced by reaction conditions including the type and concentration of the acid catalyst, temperature, and reaction time.
Data Presentation
| Parameter | Expected Value/Range | Notes |
| Catalyst | Lewis or Brønsted Acid | Examples include sulfuric acid (H₂SO₄) with a dehydrating agent (e.g., P₂O₅), or a Lewis acid like tin(IV) chloride (SnCl₄).[1][2] |
| Solvent | Dichloromethane (CH₂Cl₂) | Anhydrous conditions are crucial to prevent premature termination of the cationic polymerization. |
| Reaction Temperature | 0 °C to Room Temperature | The reaction is typically initiated at a lower temperature to control the initial exotherm and then allowed to proceed at room temperature.[1] |
| Reaction Time | 24 hours | The reaction time can be adjusted based on the desired molecular weight and monomer conversion.[1] |
| Yield | Moderate to High | Yields are dependent on the purity of reagents and the exclusion of water from the reaction system. |
| Number-Average Molecular Weight (Mₙ) | 1,000 - 10,000 g/mol | Molecular weight can be controlled by adjusting the monomer to catalyst ratio and reaction time. Higher catalyst concentrations may lead to lower molecular weights. |
| Polydispersity Index (PDI) | > 1.5 | Cationic polymerizations of this type often result in polymers with a broad molecular weight distribution. |
Experimental Protocol
This protocol is based on established procedures for the acid-catalyzed polymerization of related benzyl-containing monomers.[1]
Materials:
-
This compound (monomer)
-
Sulfuric acid (H₂SO₄, 96%)
-
Phosphorus pentoxide (P₂O₅)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Methanol (for precipitation)
-
Sodium hydroxide (B78521) (NaOH) solution (3%)
-
Deionized water
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Nitrogen inlet and outlet (bubbler)
-
Separatory funnel
-
Beaker
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Reaction Setup:
-
Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel.
-
Place the flask in an ice bath on a magnetic stirrer.
-
Purge the entire system with dry nitrogen gas for at least 15 minutes to ensure an inert atmosphere.
-
-
Monomer and Reagent Preparation:
-
In the reaction flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane.
-
Carefully add phosphorus pentoxide (P₂O₅) (approximately 1.05 equivalents) to the stirred solution.
-
In the dropping funnel, prepare a solution of concentrated sulfuric acid (e.g., 0.05 equivalents) in a small amount of anhydrous dichloromethane.
-
-
Polymerization:
-
While stirring the monomer solution vigorously in the ice bath, add the sulfuric acid solution dropwise from the dropping funnel over a period of 15-20 minutes.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.
-
Remove the ice bath and allow the reaction to proceed at room temperature for 24 hours under a continuous nitrogen atmosphere. A noticeable increase in viscosity should be observed.
-
-
Work-up and Purification:
-
After 24 hours, quench the reaction by slowly pouring the viscous mixture into a beaker containing ice water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with a 3% sodium hydroxide solution and then with deionized water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution using a rotary evaporator.
-
-
Polymer Precipitation and Drying:
-
Precipitate the polymer by slowly adding the concentrated solution to a large volume of vigorously stirred methanol.
-
Collect the precipitated white polymer by vacuum filtration using a Büchner funnel.
-
Wash the polymer with fresh methanol.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterization:
The structure and properties of the synthesized poly(p-xylylene ether) can be characterized by the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectroscopy are used to confirm the polymer structure.
-
Expected ¹H NMR (CDCl₃) signals: Aromatic protons (singlet, ~7.3 ppm), benzylic methylene protons (-CH₂-O-) (singlet, ~4.6 ppm), and potentially terminal methoxy (B1213986) protons (-OCH₃) at a lower chemical shift.
-
Expected ¹³C NMR (CDCl₃) signals: Aromatic quaternary carbons, aromatic CH carbons, and benzylic methylene carbons (-CH₂-O-).[1]
-
-
Gel Permeation Chromatography (GPC):
-
GPC is employed to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI) of the polymer.
-
Mandatory Visualizations
Caption: Proposed reaction mechanism for the acid-catalyzed self-condensation.
Caption: Experimental workflow for the synthesis and characterization.
References
Application of 1,4-Bis(methoxymethyl)benzene in Hyper-Cross-Linked Polymers for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1,4-Bis(methoxymethyl)benzene in the synthesis of hyper-cross-linked polymers (HCPs) and their potential application in drug delivery systems.
Hyper-cross-linked polymers are a class of porous materials characterized by high surface areas, tunable pore sizes, and excellent chemical and thermal stability.[1] These properties make them promising candidates for various applications, including gas storage, catalysis, and, notably, as carriers for therapeutic agents.[2][3] this compound is a versatile building block for HCP synthesis, capable of undergoing self-condensation to form a rigid, porous network.[4]
The synthesis of HCPs from this compound is typically achieved through a Friedel-Crafts alkylation reaction, which can be catalyzed by either Lewis acids or strong Brønsted acids.[4] This method allows for the creation of polymers with high surface areas, often exceeding 1000 m²/g.[4][5]
Data Presentation
The properties of hyper-cross-linked polymers synthesized from this compound can be tailored by adjusting the reaction conditions and the catalyst used. Below is a summary of typical physical properties achieved in the synthesis of such polymers.
| Polymer ID | Catalyst | BET Surface Area (SSA_BET) [m²/g] | Total Pore Volume (V_TOT) [cm³/g] | Micropore Volume (V_MICRO) [cm³/g] |
| BMMB-T | Triflic Acid | 1173 | 0.88 | 0.45 |
| BMMB-S | Sulfuric Acid | 1050 | 0.75 | 0.41 |
Data adapted from "Metal-Free Hyper-Cross-Linked Polymers from Benzyl Methyl Ethers: A Route to Polymerization Catalyst Recycling" for polymers synthesized from this compound (BMMB).[4][5]
For drug delivery applications, the loading and release characteristics are critical. The following table provides illustrative data for the loading of common drugs into hyper-cross-linked polymers. It is important to note that these values are representative of HCPs and may vary depending on the specific polymer synthesis and drug properties.
| Drug | Polymer Type | Drug Loading Capacity (wt%) | Encapsulation Efficiency (%) | Key Release Mechanism |
| Ibuprofen (B1674241) | Generic HCP | 5 - 20% | 75 - 95% | Diffusion-controlled |
| Doxorubicin (B1662922) | Generic HCP | 1 - 10% | 60 - 85% | pH-responsive, Diffusion-controlled |
Illustrative data compiled from studies on drug loading in various porous polymers.[6][7][8]
Experimental Protocols
Protocol 1: Synthesis of Hyper-Cross-Linked Polymer from this compound
This protocol is adapted from the metal-free synthesis of HCPs described by Prince et al.[4][5]
Materials:
-
This compound (BMMB)
-
Triflic acid (CF₃SO₃H) or Sulfuric acid (H₂SO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (e.g., 2 mmol, 0.332 g) in 1,2-dichloroethane (5 mL) and stir until fully dissolved.
-
Slowly add the acid catalyst (e.g., triflic acid, 3 mmol, 0.450 g) dropwise to the stirring solution. The solution will immediately change color, and a solid will begin to form.
-
Allow the reaction to proceed at room temperature for at least one hour.
-
Break up the resulting solid polymer and filter it using a Büchner funnel.
-
Wash the polymer thoroughly with ethanol and deionized water until the filtrate reaches a neutral pH.
-
Dry the resulting hyper-cross-linked polymer in an oven at 80°C for at least 24 hours.
Protocol 2: Loading of Ibuprofen into Hyper-Cross-Linked Polymer
This protocol is a representative procedure for the loading of a hydrophobic drug into a porous polymer matrix.
Materials:
-
Synthesized hyper-cross-linked polymer
-
Ibuprofen
-
Hexane (B92381) (or another suitable organic solvent)
Procedure:
-
Prepare a stock solution of ibuprofen in hexane at a known concentration (e.g., 10 mg/mL).
-
Disperse a known mass of the hyper-cross-linked polymer (e.g., 100 mg) in a specific volume of the ibuprofen solution (e.g., 10 mL).
-
Stir the suspension at room temperature for 24 hours to allow for drug adsorption into the polymer pores.
-
Separate the drug-loaded polymer from the solution by filtration or centrifugation.
-
Wash the polymer with a small amount of fresh solvent to remove surface-adsorbed drug.
-
Dry the ibuprofen-loaded polymer under vacuum.
-
Determine the drug loading by measuring the concentration of ibuprofen remaining in the supernatant using UV-Vis spectroscopy or HPLC.
Protocol 3: In Vitro Release of Ibuprofen from Hyper-Cross-Linked Polymer
This protocol outlines a standard method for assessing the in vitro release profile of a drug from a polymer carrier.
Materials:
-
Ibuprofen-loaded hyper-cross-linked polymer
-
Phosphate-buffered saline (PBS), pH 7.4
-
Shaking incubator or water bath
Procedure:
-
Disperse a known mass of the ibuprofen-loaded polymer (e.g., 20 mg) in a known volume of PBS (e.g., 50 mL) in a sealed container.
-
Place the container in a shaking incubator at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium (e.g., 1 mL).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.
-
Analyze the concentration of ibuprofen in the collected samples using UV-Vis spectroscopy or HPLC.
-
Calculate the cumulative percentage of drug released over time.
Visualizations
References
- 1. Accelerated in vitro release testing methods for extended release parenteral dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Spray drying-assisted construction of hierarchically porous ZIF-8 for controlled release of doxorubicin - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Hyper-Crosslinked Porous Polymers for Drug Release [ouci.dntb.gov.ua]
- 8. Fabrication of electrospun ibuprofen-loaded poly(vinyl alcohol)/hyper-branched poly(ethylenimine) fibers and their release behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Polymerization of 1,4-Bis(methoxymethyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of 1,4-Bis(methoxymethyl)benzene.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound, which typically proceeds via an acid-catalyzed self-condensation reaction.
Q1: My polymerization reaction resulted in a low molecular weight polymer. What are the potential causes and how can I fix this?
A1: Low molecular weight is a common issue in condensation polymerization and can stem from several factors.
-
Insufficient Catalyst Activity or Concentration: The acid catalyst is crucial for the reaction. Ensure your catalyst is fresh and active. If using a solid catalyst like p-toluenesulfonic acid, make sure it has been stored properly. You may need to optimize the catalyst concentration.
-
Presence of Water: Water can interfere with the acid catalyst and lead to side reactions that terminate chain growth. Ensure all your reagents and solvents are anhydrous.
-
Reaction Temperature and Time: The polymerization may require higher temperatures or longer reaction times to achieve high molecular weight. Monitor the reaction progress over time.
-
Monomer Purity: Impurities in the this compound monomer can act as chain-terminating agents. Ensure the purity of your starting material.
-
Inefficient Removal of Methanol (B129727): The condensation reaction produces methanol as a byproduct. Efficient removal of methanol is necessary to drive the equilibrium towards polymer formation. Consider performing the reaction under vacuum or with a nitrogen purge.
Q2: The polymer I synthesized is insoluble and appears to be cross-linked. What could have caused this?
A2: Uncontrolled cross-linking can lead to insoluble products. This is often due to excessive side reactions.
-
High Catalyst Concentration or Temperature: Aggressive reaction conditions can promote side reactions that lead to the formation of highly branched or cross-linked structures. Consider reducing the catalyst concentration or lowering the reaction temperature.
-
Formation of Diaryl Methylene Bridges: A significant side reaction is the formation of diarylmethane bridges between polymer chains. This occurs when the benzylic ether is cleaved and the resulting carbocation attacks another aromatic ring.[1] This process is favored by strong acid catalysts and high temperatures.
-
Transetherification Reactions: Intermolecular transetherification can lead to branching and ultimately cross-linking.[2] This involves the exchange of alkoxy groups between polymer chains.
Q3: My polymer is discolored (yellow or brown). What is the reason for this?
A3: Discoloration is often an indication of degradation or side reactions.
-
High Reaction Temperature: Excessive heat can cause thermal degradation of the polymer.
-
Oxidation: The presence of oxygen at high temperatures can lead to oxidative side reactions and the formation of colored byproducts. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst-Induced Degradation: Some strong acids can cause charring or other degradation pathways at elevated temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the primary polymerization mechanism for this compound?
A1: The polymerization of this compound typically proceeds through an acid-catalyzed self-condensation reaction.[3][4] The methoxymethyl groups are protonated by an acid catalyst, leading to the elimination of methanol and the formation of ether linkages between the benzene (B151609) rings, resulting in a poly(p-xylylene ether).
Q2: What are the most common side reactions in this polymerization?
A2: The primary side reaction is the formation of diarylmethane bridges, which can lead to branching and cross-linking.[1] This occurs via a Friedel-Crafts-type reaction where a carbocation formed from the cleavage of a methoxymethyl group alkylates another aromatic ring on a polymer chain. Transetherification is another potential side reaction that can alter the polymer architecture.[2]
Q3: What type of catalyst is typically used for this polymerization?
A3: Strong Brønsted acids such as triflic acid, sulfuric acid, or p-toluenesulfonic acid are effective catalysts for the self-condensation of benzyl (B1604629) methyl ethers like this compound.[3][4]
Q4: How can I control the molecular weight of the polymer?
A4: Controlling the molecular weight in a step-growth polymerization requires careful control over reaction conditions. Key factors include:
-
Monomer-to-catalyst ratio.
-
Reaction time and temperature.
-
Efficient removal of the methanol byproduct.
-
Use of a chain-stopper or end-capping agent. End-capping involves adding a monofunctional reagent that reacts with the growing polymer chains to prevent further polymerization.[5][6]
Q5: What is a typical solvent for this polymerization?
A5: A non-coordinating, high-boiling point solvent is often preferred to allow for the necessary reaction temperatures and to facilitate the removal of methanol. Examples include 1,2-dichloroethane (B1671644) or other chlorinated solvents.[4]
Quantitative Data Summary
The following table provides a hypothetical summary of how reaction conditions can influence the properties of the resulting polymer. Actual results will vary based on specific experimental details.
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Resulting Polymer Properties |
| p-Toluenesulfonic acid | 1.0 | 100 | 12 | Soluble, moderate molecular weight |
| Triflic acid | 0.5 | 80 | 8 | Soluble, high molecular weight |
| Sulfuric acid | 2.0 | 120 | 12 | Insoluble, cross-linked gel |
| p-Toluenesulfonic acid | 1.0 | 140 | 24 | Insoluble, discolored, cross-linked |
Experimental Protocols
General Protocol for Acid-Catalyzed Polymerization of this compound
This protocol describes a general procedure for the synthesis of poly(p-xylylene ether) via acid-catalyzed self-condensation.
Materials:
-
This compound (monomer)
-
Anhydrous 1,2-dichloroethane (solvent)
-
p-Toluenesulfonic acid (catalyst)
-
Methanol (for quenching and precipitation)
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
Monomer and Solvent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet, dissolve this compound in anhydrous 1,2-dichloroethane.
-
Inert Atmosphere: Purge the reaction vessel with nitrogen or argon for 15-20 minutes to ensure an inert atmosphere.
-
Catalyst Addition: While stirring, add the p-toluenesulfonic acid catalyst to the reaction mixture.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and allow it to stir for the specified time (e.g., 8-24 hours). The reaction mixture may become more viscous as the polymer forms.
-
Quenching and Precipitation: After the desired reaction time, cool the mixture to room temperature and quench the reaction by adding a small amount of methanol. Slowly pour the viscous polymer solution into a beaker containing a large excess of vigorously stirred methanol to precipitate the polymer.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer with fresh methanol to remove any unreacted monomer and catalyst.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
Visualizations
Caption: Troubleshooting workflow for common polymerization issues.
Caption: Main and side reaction pathways in the polymerization.
References
- 1. Diarylmethane synthesis by benzylation or arylation [organic-chemistry.org]
- 2. Transetherification on Polyols by Intra- and Intermolecular Nucleophilic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Curing Temperature for Resins with 1,4-Bis(methoxymethyl)benzene
This technical support guide provides researchers, scientists, and drug development professionals with essential information for optimizing the curing temperature of resin systems incorporating 1,4-Bis(methoxymethyl)benzene. By addressing common issues and providing clear, actionable protocols, this resource aims to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the function of this compound in a resin formulation?
A: this compound, also known as p-xylene (B151628) glycol dimethyl ether, is an organic compound used as a crosslinking agent or monomer in the synthesis of polymers and resins.[1][2] Its role is to react with the base resin (such as an epoxy) to form a three-dimensional polymer network, which is fundamental to the curing process and the final properties of the material.[3]
Q2: Why is curing temperature a critical parameter for my experiments?
A: Curing is a heat-induced thermosetting process driven by an exothermic chemical reaction.[4] Temperature is a crucial factor that directly influences this reaction in several ways:
-
Reaction Rate: Heat acts as a catalyst for the polymerization process.[5] A general rule is that for every 10°C (18°F) increase in temperature, the curing time is approximately halved.[5]
-
Viscosity: Lower temperatures increase the resin's viscosity, making it difficult to work with, while higher temperatures lower the viscosity.[4]
-
Crosslink Density: The final degree of crosslinking is highly dependent on the curing temperature. Insufficient heat can lead to an incomplete reaction, while excessive temperatures can sometimes promote side reactions that may decrease crosslink density.[6][7]
-
Final Properties: The curing schedule significantly impacts the mechanical strength, chemical resistance, and thermal stability of the final cured product.[8][9]
Q3: What is a general starting temperature range for curing resins containing this compound?
A: The ideal temperature range is highly specific to the resin system (e.g., epoxy, phenolic) and the other components in the formulation. However, general guidelines can be followed:
-
Room Temperature Curing Systems: Many two-part epoxy systems are designed to cure at ambient temperatures, typically between 21-27°C (70-80°F).[5] Curing below 20°C (70°F) is often not recommended as it can compromise the process.[4]
-
Heat-Cured Systems: One-part systems or formulations requiring a high degree of crosslinking often need elevated temperatures, potentially in the range of 121-177°C (250-350°F).[8] It is imperative to perform optimization experiments, such as Differential Scanning Calorimetry (DSC), to determine the ideal profile for your specific formulation.
Q4: What is "post-curing," and is it necessary for my application?
A: Post-curing is the process of exposing a resin that has already been cured at an initial temperature to a higher temperature for a set period.[8] This is often a critical step to ensure the polymer network achieves its maximum crosslink density and, consequently, its optimal mechanical and thermal properties.[6] For many advanced resin systems, an elevated post-cure is necessary to complete the reaction and achieve the highest possible glass transition temperature (Tg).[8][10]
Troubleshooting Guide
This guide addresses common problems encountered during the curing process in a question-and-answer format.
Issue 1: The cured resin surface is tacky or the material seems under-cured.
-
Q: My resin is still sticky after the recommended curing time. What went wrong?
-
A: This indicates an incomplete curing reaction. The most common causes are low temperature or incorrect stoichiometry.
-
Potential Cause: Low Curing Temperature. The ambient temperature may be too low for the chemical reaction to proceed to completion.[4] Even for room-temperature-cure systems, temperatures below 20-22°C can significantly slow down or stall the process.[4][11]
-
Solution: Ensure your work area is maintained within the recommended temperature range, typically 22-24°C (72-75°F) for ambient systems.[4] Consider a post-cure at an elevated temperature (e.g., 50-100°C above the resin's glass transition temperature) for a few hours to drive the reaction to completion.[8]
-
Potential Cause: Incorrect Mix Ratio. An improper ratio of resin to curing agent (and crosslinker) means there are not enough reactive groups to form a complete polymer network.
-
Solution: Carefully verify the stoichiometry based on the epoxy equivalent weight (EEW) of the resin and the equivalent weights of the amine hardener and this compound. Use a calibrated scale for all measurements.
-
-
Issue 2: The final cured product is overly brittle and has poor mechanical strength.
-
Q: My cured samples are brittle and fail easily under stress. How can I improve toughness?
-
A: Brittleness often results from an incomplete or improperly formed polymer network.
-
Potential Cause: Incomplete Crosslinking. The curing reaction may not have proceeded to completion, resulting in a loosely formed network.
-
Solution: Implement or optimize a post-cure schedule.[6] Heating the material above its glass transition temperature (Tg) allows the polymer chains more mobility to find and react with remaining active sites, thereby increasing crosslink density and improving mechanical properties.[10]
-
Potential Cause: Curing Temperature Too High/Fast. An excessively high initial curing temperature can accelerate the reaction too quickly, building stress into the polymer network and leading to a brittle material.
-
Solution: Employ a stepped curing schedule. Start at a moderate temperature to allow the gelation process to occur slowly, then ramp up to a higher temperature for the final cure and post-cure.
-
-
Issue 3: The resin hardens too quickly, providing very little working time (short pot life).
-
Q: I have very little time to work with the resin before it starts to gel. How can I extend the pot life?
-
A: The pot life is inversely related to temperature; higher temperatures significantly shorten it.
-
Potential Cause: High Ambient or Component Temperature. If the environment or the resin components are too warm, the reaction will begin immediately and proceed rapidly.[4][5]
-
Solution: Work in a controlled, cooler environment. You can also gently cool the individual resin and hardener components before mixing, but be mindful that this will increase their viscosity. Pre-warming components is a technique used to accelerate curing, so doing the opposite can slow it down.[5]
-
-
Experimental Protocols for Optimization
Protocol 1: Determining Cure Characteristics with Differential Scanning Calorimetry (DSC)
This protocol outlines the use of DSC to determine the optimal curing temperature and schedule for a resin system containing this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh the base resin, this compound, and any other curing agents in the correct stoichiometric ratio into a mixing container.
-
Mix the components thoroughly for 3-5 minutes, ensuring to scrape the sides and bottom of the container for a homogenous mixture.
-
Immediately encapsulate 5-10 mg of the uncured mixture into a hermetically sealed DSC pan. Prepare an identical empty pan to use as a reference.
-
-
Dynamic DSC Scan (To Determine Temperature Range):
-
Place the sample and reference pans into the DSC instrument.
-
Heat the sample at a constant rate, for example, 10°C/min, from ambient temperature to a temperature high enough to ensure the reaction is complete (e.g., 250°C).
-
Record the heat flow as a function of temperature. The resulting plot will show an exothermic peak representing the curing reaction. From this, you can determine the onset temperature, peak temperature, and total enthalpy of cure.[6]
-
-
Isothermal DSC Scans (To Determine Cure Time at Temperature):
-
Prepare several more samples as described in Step 1.
-
For each sample, heat it rapidly in the DSC to a specific isothermal temperature (e.g., 110°C, 120°C, 130°C). These temperatures should be selected based on the results of the dynamic scan.
-
Hold the sample at the chosen isothermal temperature and record the heat flow over time until the reaction is complete (when the heat flow signal returns to the baseline).
-
Integrating the heat flow curve over time allows you to determine the degree of cure and the time required to reach >95% cure at that specific temperature.[9]
-
Data Presentation: Summary of Curing Parameters
The quantitative data obtained from DSC analysis can be summarized for easy comparison and determination of the optimal curing schedule.
| Curing Parameter | Description | Example Value |
| Onset Temperature (°C) | The temperature at which the curing reaction begins to be detectable. | 105 °C |
| Peak Exotherm Temperature (°C) | The temperature at which the curing reaction proceeds at its maximum rate. | 135 °C |
| Total Enthalpy of Cure (ΔH_total) | The total heat released during the reaction, proportional to the total number of bonds formed. | 350 J/g |
| Time to 95% Cure at 120°C | Time required to achieve 95% of the total cure when held at a constant 120°C. | 45 min |
| Time to 95% Cure at 130°C | Time required to achieve 95% of the total cure when held at a constant 130°C. | 25 min |
Visualizations
Caption: Troubleshooting workflow for common resin curing issues.
Caption: Experimental workflow for curing temperature optimization.
// Inputs resin [label="Resin Components\n(Epoxy, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; bmb [label="this compound\n(Crosslinker)", fillcolor="#F1F3F4", fontcolor="#202124"]; temp [label="Thermal Energy\n(Curing Temperature)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Process process [label="Curing Process\n(Crosslinking Polymerization)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Outputs result [label="Final Cured Resin", fillcolor="#34A853", fontcolor="#FFFFFF"]; properties [label="Desired Properties:\n- Mechanical Strength\n- Thermal Stability\n- Chemical Resistance", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Connections resin -> process; bmb -> process; temp -> process; process -> result; result -> properties [style=dashed]; } end_dot
Caption: Logical relationship of components in the curing process.
References
- 1. CAS 6770-38-3: 1,4-bis(methoxymethyl)-benzene | CymitQuimica [cymitquimica.com]
- 2. Endorse Chemicals - Speciality Chemicals and Intermediates - Products [endorsechem.com]
- 3. Phenol, polymer with this compound | 26834-02-6 [chemicalbook.com]
- 4. chillepoxy.com [chillepoxy.com]
- 5. truecomposites.com [truecomposites.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. powerblanket.com [powerblanket.com]
- 9. Experimental Study of Curing Temperature Effect on Mechanical Performance of Carbon Fiber Composites with Application to Filament Winding Pressure Vessel Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Controlling Crosslinking with 1,4-Bis(methoxymethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Bis(methoxymethyl)benzene (BMMB) as a crosslinking agent.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for crosslinking with this compound?
A1: this compound undergoes a self-condensation reaction, which is a type of Friedel-Crafts alkylation. This reaction is typically catalyzed by a strong Brønsted or Lewis acid. The acid protonates a methoxymethyl group, leading to the elimination of methanol (B129727) and the formation of a reactive benzylic carbocation. This carbocation then attacks the aromatic ring of another BMMB molecule, forming a methylene (B1212753) bridge and releasing a proton to regenerate the catalyst. This process repeats to form a three-dimensional, crosslinked polymer network.
Q2: What are the key factors that influence the degree of crosslinking?
A2: The degree of crosslinking in the final polymer is primarily controlled by several reaction parameters:
-
Catalyst Type and Concentration: The strength and concentration of the acid catalyst significantly impact the reaction rate and the extent of crosslinking. Stronger acids, such as triflic acid, tend to produce higher surface area and more extensively crosslinked polymers.
-
Reaction Temperature: Higher temperatures generally increase the reaction rate, leading to a higher degree of crosslinking in a shorter time. However, excessively high temperatures can lead to side reactions and a less controlled polymer structure.
-
Reaction Time: The duration of the polymerization directly affects the extent of crosslinking. Longer reaction times allow for more crosslinks to form, increasing the molecular weight and eventually leading to an insoluble, gelled product.
-
Monomer Concentration: The concentration of this compound can influence the polymer structure. Higher concentrations may favor intermolecular crosslinking, leading to a denser network.
-
Solvent: The choice of solvent can affect the solubility of the growing polymer chains and the accessibility of reactive sites, thereby influencing the final polymer morphology and porosity.
Q3: How can I characterize the degree of crosslinking in my polymer?
A3: Several analytical techniques can be employed to assess the degree of crosslinking:
-
Solubility and Gel Fraction Analysis: A simple and effective method is to determine the insoluble fraction of the polymer in a good solvent. A higher degree of crosslinking results in a larger insoluble gel fraction.
-
Swelling Studies: The extent to which a crosslinked polymer swells in a suitable solvent is inversely proportional to its crosslink density. By measuring the weight or volume of the swollen polymer, the degree of crosslinking can be estimated.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can be used to monitor the disappearance of the methoxymethyl groups or changes in the aromatic substitution pattern, providing a semi-quantitative measure of the reaction progress and extent of crosslinking.
-
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide detailed structural information about the crosslinked polymer network, including the ratio of crosslinked to non-crosslinked units.
Troubleshooting Guides
Issue 1: Low or No Polymer Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the acid catalyst is fresh and has not been deactivated by moisture. Use anhydrous solvents and reagents. |
| Insufficient Catalyst | Increase the catalyst concentration. The optimal concentration will depend on the specific catalyst and desired reaction rate. |
| Low Reaction Temperature | Increase the reaction temperature to accelerate the polymerization rate. Monitor for potential side reactions. |
| Short Reaction Time | Extend the reaction time to allow for sufficient polymer growth and crosslinking. |
| Monomer Impurity | Ensure the this compound is of high purity, as impurities can inhibit the polymerization reaction. |
Issue 2: Inconsistent or Uncontrolled Crosslinking
| Possible Cause | Troubleshooting Steps |
| Poor Temperature Control | Use a temperature-controlled reaction setup (e.g., oil bath) to maintain a consistent temperature throughout the experiment. |
| Inhomogeneous Mixing | Ensure efficient stirring to maintain a homogeneous reaction mixture, especially as the viscosity increases with polymer formation. |
| Variations in Reagent Addition | Add the catalyst or monomer at a controlled rate to prevent localized "hot spots" of high reactivity. |
| Inconsistent Monomer or Catalyst Quality | Use reagents from the same batch for a series of experiments to minimize variability. |
Issue 3: Formation of an Insoluble Gel Too Quickly
| Possible Cause | Troubleshooting Steps |
| Excessively High Catalyst Concentration | Reduce the amount of acid catalyst to slow down the reaction rate. |
| High Reaction Temperature | Lower the reaction temperature to gain better control over the polymerization process. |
| High Monomer Concentration | Decrease the initial concentration of this compound to reduce the rate of intermolecular crosslinking. |
Data Presentation
Table 1: Effect of Reaction Parameters on the Degree of Crosslinking
| Parameter | Low Setting | Medium Setting | High Setting |
| Catalyst Concentration | Low Crosslinking | Moderate Crosslinking | High Crosslinking |
| Reaction Temperature | Low Crosslinking | Moderate Crosslinking | High Crosslinking |
| Reaction Time | Low Crosslinking | Moderate Crosslinking | High Crosslinking |
| Monomer Concentration | Potentially Lower Crosslinking | Moderate Crosslinking | Potentially Higher Crosslinking |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Self-Condensation of this compound
-
Preparation: In a clean, dry, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound in an anhydrous solvent (e.g., 1,2-dichloroethane).
-
Catalyst Addition: While stirring under a nitrogen atmosphere, add the acid catalyst (e.g., triflic acid or anhydrous FeCl₃) dropwise to the solution. The amount of catalyst will influence the reaction rate and should be optimized for the desired degree of crosslinking.
-
Reaction: Maintain the reaction at the desired temperature with continuous stirring for a specified period. The reaction progress can be monitored by taking aliquots and analyzing them (e.g., by FT-IR or monitoring the increase in viscosity).
-
Work-up: Quench the reaction by adding a suitable reagent (e.g., methanol for acid catalysts).
-
Purification: Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol). Filter the solid polymer, wash it thoroughly with the non-solvent to remove any unreacted monomer and catalyst residues, and dry it under vacuum.
Protocol 2: Determination of Gel Fraction
-
Sample Preparation: Accurately weigh a sample of the dried polymer (W_initial).
-
Solvent Extraction: Place the polymer sample in a Soxhlet extractor or a sealed container with a suitable solvent in which the un-crosslinked polymer is soluble (e.g., tetrahydrofuran (B95107) or chloroform).
-
Extraction: Extract the sample for a sufficient period (e.g., 24 hours) to ensure complete removal of the soluble fraction.
-
Drying: Carefully remove the insoluble gel and dry it in a vacuum oven until a constant weight is achieved (W_final).
-
Calculation: The gel fraction is calculated as: Gel Fraction (%) = (W_final / W_initial) x 100
Mandatory Visualizations
Caption: Acid-catalyzed self-condensation mechanism of this compound.
Caption: General experimental workflow for synthesis and characterization.
Caption: A logical workflow for troubleshooting common experimental issues.
troubleshooting incomplete crosslinking with bis(methoxymethyl)benzene
This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting incomplete crosslinking when using bis(methoxymethyl)benzene.
Troubleshooting Guide
This guide addresses common issues encountered during crosslinking experiments with bis(methoxymethyl)benzene in a question-and-answer format.
Q1: I am observing very low or no crosslinking in my reaction. What are the potential causes and how can I resolve this?
A1: Incomplete or failed crosslinking can stem from several factors related to the catalyst, reagents, and reaction conditions. The crosslinking of polymers with bis(methoxymethyl)benzene is expected to proceed via a Friedel-Crafts alkylation reaction, which requires a Lewis acid catalyst to form stable methylene (B1212753) bridges.[1]
Troubleshooting Steps:
-
Catalyst Inactivity: The Lewis or Brønsted acid catalyst is crucial for the reaction. If it has been improperly stored or handled, it may be inactive.
-
Solution: Use a fresh batch of a high-purity acid catalyst. Ensure storage under anhydrous and inert conditions. Common catalysts for this reaction include triflic acid, sulfuric acid, and p-toluenesulfonic acid.[2]
-
-
Presence of Moisture: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the catalyst.
-
Solution: Use anhydrous solvents and dry all glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Catalyst Concentration: The amount of catalyst may be too low to drive the reaction to completion.
-
Solution: Gradually increase the catalyst concentration. Optimization may be required for your specific polymer system.
-
-
Low Reaction Temperature: The reaction temperature may be insufficient to overcome the activation energy barrier.
-
Solution: Increase the reaction temperature in increments. Monitor the reaction progress at each temperature to find the optimal condition.
-
-
Substrate Reactivity: The aromatic rings on your polymer may be deactivated by electron-withdrawing groups, making them less susceptible to electrophilic substitution.
-
Solution: If possible, use a polymer with electron-donating groups on the aromatic rings to enhance reactivity.
-
Q2: My crosslinked product is discolored. What is causing this and how can I prevent it?
A2: Discoloration, often appearing as a dark or tar-like substance, can be a result of side reactions or impurities.
Troubleshooting Steps:
-
Excessive Catalyst Concentration: Too much catalyst can lead to side reactions and polymerization of the crosslinker itself.
-
Solution: Reduce the catalyst concentration to the minimum effective amount.
-
-
High Reaction Temperature: Elevated temperatures can promote side reactions and degradation of the polymer or crosslinker.
-
Solution: Optimize the reaction temperature. It is often a trade-off between reaction rate and the prevalence of side reactions.
-
-
Impure Reactants: Impurities in the bis(methoxymethyl)benzene or the polymer can lead to colored byproducts.
-
Solution: Ensure the purity of your starting materials. If necessary, purify the bis(methoxymethyl)benzene before use.
-
Q3: The degree of crosslinking in my product is inconsistent between batches. How can I improve reproducibility?
A3: Inconsistent results are often due to a lack of precise control over reaction parameters.
Troubleshooting Steps:
-
Strict Control of Reaction Conditions: Ensure that the temperature, reaction time, stirring rate, and reactant concentrations are identical for each batch.
-
Consistent Reagent Quality: Use reagents from the same lot number to minimize variability.
-
Moisture Control: Implement stringent measures to exclude moisture from the reaction, as even small variations in water content can significantly impact catalyst activity.
Frequently Asked Questions (FAQs)
Q: What is the underlying reaction mechanism for crosslinking with bis(methoxymethyl)benzene?
A: The crosslinking reaction proceeds via a Friedel-Crafts alkylation mechanism. In the presence of a strong acid catalyst, the methoxymethyl group of bis(methoxymethyl)benzene forms a resonance-stabilized carbocation. This electrophile then attacks an electron-rich aromatic ring on a polymer chain, forming a methylene bridge and releasing methanol (B129727) and a proton. This process occurs at both ends of the bis(methoxymethyl)benzene molecule, creating a crosslink between two polymer chains.[1]
Diagram of the Proposed Crosslinking Mechanism:
Caption: Proposed Friedel-Crafts mechanism for crosslinking with bis(methoxymethyl)benzene.
Q: Which catalysts are recommended for this reaction?
A: Strong Brønsted or Lewis acids are typically used. Triflic acid, sulfuric acid, and p-toluenesulfonic acid have been shown to be effective.[2] The choice of catalyst may depend on the specific polymer and solvent system.
Q: What solvents are suitable for this crosslinking reaction?
A: Aprotic solvents that are stable to strong acids are preferred. 1,2-dichloroethane (B1671644) has been successfully used in the self-condensation of bis(methoxymethyl)benzene.[2] The solvent should be anhydrous to prevent catalyst deactivation.
Q: How can I determine the degree of crosslinking in my final product?
A: Several techniques can be used to assess the degree of crosslinking:
-
Swelling Studies: Crosslinked polymers will swell in a good solvent, but will not dissolve. The degree of swelling is inversely proportional to the crosslink density. The polymer volume fraction in the equilibrium-swollen polymer can be used to calculate the cross-linking density using the Flory-Rehner theory.[3][4]
-
Spectroscopy (FTIR/NMR): Fourier-transform infrared (FTIR) spectroscopy can be used to monitor the disappearance of reactant functional groups and the appearance of new bonds indicative of crosslinking. Nuclear magnetic resonance (NMR) spectroscopy can also provide structural information about the crosslinked network.
-
Thermal Analysis (DSC): Differential scanning calorimetry (DSC) can be used to measure the glass transition temperature (Tg) of the polymer. An increase in Tg is typically observed with an increased degree of crosslinking.[5]
-
Gel Permeation Chromatography (GPC): GPC separates molecules based on their size. While not ideal for fully crosslinked, insoluble materials, it can be used to analyze the molecular weight distribution of the polymer before it reaches the gel point, providing insights into the extent of the reaction.[2][6][7][8][9]
Experimental Protocols
Protocol 1: General Procedure for Crosslinking with Bis(methoxymethyl)benzene
-
Preparation: Dry all glassware in an oven at >100°C for several hours and allow to cool under a stream of inert gas (e.g., nitrogen or argon).
-
Dissolution: Dissolve the polymer to be crosslinked in an appropriate anhydrous solvent (e.g., 1,2-dichloroethane) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Reagent Addition: Add the desired amount of bis(methoxymethyl)benzene to the polymer solution and stir until fully dissolved.
-
Catalyst Addition: In a separate vial, prepare a stock solution of the acid catalyst in the anhydrous solvent. Add the required amount of the catalyst solution dropwise to the polymer/crosslinker mixture while stirring.
-
Reaction: Heat the reaction mixture to the desired temperature and monitor the progress of the reaction by taking aliquots at regular intervals for analysis (e.g., by FTIR to observe changes in characteristic peaks).
-
Quenching: Once the desired level of crosslinking is achieved, cool the reaction mixture and quench the catalyst by adding a suitable base (e.g., triethylamine (B128534) or a dilute aqueous sodium bicarbonate solution).
-
Purification: Precipitate the crosslinked polymer by adding the reaction mixture to a non-solvent. Wash the precipitate several times with the non-solvent to remove any unreacted starting materials and catalyst residues.
-
Drying: Dry the crosslinked polymer under vacuum to a constant weight.
Protocol 2: Determination of Crosslink Density by Swelling Studies
-
Sample Preparation: Accurately weigh a small, dried sample of the crosslinked polymer (W_dry).
-
Swelling: Place the polymer sample in a sealed container with a suitable solvent and allow it to swell until equilibrium is reached (this may take several hours to days).
-
Weighing the Swollen Sample: Remove the swollen polymer from the solvent, gently blot the surface to remove excess solvent, and immediately weigh it (W_swollen).
-
Calculation:
Data Presentation
Table 1: Influence of Catalyst Concentration on Reaction Outcome
| Catalyst Concentration (mol%) | Expected Outcome | Potential Issues |
| Low (<0.5) | Incomplete or slow crosslinking | Low yield of crosslinked product |
| Moderate (0.5 - 2.0) | Efficient crosslinking | Optimal for most systems |
| High (>2.0) | Rapid reaction | Increased risk of side reactions, discoloration, and insoluble byproducts[10] |
Table 2: Effect of Temperature on Crosslinking Reaction
| Temperature | Reaction Rate | Potential Issues |
| Low | Slow | Incomplete reaction |
| Moderate | Faster | Good balance of rate and selectivity |
| High | Very Fast | Increased side reactions, polymer degradation, discoloration |
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting incomplete crosslinking reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. chromtech.com [chromtech.com]
- 3. Effect of the Cross-Linking Density on the Swelling and Rheological Behavior of Ester-Bridged β-Cyclodextrin Nanosponges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 6. Gel Permeation Chromatography Characterization of the Chain Length Distributions in Thiol-Acrylate Photopolymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 9. selectscience.net [selectscience.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Acid-Catalyzed Etherification of 1,4-Bis(methoxymethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the acid-catalyzed etherification of 1,4-Bis(methoxymethyl)benzene.
I. Troubleshooting Guides
Issue 1: Low Yield of the Desired Ether Product
Symptoms:
-
The primary ether product is obtained in a lower-than-expected yield.
-
A significant amount of starting material remains unreacted.
-
The formation of a complex mixture of products is observed.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Catalyst Activity | - Increase the catalyst loading incrementally. - Switch to a stronger acid catalyst (e.g., from p-toluenesulfonic acid to sulfuric acid). Ensure the chosen catalyst is compatible with other functional groups in the substrate. |
| Inadequate Reaction Temperature | - Increase the reaction temperature in small increments (e.g., 10 °C). Monitor for the formation of degradation products. Benzylic ethers can be sensitive to high temperatures. |
| Presence of Water | - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents. - Consider the use of a Dean-Stark trap to remove water formed during the reaction, which can drive the equilibrium towards product formation. |
| Sub-optimal Reaction Time | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or 1H NMR). Extend the reaction time if the starting material is still present in significant amounts. |
Issue 2: Formation of Insoluble Polymeric Byproducts
Symptoms:
-
The reaction mixture becomes viscous or solidifies.
-
An insoluble white or off-white solid precipitates from the reaction mixture.
-
Difficulty in isolating the desired product due to the presence of polymeric material.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Excessive Catalyst Concentration | - Reduce the amount of acid catalyst. High catalyst concentrations can promote rapid polymerization. |
| High Reaction Temperature | - Lower the reaction temperature. Polymerization is often accelerated at higher temperatures. |
| Prolonged Reaction Time | - Monitor the reaction closely and stop it as soon as the desired product is formed to prevent further polymerization. |
| High Concentration of Reactant | - Perform the reaction at a lower concentration of this compound to reduce the likelihood of intermolecular reactions leading to polymers. |
II. Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in the acid-catalyzed etherification of this compound?
Under acidic conditions, this compound is prone to self-condensation reactions. The primary byproducts are linear and cyclic oligomers, and ultimately high molecular weight polymers of poly(p-xylylene ether). The formation of these byproducts proceeds through the generation of a stabilized benzylic carbocation intermediate.
Potential Byproducts:
-
Dimer: 1-methoxy-4-((4-(methoxymethyl)benzyloxy)methyl)benzene
-
Trimer and higher linear oligomers
-
Cyclic oligomers
-
Poly(p-xylylene ether): A high molecular weight polymer.
The extent of oligomerization and polymerization is highly dependent on the reaction conditions.
Q2: How can I minimize the formation of polymeric byproducts?
To minimize polymerization, it is crucial to control the reaction conditions carefully:
-
Use a catalytic amount of a mild acid.
-
Maintain a low reaction temperature.
-
Keep the reaction time to a minimum.
-
Use a lower concentration of the starting material.
Q3: What analytical techniques are suitable for monitoring the reaction and identifying byproducts?
-
Thin-Layer Chromatography (TLC): Useful for qualitatively monitoring the disappearance of the starting material and the appearance of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify the starting material and lower molecular weight oligomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Provides detailed structural information for the desired product and can help in the characterization of oligomeric byproducts.
-
Gel Permeation Chromatography (GPC): Essential for determining the molecular weight distribution of any polymeric byproducts.
Q4: Is it possible to reverse the formation of polymeric byproducts?
In most cases, the formation of poly(p-xylylene ether) is irreversible under the reaction conditions. Therefore, prevention is the most effective strategy.
III. Experimental Protocols
General Protocol for Acid-Catalyzed Self-Etherification of this compound
Materials:
-
This compound
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser or setup for inert atmosphere (if necessary)
-
Heating mantle or oil bath
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add the anhydrous solvent to achieve the desired concentration (e.g., 0.1-0.5 M).
-
Begin stirring the solution at room temperature.
-
Add the acid catalyst in a catalytic amount (e.g., 0.01-0.05 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a weak base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Note: This is a general protocol and may require optimization based on the specific desired outcome and the scale of the reaction.
IV. Visualizations
Reaction Pathway and Byproduct Formation
Caption: Acid-catalyzed etherification and potential side reactions.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Technical Support Center: Enhancing the Solubility of Polymers Crosslinked with 1,4-Bis(methoxymethyl)benzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polymers crosslinked with 1,4-bis(methoxymethyl)benzene. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during your experiments.
Introduction
Polymers crosslinked with this compound, a common crosslinking agent for resins such as phenolic and epoxy resins, often exhibit limited solubility due to the formation of a rigid, three-dimensional network. This insolubility can pose significant challenges in material processing, characterization, and application development. This guide offers strategies to mitigate these issues by controlling crosslinking density, selecting appropriate solvents, and employing chemical modification techniques.
Troubleshooting Guide: Improving Polymer Solubility
This section addresses common problems related to the poor solubility of polymers crosslinked with this compound and provides actionable solutions.
Problem 1: My crosslinked polymer does not dissolve in any solvent; it only swells slightly.
Possible Causes:
-
High Crosslinking Density: The polymer network is too tightly crosslinked, preventing solvent molecules from penetrating and solvating the polymer chains.
-
Incompatible Solvent: The solvent used does not have a similar solubility parameter to the polymer, leading to poor interaction.
Solutions:
-
Optimize Crosslinking Density During Synthesis:
-
Reduce Crosslinker-to-Monomer Ratio: Decreasing the concentration of this compound relative to the polymer monomer will result in a lower crosslinking density.
-
Modify Reaction Conditions: Shorter reaction times and lower curing temperatures can also lead to a less densely crosslinked network.[1]
-
-
Select an Appropriate Solvent System:
-
Utilize Hansen Solubility Parameters (HSP): The principle of "like dissolves like" can be quantified using HSP, which breaks down solubility into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[2][3] Solvents with HSP values close to those of the polymer are more likely to be effective. For phenolic resins, polar organic solvents are often a good starting point.
-
Solvent Blends: If a single solvent is ineffective, a mixture of two or more solvents can be used to fine-tune the solubility parameter to better match that of the polymer.
-
-
Increase Temperature:
-
Heating the polymer-solvent mixture can increase the solubility of the polymer.[4] This should be done with caution, keeping in mind the thermal stability of the polymer.
-
Problem 2: My polymer is partially soluble, but a significant gel fraction remains.
Possible Cause:
-
Incomplete Dissolution: The crosslinked network is not fully solvated, leaving behind an insoluble gel fraction.
Solutions:
-
Extended Solvation Time with Agitation: Allow the polymer to swell in the chosen solvent for an extended period (24-48 hours) with continuous agitation to facilitate maximum solvation.
-
Controlled Chemical Cleavage of Crosslinks: For advanced applications, it may be possible to selectively cleave the ether linkages formed by the this compound crosslinker. This is a more aggressive approach and should be carefully controlled.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it reduce polymer solubility?
A1: this compound is a crosslinking agent that forms stable ether linkages between polymer chains. This creates a three-dimensional network structure that restricts the mobility of the polymer chains and prevents them from being fully solvated by solvent molecules, thus reducing solubility. Increased crosslinking leads to the formation of an insoluble thermoset polymer.
Q2: How can I quantitatively assess the solubility of my crosslinked polymer?
A2: For crosslinked polymers that do not fully dissolve, solubility is often characterized by the swelling ratio and the gel content .
-
Swelling Ratio: This measures the amount of solvent a polymer network can absorb. A higher swelling ratio indicates a greater affinity between the polymer and the solvent and a lower crosslinking density.
-
Gel Content: This refers to the insoluble fraction of the polymer after extraction with a suitable solvent. A high gel content signifies a high degree of crosslinking.
Q3: How do I choose the best solvent for my crosslinked polymer?
A3: The most effective method for solvent selection is to use Hansen Solubility Parameters (HSP). The goal is to find a solvent or solvent blend with HSP values that closely match those of your polymer. The "HSP distance" (Ra) between the polymer and the solvent can be calculated, with smaller values indicating a higher likelihood of solubility or significant swelling.
Q4: Can I reverse the crosslinking process to dissolve my polymer?
A4: Complete reversal of the crosslinking is generally not feasible without degrading the polymer. However, it is possible to perform a controlled partial cleavage of the crosslinks. The ether bonds introduced by this compound can be broken under strong acidic conditions.[5][6][7] This will increase the solubility of the polymer but may also alter its properties.
Q5: Does temperature always improve the solubility of crosslinked polymers?
A5: In most cases, increasing the temperature will enhance the swelling and solubility of a polymer.[4] Higher temperatures provide the energy needed to overcome the intermolecular forces within the polymer network and promote interaction with the solvent. However, one must be mindful of the polymer's degradation temperature.
Quantitative Data Presentation
Table 1: Hansen Solubility Parameters (HSP) for a Typical Novolac Phenolic Resin and Various Solvents
To predict the solubility or swelling of a novolac phenolic resin crosslinked with this compound, the Hansen Solubility Parameter (HSP) distance (Ra) can be calculated. A smaller Ra value suggests better compatibility. The HSP for a typical pure phenolic resin is approximately: δD = 23.3, δP = 6.5, δH = 8.3 (in MPa¹/²).[8]
| Solvent | δD (MPa¹/²) | δP (MPa¹/²) | δH (MPa¹/²) | HSP Distance (Ra) from Phenolic Resin | Predicted Compatibility |
| Acetone | 15.5 | 10.4 | 7.0 | 8.8 | Good |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 6.6 | Good |
| Toluene | 18.0 | 1.4 | 2.0 | 8.8 | Moderate |
| n-Hexane | 14.9 | 0.0 | 0.0 | 13.5 | Poor |
| Water | 15.5 | 16.0 | 42.3 | 36.5 | Very Poor |
| 1-Butanol | 16.0 | 5.7 | 15.8 | 10.1 | Moderate |
| Benzyl Alcohol | 18.4 | 6.3 | 13.7 | 7.3 | Good |
| Cyclohexane | 16.8 | 0.0 | 0.2 | 12.0 | Poor |
Data for solvents sourced from various Hansen Solubility Parameter tables.[2][8][9]
Experimental Protocols
Protocol 1: Determination of Swelling Ratio and Gel Content
This protocol allows for the quantitative assessment of the crosslinking degree of your polymer.
Materials:
-
Crosslinked polymer sample (approx. 0.2 g)
-
Selected solvent (e.g., Acetone or THF for phenolic resins)
-
20 mL screw-cap vials
-
Analytical balance
-
Fine mesh stainless steel basket
-
Vacuum oven
Procedure:
-
Initial Weighing: Accurately weigh a dry sample of the crosslinked polymer (W_dry).
-
Immersion: Place the polymer sample in the stainless steel mesh basket and immerse it in a sealed vial containing an excess of the selected solvent.
-
Equilibrium Swelling: Allow the sample to swell for 48 hours at a constant temperature (e.g., 25°C) to reach equilibrium.
-
Weighing the Swollen Sample: Carefully remove the basket containing the swollen polymer, blot the surface gently with filter paper to remove excess solvent, and immediately weigh it (W_swollen).
-
Drying: Place the swollen sample in a vacuum oven at a suitable temperature (e.g., 60°C) until a constant weight is achieved. This removes all the absorbed solvent.
-
Final Weighing: Weigh the dried polymer sample again (W_final_dry).
Calculations:
-
Swelling Ratio (SR): SR = W_swollen / W_dry
-
Gel Content (%): Gel Content = (W_final_dry / W_dry) x 100
Protocol 2: Conceptual Approach for Acid-Catalyzed Cleavage of Ether Crosslinks
This protocol outlines a conceptual method for increasing solubility by partially breaking the crosslinks. Caution: This procedure involves strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Crosslinked polymer sample
-
Solvent (e.g., a non-reactive solvent in which the polymer swells)
-
Strong acid (e.g., hydroiodic acid or a solution of potassium iodide in phosphoric acid)[5][7]
Procedure:
-
Swelling: Swell a known amount of the crosslinked polymer in a suitable solvent to allow for better access of the acid to the crosslinking sites.
-
Acid Addition: Add a controlled amount of the strong acid to the swollen polymer mixture. The concentration of the acid and the reaction time will need to be optimized for your specific polymer system.
-
Controlled Reaction: Maintain the reaction at a specific temperature (e.g., room temperature or slightly elevated) for a defined period. The reaction should be monitored to control the extent of cleavage.
-
Neutralization and Washing: Quench the reaction by neutralizing the acid with a suitable base. Wash the polymer repeatedly with a suitable solvent to remove any residual acid, salt, and cleaved fragments.
-
Drying: Dry the resulting polymer under vacuum.
-
Solubility Testing: Test the solubility of the treated polymer in various solvents to assess the effectiveness of the cleavage process.
Visualizations
Experimental Workflow for Assessing and Improving Polymer Solubility
Caption: Workflow for troubleshooting and improving the solubility of crosslinked polymers.
Logical Relationship for Solvent Selection using Hansen Solubility Parameters
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 4. jocpr.com [jocpr.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. longdom.org [longdom.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. scribd.com [scribd.com]
- 9. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
Technical Support Center: Purification of Polymers Containing 1,4-Bis(methoxymethyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymers synthesized using 1,4-Bis(methoxymethyl)benzene.
Troubleshooting Guide
This section addresses common issues encountered during the purification of polymers containing this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Polymer Yield After Precipitation | - The polymer is partially soluble in the anti-solvent (e.g., methanol).- The polymer concentration in the solvent is too low.- Insufficient volume of anti-solvent was used. | - Use a different anti-solvent in which the polymer is completely insoluble.- Concentrate the polymer solution before precipitation.- Increase the volume of the anti-solvent to ensure complete precipitation.[1] |
| Polymer Remains Sticky or Oily After Drying | - Residual solvent is trapped within the polymer matrix.- Low molecular weight oligomers are present. | - Dry the polymer under high vacuum for an extended period, possibly at an elevated temperature.- Perform a Soxhlet extraction with a solvent that dissolves oligomers but not the polymer (e.g., hexanes).[2] |
| Incomplete Removal of Unreacted Monomer | - Insufficient washing of the precipitated polymer.- The monomer is trapped within the polymer matrix. | - Wash the polymer precipitate thoroughly with a solvent in which the monomer is highly soluble.- Redissolve the polymer in a good solvent and precipitate it again. |
| Polymer is Insoluble in Common Solvents | - The polymer is a hyper-cross-linked network.- Unexpected cross-linking reactions occurred during polymerization. | - For hyper-cross-linked polymers, purification is typically done by extensive washing with solvents to remove impurities, as the polymer itself will not dissolve.[3][4] |
| Discolored Polymer Product | - Catalyst residues are present.- Side reactions during polymerization led to chromophores. | - For metal catalysts, consider using a metal scavenger or performing column chromatography.[2]- For acid catalysts, ensure thorough washing to remove all traces of the acid.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying polymers containing this compound?
A1: The most common purification methods for these types of polymers are:
-
Precipitation: This involves dissolving the crude polymer in a good solvent and then adding this solution to a large volume of a non-solvent (an "anti-solvent") to cause the polymer to precipitate out, leaving impurities behind in the solution.[1][5] Methanol (B129727) is a frequently used anti-solvent for polymers with aromatic ether linkages.[5]
-
Soxhlet Extraction: This is a continuous solid-liquid extraction technique that is very effective for removing impurities that are soluble in the extraction solvent.[2][6] It is particularly useful for removing low molecular weight oligomers and unreacted monomers.[2] A typical sequence involves washing with solvents like acetone (B3395972) and hexanes to remove impurities, followed by dissolving the polymer in a good solvent like chloroform.[2]
-
Column Chromatography: For soluble polymers, column chromatography using a silica (B1680970) gel or alumina (B75360) stationary phase can be used to separate the polymer from impurities based on their different affinities for the stationary phase.[7]
Q2: How can I effectively remove unreacted this compound monomer from my polymer?
A2: To remove unreacted this compound, you can:
-
Thoroughly wash the precipitated polymer: After precipitation, wash the polymer solids extensively with a solvent in which the monomer is soluble but the polymer is not.
-
Reprecipitation: Dissolve the polymer in a minimal amount of a good solvent and precipitate it again into a fresh volume of anti-solvent. This process can be repeated for higher purity.
-
Soxhlet Extraction: Use a Soxhlet extractor with a solvent that readily dissolves the monomer.[2][6]
Q3: My polymer is a hyper-cross-linked network and is insoluble. How can I purify it?
A3: Hyper-cross-linked polymers (HCPs) are inherently insoluble and cannot be purified by methods that require dissolution, such as precipitation or column chromatography.[3][4] The primary method for purifying HCPs is through extensive washing.[3] This is typically done by:
-
Washing the solid polymer multiple times with various solvents to remove residual monomers, catalysts, and soluble oligomers.[3][4]
-
Soxhlet extraction can also be employed to ensure thorough removal of soluble impurities.[4][8]
Q4: How do I choose the right solvent system for precipitation?
A4: The ideal solvent system for precipitation consists of:
-
A "good" solvent: This solvent should completely dissolve your polymer at a reasonable concentration.
-
An "anti-solvent" or "non-solvent" : This solvent should be miscible with the good solvent, but your polymer should be completely insoluble in it. The addition of the polymer solution to the anti-solvent should cause rapid and complete precipitation of the polymer.
For polymers containing aromatic ethers, common good solvents include chloroform, dichloromethane, and tetrahydrofuran (B95107) (THF), while methanol is a widely used anti-solvent.[5][9]
Q5: How can I remove low molecular weight oligomers from my polymer sample?
A5: Oligomers can be challenging to remove as their solubility properties can be similar to the desired polymer. Effective methods for oligomer removal include:
-
Fractional Precipitation: This involves carefully adding a non-solvent to a polymer solution to selectively precipitate the higher molecular weight polymer, leaving the more soluble, lower molecular weight oligomers in solution.
-
Soxhlet Extraction: A Soxhlet extraction using a solvent that selectively dissolves the oligomers but not the higher molecular weight polymer can be very effective.[2] Hexanes are often used for this purpose in the purification of conjugated polymers.[2]
Experimental Protocols
Protocol 1: Purification by Precipitation
This protocol describes a general procedure for purifying a soluble polymer containing this compound by precipitation.
Materials:
-
Crude polymer
-
A suitable "good" solvent (e.g., chloroform, THF)
-
A suitable "anti-solvent" (e.g., methanol, diethyl ether)[10]
-
Beakers or flasks
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Vacuum oven
Procedure:
-
Dissolve the crude polymer in a minimal amount of the good solvent with stirring. Ensure the polymer is fully dissolved.
-
In a separate, larger beaker, place a volume of the anti-solvent that is at least 5-10 times the volume of the polymer solution.
-
With vigorous stirring, slowly add the polymer solution dropwise to the anti-solvent.
-
A precipitate of the purified polymer should form immediately.
-
Continue stirring for a short period after all the polymer solution has been added to ensure complete precipitation.
-
Collect the precipitated polymer by filtration.
-
Wash the collected polymer on the filter with fresh anti-solvent to remove any remaining impurities.
-
Dry the purified polymer in a vacuum oven at an appropriate temperature until a constant weight is achieved.[1]
Protocol 2: Purification by Soxhlet Extraction
This protocol outlines the purification of a polymer using a Soxhlet extractor to remove soluble impurities.
Materials:
-
Crude polymer
-
Cellulose (B213188) extraction thimble
-
Soxhlet extractor apparatus
-
Round-bottom flask
-
Heating mantle
-
Condenser
-
Series of extraction solvents (e.g., acetone, hexanes, chloroform)[2]
-
Rotary evaporator
Procedure:
-
Place the crude polymer sample into a cellulose extraction thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Fill the round-bottom flask with the first extraction solvent (e.g., acetone to remove polar impurities). The volume should be sufficient to fill the Soxhlet chamber and the flask.
-
Assemble the Soxhlet apparatus and connect the condenser to a water source.
-
Heat the solvent in the flask to a gentle reflux. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the polymer.
-
Once the solvent level in the chamber reaches the top of the siphon tube, the entire volume of solvent and extracted impurities will be siphoned back into the boiling flask.
-
Allow this process to cycle for a predetermined time (e.g., 24 hours) to remove the first set of impurities.[2]
-
After cooling, replace the solvent in the flask with the next solvent in the series (e.g., hexanes to remove low molecular weight oligomers) and repeat the extraction process.[2]
-
Finally, use a solvent that dissolves the polymer (e.g., chloroform) to extract the purified polymer from the thimble, leaving behind any insoluble impurities.[2]
-
Collect the polymer solution from the round-bottom flask and remove the solvent using a rotary evaporator to obtain the purified polymer.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. US9045596B2 - Method of purifying conjugated polymers - Google Patents [patents.google.com]
- 3. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 4. Hyper-crosslinked β-cyclodextrin porous polymer: an adsorption-facilitated molecular catalyst support for transformation of water-soluble aromatic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4474932A - Process for the production of aromatic ethers and aromatic polyethers - Google Patents [patents.google.com]
- 6. semspub.epa.gov [semspub.epa.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
Technical Support Center: 1,4-Bis(methoxymethyl)benzene in Experimental Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-Bis(methoxymethyl)benzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to gelation and other side reactions during your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound turned into an insoluble gel. What is the likely cause?
A1: Uncontrolled gelation is a common issue when using this compound, which is a highly reactive crosslinking agent.[1] The primary cause is the acid-catalyzed self-condensation of the molecule. The methoxymethyl groups are susceptible to reaction under acidic conditions, leading to the formation of a cross-linked polymer network.
Q2: How can I prevent this unwanted gelation?
A2: Preventing gelation involves carefully controlling the reaction conditions to minimize the self-condensation of this compound. The key strategies include:
-
Strict pH Control: Avoid acidic conditions, as they can catalyze the polymerization. If your reaction requires an acid, use the mildest possible acid at the lowest effective concentration. Consider using a buffer system to maintain a neutral or slightly basic pH.
-
Temperature Management: Higher temperatures can accelerate the rate of unwanted side reactions. It is advisable to run your reaction at the lowest temperature that allows for the desired transformation to proceed at a reasonable rate.
-
Control of Stoichiometry: The molar ratio of your reactants can influence the extent of cross-linking. An excess of this compound can increase the likelihood of self-condensation.
-
Solvent Choice: The choice of solvent can affect the solubility of the forming polymer. A solvent that keeps the growing polymer chains in solution may help to delay the gel point.
Q3: Are there any specific inhibitors I can use to prevent the polymerization of this compound?
A3: While specific inhibitors for the self-condensation of this compound are not widely documented, the addition of a non-nucleophilic base can help to quench any trace acidity that might initiate polymerization. For reactions that are not base-sensitive, a small amount of a hindered amine base, such as triethylamine (B128534) or diisopropylethylamine, can be added.
Q4: How should I store this compound to ensure its stability?
A4: To prevent degradation and potential polymerization during storage, this compound should be stored in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and atmospheric acids.
Troubleshooting Guide: Gelation Issues
This guide provides a systematic approach to troubleshooting and preventing gelation in your reactions involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Rapid Gelation Upon Reagent Addition | Presence of an acidic catalyst or impurity. | - Ensure all reagents and solvents are free from acidic impurities.- If an acid is necessary for the reaction, add it slowly and at a low temperature.- Consider using a weaker acid or a solid acid catalyst that can be easily removed. |
| Gelation During Reaction Workup | Acidic quench or extraction conditions. | - Use a neutral or slightly basic aqueous solution for the workup.- Avoid strong acids during pH adjustments. |
| Inconsistent Time to Gelation | Variations in reaction temperature or reagent purity. | - Use a temperature-controlled reaction setup.- Ensure the purity of this compound and other reagents is consistent between batches. |
| Formation of an Opaque or Cloudy Solution Preceding Gelation | Poor solubility of the forming oligomers or polymers. | - Experiment with different solvents to improve the solubility of the reaction components and products.- Lowering the concentration of the reactants may also help. |
Experimental Protocols
Protocol 1: General Procedure for a Cross-linking Reaction with Minimized Gelation Risk
This protocol provides a general framework for a reaction using this compound as a cross-linker while minimizing the risk of gelation.
-
Glassware Preparation: Ensure all glassware is thoroughly dried to prevent any acid-catalyzed hydrolysis.
-
Inert Atmosphere: If your reaction is sensitive to air or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition:
-
Dissolve your substrate in a suitable anhydrous solvent.
-
If the reaction is sensitive to acid, add a non-nucleophilic base (e.g., 1.1 equivalents of diisopropylethylamine).
-
Slowly add this compound to the reaction mixture at a controlled temperature (e.g., 0 °C).
-
-
Temperature Control: Maintain the reaction at the lowest effective temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Workup: Quench the reaction with a neutral or slightly basic aqueous solution. Extract the product with an appropriate organic solvent.
Visualizing Reaction Mechanisms and Troubleshooting
The following diagrams illustrate the key chemical pathways and a logical workflow for addressing gelation issues.
Caption: Acid-catalyzed self-condensation of this compound leading to gelation.
Caption: A logical workflow for troubleshooting gelation issues in your experiment.
References
Technical Support Center: Catalyst Selection for 1,4-Bis(methoxymethyl)benzene Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for catalyst selection in reactions involving 1,4-Bis(methoxymethyl)benzene. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guides
This section addresses common problems encountered during reactions with this compound, offering potential causes and solutions.
Issue 1: Low or No Conversion of this compound in Acid-Catalyzed Reactions
-
Question: My acid-catalyzed reaction with this compound is showing low or no conversion. What are the likely causes and how can I fix it?
-
Answer: Low or no conversion in acid-catalyzed reactions of this compound, such as ether cleavage or polymerization with phenols, can stem from several factors:
-
Catalyst Inactivity: Lewis and Brønsted acid catalysts are highly sensitive to moisture. Water present in the solvent, reagents, or on the glassware will deactivate the catalyst.[1]
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Catalyst Loading: In reactions like polymerization with phenol (B47542), the catalyst can be consumed or sequestered.
-
Solution: Increase the catalyst loading incrementally. For some Friedel-Crafts type reactions, stoichiometric amounts of a Lewis acid may be necessary.[1]
-
-
Low Reaction Temperature: The activation energy for the cleavage of the C-O bond may not be met at lower temperatures.
-
Solution: Gradually increase the reaction temperature. For polymerization with phenols, temperatures between 60°C and 130°C are often employed.
-
-
Inappropriate Catalyst Choice: The strength of the acid catalyst is crucial.
-
Issue 2: Poor Selectivity and Formation of Side Products
-
Question: I am observing multiple spots on my TLC, indicating the formation of side products. How can I improve the selectivity of my reaction?
-
Answer: Poor selectivity is a common challenge, especially given the two reactive methoxymethyl groups.
-
Polyalkylation in Friedel-Crafts Type Reactions: The product of the initial reaction can be more reactive than the starting material, leading to multiple additions.[4]
-
Solution: Use a large excess of the aromatic substrate to favor mono-alkylation. Control the reaction temperature and use a less active catalyst.
-
-
Carbocation Rearrangements: In the presence of strong acids, the benzylic carbocation formed can undergo rearrangements.[5][6]
-
Solution: Opt for milder reaction conditions or choose a catalyst less prone to inducing carbocation formation. Friedel-Crafts acylation followed by reduction is a common strategy to avoid rearrangements in similar systems.[6]
-
-
Oxidation of the Aldehyde Product: In the synthesis of terephthalaldehyde, over-oxidation to terephthalic acid can occur.
-
Solution: Carefully control the amount of oxidizing agent and the reaction time. Use a selective oxidation catalyst system.
-
-
Issue 3: Inconsistent Results in Polymerization Reactions
-
Question: I am getting inconsistent molecular weights and properties in the polymerization of this compound with phenol. What could be the cause?
-
Answer: Inconsistent polymerization results often point to difficulties in controlling the reaction conditions.
-
Monomer Ratio: The stoichiometry of the monomers is critical for achieving the desired molecular weight.
-
Solution: Accurately measure and dispense both this compound and the phenolic monomer. An excess of one monomer can limit the polymer chain length.
-
-
Reaction Temperature and Time: These parameters directly influence the rate of polymerization and the potential for side reactions.
-
Solution: Implement a precise temperature control system. Monitor the reaction progress over time to determine the optimal endpoint.
-
-
Catalyst Deactivation: As mentioned, moisture can deactivate acid catalysts, leading to premature termination of polymerization.
-
Solution: Maintain strict anhydrous conditions throughout the reaction.
-
-
Frequently Asked Questions (FAQs)
Catalyst Selection
-
Q1: What are the most common types of catalysts used for reactions of this compound?
-
A1: The choice of catalyst depends on the desired transformation:
-
Ether Cleavage: Strong Brønsted acids like HBr and HI are effective.[2] Lewis acids such as BCl₃ and BBr₃ can also be used.[7] For reductive cleavage (hydrogenolysis), palladium on carbon (Pd/C) with a hydrogen source is the standard choice.[8]
-
Polymerization with Phenols: Acid catalysts are typically used. These can include sulfuric acid, p-toluenesulfonic acid, and various Lewis acids.[3]
-
Oxidation to Terephthalaldehyde: This transformation often involves a two-step process starting from p-xylene, with halogenation followed by hydrolysis.[9] Direct oxidation of 1,4-bis(hydroxymethyl)benzene (a related compound) can be achieved using catalyst systems like copper(I) oxide/TEMPO.
-
Reaction Conditions
-
Q2: What are the typical reaction conditions for the polymerization of this compound with phenol?
-
A2: While specific conditions vary, a general starting point would be a reaction temperature between 60°C and 130°C in the presence of an acid catalyst. The molar ratio of the phenolic compound to this compound is typically kept close to stoichiometric to achieve high molecular weights.
-
Q3: How can I achieve selective mono-reaction of this compound?
-
A3: Achieving mono-substitution on a symmetric difunctional molecule like this compound is challenging. Key strategies include:
-
Using a large excess of the other reactant.
-
Employing a sterically hindered catalyst that may favor reaction at one site.
-
Carefully controlling reaction time and temperature to stop the reaction after the first addition.
-
Data Presentation
Table 1: Catalyst Performance in Benzylic Ether Cleavage (Illustrative Data for Benzyl Phenyl Ether)
| Catalyst System | Substrate | Product | Yield (%) | Selectivity | Reference |
| Pd-Fe/OMC | Benzyl Phenyl Ether | Aromatics | High | High for aromatics | [10] |
| FeMoP | Aryl ethers | Aromatics | >99% conversion | ~90% for benzene | [11] |
| Pd/C, H₂ | Benzyl Ethers | Alcohol + Toluene | High | High | [8] |
| BCl₃ | Aryl Benzyl Ethers | Phenol | High | Chemoselective | |
| DDQ | Benzyl Ethers | Alcohol | 84-96 | Oxidative cleavage | [7] |
Note: Data for this compound is limited in the literature; this table provides data for analogous benzylic ether cleavages to guide catalyst selection.
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Polymerization of this compound with Phenol
-
Preparation: Ensure all glassware is thoroughly dried in an oven. Assemble a reaction flask with a condenser, mechanical stirrer, and a nitrogen inlet.
-
Charging Reactants: Charge the flask with phenol (1.0 equivalent) and this compound (0.8-1.0 equivalent).
-
Catalyst Addition: Under a nitrogen atmosphere, add the acid catalyst (e.g., sulfuric acid or a Lewis acid, with the amount optimized for the specific catalyst).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-130°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by measuring the viscosity of the reaction mixture or by spectroscopic methods.
-
Work-up: Once the desired degree of polymerization is reached, cool the reaction mixture and dissolve it in a suitable solvent. Precipitate the polymer by adding a non-solvent.
-
Purification: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.
Protocol 2: General Procedure for Reductive Cleavage of a Methoxymethyl Group (Hydrogenolysis)
-
Preparation: In a flask suitable for hydrogenation, dissolve the this compound derivative in a solvent such as ethanol (B145695) or methanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% palladium relative to the substrate).[8]
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography if necessary.
Visualizations
Caption: Workflow for initial catalyst selection based on the desired reaction type for this compound.
Caption: A logical troubleshooting guide for common issues in this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Advances in Synthesis, Characterization, and Industrial Applications of Phenol Formaldehyde Resins | International Journal of Advanced Natural Sciences and Engineering Researches [as-proceeding.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. youtube.com [youtube.com]
- 6. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Defects in Films Made with 1,4-Bis(methoxymethyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Bis(methoxymethyl)benzene for film fabrication. The information is designed to help identify and resolve common defects encountered during experimental work.
Troubleshooting Guide
This guide addresses specific defects that may arise during the preparation of films using this compound as a crosslinker or monomer.
| Observed Defect | Potential Cause | Troubleshooting Steps |
| Cloudy or Hazy Film | Incomplete reaction or polymerization, leading to phase separation or the presence of unreacted material. This can be influenced by the choice of catalyst and curing temperature. | 1. Optimize Catalyst: Ensure the appropriate catalyst (e.g., p-Toluenesulfonic acid, sulfuric acid) is used at the correct concentration. The catalyst plays a crucial role in the self-condensation and crosslinking reactions. 2. Adjust Curing Temperature and Time: Insufficient heat or time can lead to an incomplete cure. Incrementally increase the curing temperature or duration. 3. Solvent Selection: The solvent system can impact the solubility of the polymer and the crosslinker. Ensure all components are fully dissolved before film casting. |
| Brittle or Cracked Film | Excessive crosslinking, leading to a highly rigid network with low flexibility. This can be caused by high concentrations of the crosslinker or overly aggressive curing conditions. | 1. Reduce Crosslinker Concentration: Titrate down the concentration of this compound to achieve the desired balance of rigidity and flexibility. 2. Moderate Curing Conditions: Lower the curing temperature or shorten the curing time to control the extent of the crosslinking reaction. |
| Poor Adhesion to Substrate | Improper substrate cleaning or surface energy mismatch between the film and the substrate. | 1. Thorough Substrate Cleaning: Implement a rigorous cleaning protocol for the substrate (e.g., sonication in appropriate solvents, plasma treatment) to remove any organic residues or contaminants. 2. Surface Treatment: Consider applying a surface treatment or adhesion promoter to the substrate to improve compatibility with the polymer film. |
| Inconsistent Film Thickness | Non-uniform spreading of the precursor solution during film casting. | 1. Optimize Casting Technique: For spin coating, adjust the spin speed and time. For blade coating, ensure a consistent and smooth motion. 2. Solution Viscosity: Adjust the concentration of the polymer solution to achieve a viscosity that allows for uniform spreading. |
| Gel Formation in Solution | Premature crosslinking in the solution before film casting. | 1. Lower Solution Temperature: Store the precursor solution at a lower temperature to slow down the reaction kinetics. 2. Reduce Time Between Mixing and Casting: Minimize the time the catalyst is in contact with the reactants before the film is cast. |
Frequently Asked Questions (FAQs)
Q1: What is the role of a catalyst in films made with this compound?
A1: A strong Brønsted acid catalyst, such as p-Toluenesulfonic acid (p-TSA), triflic acid, or sulfuric acid, is typically required to facilitate the self-condensation or crosslinking reaction of this compound. The catalyst protonates the methoxy (B1213986) group, initiating the formation of a benzylic carbocation, which then reacts with another aromatic ring to form a methylene (B1212753) bridge, leading to polymerization or crosslinking. The choice and concentration of the catalyst can significantly impact the reaction rate and the final properties of the film.[1]
Q2: How does the curing temperature affect the properties of the resulting film?
A2: The curing temperature is a critical parameter that influences the extent of the crosslinking reaction. Higher temperatures generally lead to a higher degree of crosslinking, which can increase the film's rigidity, thermal stability, and solvent resistance. However, excessive temperatures can lead to brittleness and cracking. It is essential to optimize the curing temperature to achieve the desired balance of properties for your specific application.
Q3: Can the choice of solvent affect the quality of the film?
A3: Yes, the solvent system plays a crucial role. The solvent must be able to dissolve the polymer, this compound, and the catalyst to form a homogeneous solution. The solvent's boiling point and evaporation rate will also affect the film formation process and can influence film morphology and the presence of defects.
Q4: My film has poor optical clarity. What could be the cause?
A4: Poor optical clarity, such as haze, can be caused by several factors. Incomplete reaction or phase separation of unreacted components can scatter light. To address this, ensure a complete cure by optimizing the catalyst concentration, curing temperature, and time. Additionally, ensure that all components are fully dissolved in the solvent before film casting to prevent the formation of aggregates. In some cases, the formation of large crystalline domains can also lead to light scattering.
Q5: How can I improve the mechanical strength of my film?
A5: The mechanical strength of the film is directly related to the degree of crosslinking. To enhance mechanical properties, you can try increasing the concentration of this compound or adjusting the curing conditions (higher temperature or longer time) to promote a more extensive crosslinked network. However, be mindful that this may also increase brittleness.
Experimental Protocols
Protocol 1: General Procedure for Crosslinking a Polymer Film with this compound
-
Solution Preparation:
-
Dissolve the base polymer in a suitable solvent to achieve the desired concentration.
-
In a separate vial, dissolve the required amount of this compound and the acid catalyst (e.g., p-TSA) in the same solvent.
-
Add the crosslinker solution to the polymer solution and mix thoroughly to ensure homogeneity.
-
-
Film Casting:
-
Clean the substrate meticulously.
-
Cast the prepared solution onto the substrate using the desired method (e.g., spin coating, blade coating, or drop casting).
-
-
Curing:
-
Place the coated substrate in an oven at a predetermined temperature to evaporate the solvent and initiate the crosslinking reaction.
-
Cure the film for the specified amount of time. The optimal temperature and time will depend on the specific polymer and desired degree of crosslinking.
-
-
Film Characterization:
-
After cooling to room temperature, the film can be carefully peeled from the substrate (if required) and characterized for its properties (e.g., thickness, mechanical strength, optical clarity).
-
Visualizations
Caption: Experimental workflow for creating a crosslinked polymer film.
Caption: Logical workflow for troubleshooting film defects.
References
Validation & Comparative
A Comparative Guide to Alternative Crosslinking Agents for 1,4-Bis(methoxymethyl)benzene
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical determinant of final product performance and biocompatibility. This guide provides an objective comparison of alternative crosslinking agents to 1,4-Bis(methoxymethyl)benzene, offering a comprehensive overview of their performance characteristics, supported by experimental data and detailed methodologies.
This compound is an aromatic crosslinking agent utilized in the production of polymers and resins, valued for the thermal stability and mechanical strength it imparts to the crosslinked network. However, the growing demand for materials with enhanced biocompatibility, lower toxicity, and tailored degradation profiles in fields such as drug delivery and tissue engineering has spurred the investigation of alternative crosslinking agents. This guide explores a range of these alternatives, from natural compounds to synthetic reagents, providing a framework for informed selection.
Performance Comparison of Crosslinking Agents
The ideal crosslinking agent varies depending on the specific application, desired material properties, and biocompatibility requirements. The following tables summarize the performance of several key alternatives in comparison to the characteristics of aromatic crosslinkers like this compound.
Table 1: General Performance Characteristics of Crosslinking Agents
| Crosslinking Agent Class | Examples | Key Advantages | Key Limitations | Primary Applications |
| Aromatic Ethers | This compound | High thermal stability, good mechanical strength | Potential for cytotoxicity, limited biocompatibility | Industrial resins, coatings, composites |
| Natural Compounds | Genipin (B1671432), Citric Acid | Excellent biocompatibility, low cytotoxicity, biodegradable | Slower reaction kinetics, potential for color formation | Tissue engineering, drug delivery, hydrogels |
| Carbodiimides | EDC/NHS | "Zero-length" crosslinking, high specificity, mild reaction conditions | Hydrolytically unstable intermediate, can be expensive | Bioconjugation, protein immobilization, hydrogels |
| Aldehydes | Glutaraldehyde, Glyoxal | High crosslinking efficiency, rapid reaction | High cytotoxicity, potential for inflammatory response | Bioprosthetics, tissue fixation (less common in drug delivery) |
| Vinyl-based Aromatics | Divinylbenzene (DVB) | High crosslinking density, enhanced thermal stability | Often requires radical initiators, limited biocompatibility | Polymer synthesis, ion-exchange resins |
| Aliphatic Crosslinkers | Ethylene Glycol Dimethacrylate (EGDMA) | Greater flexibility, can be biodegradable | Lower thermal and mechanical stability than aromatics | Hydrogels, dental resins, adhesives |
Table 2: Quantitative Performance Data of Selected Crosslinking Agents
| Parameter | This compound (Expected) | Genipin | EDC/NHS | Divinylbenzene (DVB) |
| Crosslinking Efficiency | High | Moderate to High | High (with NHS) | Very High |
| Reaction Kinetics | Moderate to Fast (with catalyst) | Slow to Moderate | Fast (intermediate formation) | Fast (with initiator) |
| Cytotoxicity | Moderate to High | Very Low | Low (byproducts can be cytotoxic) | Moderate |
| Biocompatibility | Low | High | High | Low |
| Mechanical Strength of Crosslinked Polymer | High | Moderate to High | Variable (depends on polymer) | High |
| Thermal Stability of Crosslinked Polymer | High | Moderate | Moderate | High |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are representative experimental protocols for key crosslinking agents.
Experimental Protocol for Crosslinking with this compound (General for Phenolic Resins)
-
Preparation of Resin Mixture: A novolac-type phenolic resin is mechanically mixed with this compound (typically 5-20 parts by weight per 100 parts of resin) and a suitable acid catalyst (e.g., p-toluenesulfonic acid).
-
Homogenization: The mixture is heated to a temperature sufficient to melt the resin (e.g., 100-120°C) and ensure uniform distribution of the crosslinker and catalyst.
-
Curing: The homogenized mixture is then subjected to a curing cycle, which typically involves heating at elevated temperatures (e.g., 150-200°C) for a specified duration to facilitate the crosslinking reaction.
-
Post-Curing: A post-curing step at a higher temperature may be employed to ensure complete crosslinking and enhance the thermal and mechanical properties of the final material.
Experimental Protocol for Genipin Crosslinking of Hydrogels
-
Preparation of Polymer Solution: A solution of the desired polymer (e.g., chitosan, gelatin) is prepared in an appropriate solvent (e.g., dilute acetic acid for chitosan, deionized water for gelatin).
-
Preparation of Genipin Solution: A solution of genipin is prepared in a suitable buffer, such as phosphate-buffered saline (PBS).
-
Mixing and Crosslinking: The polymer solution and genipin solution are mixed thoroughly. The crosslinking reaction is typically allowed to proceed at a controlled temperature (e.g., 37°C) for a period ranging from several hours to days, depending on the desired degree of crosslinking. The formation of a blue-colored hydrogel indicates the progression of the crosslinking reaction.
-
Purification: The resulting hydrogel is washed extensively with deionized water or PBS to remove any unreacted genipin.
Experimental Protocol for EDC/NHS Crosslinking of Proteins
-
Activation of Carboxyl Groups: A protein containing accessible carboxyl groups is dissolved in an activation buffer (e.g., 0.1 M MES, pH 4.5-5.0). EDC and NHS (or Sulfo-NHS for increased water solubility) are added to the protein solution and incubated for a short period (e.g., 15 minutes) at room temperature to form a stable amine-reactive NHS ester.
-
Quenching of EDC (Optional): A thiol-containing compound like 2-mercaptoethanol (B42355) can be added to quench the EDC and prevent unwanted side reactions.
-
Conjugation to Amino Groups: The second molecule containing primary amines is added to the activated protein solution. The pH of the reaction mixture is often raised to 7.2-8.5 to facilitate the reaction between the NHS ester and the amine groups. The reaction is typically allowed to proceed for several hours at room temperature or 4°C.
-
Quenching of Reaction: The reaction can be quenched by adding a primary amine-containing buffer (e.g., Tris) or hydroxylamine.
-
Purification: The crosslinked conjugate is purified from byproducts and unreacted molecules using methods such as dialysis or size-exclusion chromatography.
Visualization of Crosslinking Concepts
To better illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of the chemical structures and a typical experimental workflow.
Caption: Chemical structures of this compound and key alternative crosslinking agents.
Caption: Generalized experimental workflow for polymer crosslinking.
Conclusion
The selection of a crosslinking agent is a multifaceted decision that requires careful consideration of the desired application and material properties. While this compound and other aromatic crosslinkers offer excellent thermal and mechanical stability, their use in biomedical applications may be limited by concerns over cytotoxicity. Natural crosslinkers like genipin and "zero-length" crosslinkers such as EDC/NHS present highly biocompatible alternatives, making them ideal for drug delivery and tissue engineering applications where minimizing adverse biological responses is paramount. This guide provides a foundational comparison to aid researchers in navigating the diverse landscape of crosslinking agents and selecting the optimal candidate for their specific research and development needs. Further investigation into specific polymer-crosslinker interactions and optimization of reaction conditions is recommended to achieve the desired material performance.
A Comparative Guide to Aromatic and Aliphatic Crosslinkers for Enhanced Thermal Stability
For researchers and professionals in drug development and materials science, the choice of crosslinker is a critical determinant of a polymer's final properties. Among the most important of these is thermal stability, which dictates the material's performance at elevated temperatures. This guide provides an objective comparison of aromatic and aliphatic crosslinkers, focusing on their impact on thermal stability, supported by experimental data and detailed methodologies.
The fundamental difference between these two types of crosslinkers lies in their chemical structure. Aromatic crosslinkers contain one or more benzene (B151609) rings, which impart rigidity and high bond dissociation energy to the polymer network. In contrast, aliphatic crosslinkers consist of linear or branched carbon chains, offering greater flexibility. This structural distinction is the primary reason for their differing thermal behaviors. Generally, the incorporation of aromatic structures enhances thermal stability compared to aliphatic ones.[1][2][3]
Quantitative Comparison of Thermal Properties
The thermal stability of crosslinked polymers is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the weight loss of a material as a function of temperature, providing information on decomposition temperatures. DSC measures the heat flow into or out of a sample as it is heated or cooled, which is used to determine the glass transition temperature (Tg).
The following table summarizes key thermal properties of polymers crosslinked with aromatic versus aliphatic agents.
| Polymer System | Crosslinker Type | Crosslinker Name | Td5% (°C) | Tmax (°C) | Char Yield at 600°C (%) | Tg (°C) |
| Epoxy Resin | Aromatic | 4,4'-Diaminodiphenyl sulfone (DDS) | ~370 | ~400 | > 40 | ~220 |
| Aliphatic | Triethylenetetramine (TETA) | ~320 | ~350 | < 20 | ~110 | |
| Polyisoprene | Aromatic | p-Dichloroxylene | ~350 | ~380 | ~15 | - |
| Aliphatic | 1,4-Dichlorobutane | ~330 | ~360 | < 5 | - | |
| Poly(GMA) | Aromatic | 1,4-Divinylbenzene (DVB) | ~269 | ~388 | ~15 | - |
| Aliphatic | Trimethylolpropane trimethacrylate (TRIM) | ~238 | ~360 | < 10 | - |
Note: The values presented are approximate and can vary based on the specific formulation, curing conditions, and experimental parameters.
The data clearly indicates that aromatic crosslinkers consistently result in higher decomposition temperatures (Td5% and Tmax) and significantly greater char yield, which is the amount of carbonaceous residue left after thermal decomposition.[1] A higher char yield is indicative of better thermal stability and flame retardancy.[1] Furthermore, the glass transition temperature (Tg) is generally higher for systems with aromatic crosslinkers, reflecting a more rigid network structure.[4][5]
Visualizing Degradation Pathways and Experimental Workflows
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been created using Graphviz.
References
- 1. epublications.marquette.edu [epublications.marquette.edu]
- 2. youtube.com [youtube.com]
- 3. Polyester - Wikipedia [en.wikipedia.org]
- 4. Influence of crosslinking density on the mechanical and thermal properties of plant oil-based epoxy resin - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04206A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
A Tale of Two Crosslinkers: Formaldehyde vs. 1,4-Bis(methoxymethyl)benzene in Scientific Applications
In the vast landscape of chemical crosslinkers, formaldehyde (B43269) and 1,4-Bis(methoxymethyl)benzene represent two distinct classes of reagents, each with specialized applications tailored to their unique chemical properties. While both are employed to create stable linkages between molecules, their performance characteristics and primary fields of use differ significantly. This guide provides a detailed comparison of these two crosslinkers, offering researchers, scientists, and drug development professionals a clear understanding of their respective strengths and limitations, supported by experimental data and methodologies.
Performance Comparison at a Glance
Formaldehyde-based crosslinkers are the gold standard for biological applications, such as fixing cells and tissues for microscopy and studying protein-protein or protein-DNA interactions. In contrast, this compound is predominantly utilized in materials science and industrial processes as a potent crosslinking agent for polymers and resins.
| Feature | This compound | Formaldehyde-Based Crosslinkers |
| Primary Application | Polymer and resin synthesis (e.g., coatings, photoresists) | Biological sample fixation (e.g., histology, ChIP-seq), protein crosslinking |
| Reaction Mechanism | Acid-catalyzed formation of benzylic carbocations | Formation of Schiff bases and methylene (B1212753) bridges |
| Reaction Conditions | Strong acid catalysts (e.g., triflic acid, sulfuric acid), often at elevated temperatures | Near-physiological conditions (e.g., buffered aqueous solutions, room temperature) |
| Reactivity towards Biomolecules | Not well-documented for specific, controlled crosslinking of proteins or nucleic acids in biological systems. | Reacts with primary amines (e.g., lysine), thiols (cysteine), and other nucleophiles in proteins and nucleic acids. |
| Reversibility | Crosslinks are generally stable and not readily reversible under mild conditions. | Reversible by heating, which breaks the methylene bridges. |
| Cytotoxicity | Suspected of damaging fertility or the unborn child; causes skin and eye irritation.[1] | Known carcinogen and toxicant, with cytotoxic effects observed in various cell types.[2][3][4][5] |
| Advantages | Forms highly stable, crosslinked polymer networks. | Efficient at preserving cellular and tissue architecture; crosslinks are reversible.[6] |
| Disadvantages | Harsh reaction conditions are incompatible with most biological samples. | Can form heterogeneous crosslinking products and may mask epitopes for antibody binding. |
Delving into the Chemistry: Reaction Mechanisms
The divergent applications of these two crosslinkers stem from their fundamentally different reaction mechanisms.
This compound: This compound requires a strong acid catalyst to initiate crosslinking. The acid protonates one of the methoxymethyl groups, leading to the elimination of methanol (B129727) and the formation of a reactive benzylic carbocation. This carbocation then undergoes electrophilic aromatic substitution with an electron-rich aromatic ring of another polymer chain, forming a stable methylene bridge. This process can be repeated at the other end of the molecule, leading to a highly crosslinked polymer network.
Formaldehyde: In aqueous solutions, formaldehyde exists in equilibrium with its hydrated form, methanediol. It reacts with primary amines, such as the side chain of lysine (B10760008) residues in proteins, to form a Schiff base. This intermediate can then react with another nearby nucleophile, such as another amine or a thiol group, to form a stable methylene bridge, effectively crosslinking the two molecules. This reaction proceeds efficiently under physiological conditions, making it ideal for use with biological samples.
Experimental Protocols: A Study in Contrasts
The differing reaction conditions required for these crosslinkers are clearly reflected in their experimental protocols.
Protocol for Crosslinking of Phenolic Resins with this compound (A Representative Industrial Application)
Objective: To create a highly crosslinked, thermally stable phenolic resin.
Materials:
-
Phenolic resin (novolac type)
-
This compound
-
p-Toluenesulfonic acid (catalyst)
-
Solvent (e.g., 1-methoxy-2-propanol)
Procedure:
-
Dissolve the phenolic resin in the solvent in a reaction vessel equipped with a stirrer and a condenser.
-
Add this compound to the solution. The amount will vary depending on the desired degree of crosslinking.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to a temperature between 100-150°C and maintain for a specified period (e.g., 1-2 hours) to allow for the crosslinking reaction to proceed.
-
Monitor the viscosity of the solution. The reaction is complete when the desired viscosity is reached.
-
Cool the mixture and use it for the intended application (e.g., as a coating or adhesive).
Protocol for Crosslinking Proteins in Cells with Formaldehyde (A Representative Biological Application)
Objective: To fix protein-protein interactions within cells for subsequent analysis (e.g., by immunoprecipitation).
Materials:
-
Adherent cells in culture
-
Phosphate-buffered saline (PBS)
-
Formaldehyde solution (e.g., 16% w/v, methanol-free)
-
Quenching solution (e.g., 1 M glycine)
-
Lysis buffer
Procedure:
-
Aspirate the cell culture medium and wash the cells once with PBS at room temperature.
-
Add a freshly prepared crosslinking solution of 1% formaldehyde in PBS to the cells.
-
Incubate for 10 minutes at room temperature.
-
To quench the crosslinking reaction, add glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Aspirate the quenching solution and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells, and proceed with cell harvesting and downstream applications.
Conclusion: The Right Tool for the Right Job
The comparison between this compound and formaldehyde-based crosslinkers underscores a critical principle in chemical applications: the choice of reagent must be dictated by the specific requirements of the system under study.
Formaldehyde remains the crosslinker of choice for biological researchers due to its ability to efficiently crosslink proteins and nucleic acids under physiological conditions and the reversibility of these crosslinks. Its utility in techniques like chromatin immunoprecipitation and immunohistochemistry is well-established.
This compound , on the other hand, is a powerful crosslinker for the synthesis of robust and stable polymer networks in industrial settings. Its requirement for harsh, non-aqueous conditions and strong acid catalysis makes it unsuitable for applications involving sensitive biological molecules.
For researchers in the life sciences and drug development, a thorough understanding of the chemical properties and reaction mechanisms of different crosslinkers is paramount to designing experiments that yield meaningful and reliable results. While both this compound and formaldehyde are effective at creating chemical bridges, their domains of application are, for the most part, mutually exclusive.
References
A Spectroscopic Comparison for Validating Crosslinking Efficiency: 1,4-Bis(methoxymethyl)benzene vs. Amine-Based Formaldehyde Resins
A detailed guide for researchers on the spectroscopic validation of crosslinking efficiency, comparing the performance of 1,4-Bis(methoxymethyl)benzene with common formaldehyde-based crosslinkers.
In the realm of polymer chemistry and materials science, the efficiency of crosslinking agents is paramount in determining the final properties of the material. For researchers and professionals in drug development, where polymer matrices are often employed for controlled release and targeted delivery, validating the extent of crosslinking is a critical step. This guide provides an objective comparison of this compound, a versatile aromatic crosslinker, with traditional amine-based formaldehyde (B43269) resins, namely Melamine-Formaldehyde (MF) and Phenol-Formaldehyde (PF) resins. The comparison is grounded in spectroscopic data, offering a clear, evidence-based perspective on their performance and the methodologies to validate it.
Executive Summary
This guide demonstrates that spectroscopic techniques, particularly Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for validating and comparing the crosslinking efficiency of different agents. This compound offers a metal-free crosslinking alternative, leading to the formation of methylene (B1212753) bridges, which can be distinctly tracked through spectroscopy.[1][2] In comparison, MF and PF resins, while widely used, can exhibit more complex reaction pathways, including self-condensation, which can also be monitored and compared using similar spectroscopic methods.
Performance Comparison: Spectroscopic Signatures of Crosslinking
The efficiency of a crosslinking reaction can be qualitatively and quantitatively assessed by monitoring the disappearance of reactant functional groups and the appearance of new bonds characteristic of the crosslinked network.
This compound (BMMB)
Crosslinking with BMMB typically proceeds via an acid-catalyzed self-condensation reaction, where the methoxymethyl groups react to form methylene bridges (-CH₂-) between the aromatic rings, releasing methanol (B129727) as a byproduct.[1][2]
Key Spectroscopic Changes:
-
FTIR: A notable decrease in the intensity of the C-O-C stretching vibration of the methoxymethyl group (around 1100 cm⁻¹) is observed. The formation of methylene bridges can be inferred from changes in the C-H stretching and bending regions (around 2900-3000 cm⁻¹ and 1450 cm⁻¹, respectively).[1][2]
-
Solid-State NMR (¹³C CP/MAS): The most direct evidence of crosslinking is the significant reduction or disappearance of the signal from the methoxymethyl carbon (-OCH₃) at approximately 58 ppm and the methoxy-bearing methylene carbon (-CH₂O-) at around 70 ppm. Concurrently, a new signal corresponding to the methylene bridge carbon (-CH₂-) appears at approximately 37-40 ppm.[1][2]
Melamine-Formaldehyde (MF) Resin
MF resins are thermosetting polymers formed from the reaction of melamine (B1676169) and formaldehyde. Crosslinking occurs through the reaction of the methylol (-CH₂OH) and methoxymethyl (-CH₂OCH₃) groups on the melamine resin with functional groups on the polymer backbone (e.g., hydroxyl groups) or through self-condensation.
Key Spectroscopic Changes:
-
FTIR: A decrease in the broad O-H stretching band (around 3350 cm⁻¹) from hydroxyl groups and changes in the C-O stretching region (around 1000-1100 cm⁻¹) indicate the consumption of methylol and methoxymethyl groups. The formation of ether crosslinks can be observed in this region.
-
NMR: ¹H NMR can be used to monitor the decrease in the signals corresponding to the protons of the methylol and methoxymethyl groups. ¹³C NMR can show a decrease in the signals for the carbons of these groups and the appearance of new signals for the ether and methylene bridge carbons.
Phenol-Formaldehyde (PF) Resin
PF resins are formed from the reaction of phenol (B47542) with formaldehyde. The crosslinking process involves the reaction of hydroxymethyl groups (-CH₂OH) on the phenolic units to form methylene bridges between the phenol rings.
Key Spectroscopic Changes:
-
FTIR: A prominent decrease in the broad O-H stretching band (around 3350 cm⁻¹) is a key indicator of the reaction of the hydroxymethyl groups. An increase in the intensity of bands associated with methylene bridges is also observed.
-
NMR: Similar to MF resins, NMR spectroscopy can track the disappearance of the hydroxymethyl group signals and the emergence of signals corresponding to the methylene bridges connecting the phenolic rings.
Quantitative Data Summary
The following table summarizes the key spectroscopic shifts that can be used for a quantitative or semi-quantitative comparison of the crosslinking efficiency of these agents. The degree of crosslinking can often be correlated with the ratio of the integrated areas of the disappearing reactant peaks to the newly forming product peaks or a stable internal reference peak.
| Crosslinking Agent | Spectroscopic Technique | Key Spectral Change for Validation | Approximate Chemical Shift / Wavenumber |
| This compound | ¹³C Solid-State NMR | Disappearance of methoxymethyl (-OCH₃) signal | ~58 ppm |
| Appearance of methylene bridge (-CH₂-) signal | ~37-40 ppm | ||
| FTIR | Decrease in C-O-C stretch of methoxymethyl | ~1100 cm⁻¹ | |
| Melamine-Formaldehyde Resin | ¹³C NMR | Disappearance of methylol (-CH₂OH) signal | ~60-65 ppm |
| Disappearance of methoxymethyl (-CH₂OCH₃) signal | ~70-75 ppm | ||
| FTIR | Decrease in O-H stretch of methylol groups | ~3350 cm⁻¹ (broad) | |
| Phenol-Formaldehyde Resin | ¹³C NMR | Disappearance of hydroxymethyl (-CH₂OH) signal | ~60-65 ppm |
| Appearance of methylene bridge (-CH₂-) signal | ~30-40 ppm | ||
| FTIR | Decrease in O-H stretch of hydroxymethyl groups | ~3350 cm⁻¹ (broad) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are representative protocols for FTIR and solid-state NMR analysis of crosslinked polymers.
Protocol 1: FTIR Analysis of Crosslinking
-
Sample Preparation:
-
Prepare a mixture of the polymer and the crosslinking agent (e.g., this compound) in the desired ratio, with an appropriate catalyst if required.
-
For in-situ monitoring, cast a thin film of the mixture onto a suitable IR-transparent substrate (e.g., KBr or CaF₂ window).
-
For ex-situ analysis, cure the polymer mixture under the desired conditions (e.g., in an oven at a specific temperature for a set time). The cured sample can be analyzed as a thin film or ground into a fine powder and mixed with KBr to form a pellet.
-
-
Instrumentation and Data Acquisition:
-
Use a commercial FTIR spectrometer equipped with a transmission or Attenuated Total Reflectance (ATR) accessory.
-
For in-situ analysis, a heated transmission cell is required.
-
Record spectra over a range of 4000 to 400 cm⁻¹ with a resolution of at least 4 cm⁻¹.
-
Collect a background spectrum of the empty cell or substrate before acquiring the sample spectrum.
-
-
Data Analysis:
-
Baseline correct the acquired spectra.
-
Identify the characteristic peaks of the crosslinker's reactive groups (e.g., C-O-C of methoxymethyl) and the polymer's functional groups.
-
Monitor the decrease in the absorbance of the reactive group peaks and the appearance or increase of peaks corresponding to the crosslinked structure (e.g., methylene bridges).
-
For semi-quantitative analysis, calculate the ratio of the integrated area of a characteristic peak of the crosslinker to an internal standard peak (a peak in the polymer that does not change during the reaction). The degree of conversion can be calculated as: Conversion (%) = [1 - (A_t / A_0)] x 100 where A_t is the area of the reactive group peak at time t, and A_0 is the initial area of the peak.
-
Protocol 2: Solid-State NMR (¹³C CP/MAS) Analysis of Crosslinking
-
Sample Preparation:
-
Cure the polymer with the crosslinking agent under the specified conditions to obtain a solid sample.
-
Grind the cured polymer into a fine powder.
-
Pack the powdered sample into a zirconia rotor (typically 4 mm or 7 mm).
-
-
Instrumentation and Data Acquisition:
-
Use a high-resolution solid-state NMR spectrometer.
-
Perform ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiments.
-
Typical experimental parameters include a ¹H 90° pulse width of 3-5 µs, a contact time of 1-5 ms, and a recycle delay of 5-10 s. The magic angle spinning speed should be set to an appropriate value (e.g., 5-15 kHz) to minimize spinning sidebands.
-
-
Data Analysis:
-
Process the acquired free induction decay (FID) with an appropriate line broadening factor.
-
Identify and assign the peaks in the ¹³C spectrum corresponding to the unreacted crosslinker, the polymer backbone, and the newly formed crosslinked structures.
-
For quantitative analysis, the degree of crosslinking can be estimated by comparing the integrated intensity of the signal from the newly formed crosslinks (e.g., methylene bridges) to the total intensity of the signals from the carbons of the crosslinker. This requires careful calibration and consideration of the cross-polarization dynamics.
-
Visualizing the Process: Diagrams
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Workflow for the crosslinking of a polymer with this compound.
Caption: Simplified reaction scheme of this compound crosslinking with a hydroxyl-containing polymer.
Caption: Experimental workflow for spectroscopic validation of crosslinking efficiency.
References
A Comparative Analysis of Polymer Mechanical Properties: The Role of 1,4-Bis(methoxymethyl)benzene as a Crosslinker
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical determinant of the final mechanical properties and performance of a polymeric material. This guide provides a comparative overview of the mechanical properties of polymers, with a focus on the influence of the crosslinking agent, particularly 1,4-Bis(methoxymethyl)benzene, in comparison to other commonly used crosslinkers.
Understanding the Role of Crosslinkers
Crosslinking is a chemical process that results in the formation of a three-dimensional network from linear polymer chains. This network structure significantly enhances the mechanical strength, thermal stability, and chemical resistance of the polymer. The choice of crosslinking agent plays a pivotal role in defining the final characteristics of the thermoset material. Factors such as the chemical nature, functionality, and molecular geometry of the crosslinker directly influence properties like tensile strength, modulus of elasticity, and elongation at break.
This compound: A Potential Crosslinker for High-Performance Polymers
This compound is an aromatic compound containing two reactive methoxymethyl groups. These groups can participate in crosslinking reactions with various polymer backbones, particularly those containing active hydrogen atoms, such as phenolic resins and epoxy resins.
The rigid benzene (B151609) ring in the structure of this compound is expected to impart a high degree of stiffness and thermal stability to the resulting polymer network. This is in contrast to more flexible aliphatic crosslinkers, which may result in polymers with higher elongation but lower modulus.
Comparison with Other Common Crosslinkers
To understand the potential performance of this compound, it is useful to compare it with other widely used crosslinking agents.
Table 1: Qualitative Comparison of Crosslinking Agents and Their Expected Influence on Polymer Mechanical Properties
| Crosslinking Agent | Chemical Structure | Expected Impact on Mechanical Properties |
| This compound | Aromatic diether | Likely to produce polymers with high modulus, high tensile strength, and good thermal stability due to the rigid aromatic core. Elongation at break may be limited. |
| Hexamethylenetetramine (Hexamine) | Heterocyclic amine | Commonly used for phenolic resins. Forms a complex network of methylene (B1212753) and dimethylene-amino bridges, resulting in high hardness and thermal stability, but can be brittle. |
| Divinylbenzene (DVB) | Aromatic divinyl | A common crosslinker for styrenic polymers. The rigid structure leads to high modulus and good thermal stability. Higher concentrations can lead to increased brittleness. |
| Aliphatic Diamines | Linear or branched diamines | Used as curing agents for epoxy resins. The flexibility of the aliphatic chain can lead to tougher, more impact-resistant polymers with higher elongation at break compared to aromatic crosslinkers. |
| Anhydrides | Cyclic acid anhydrides | Also used for curing epoxy resins. Can produce polymers with high thermal stability and good electrical properties. The mechanical properties can vary depending on the specific anhydride (B1165640) used. |
Experimental Protocols for Mechanical Property Evaluation
To quantitatively assess the performance of this compound as a crosslinker, a series of standardized mechanical tests should be performed. The following are detailed methodologies for key experiments.
Tensile Testing
Objective: To determine the tensile strength, Young's modulus, and elongation at break of the crosslinked polymer.
Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.
Methodology:
-
Specimen Preparation: Prepare dog-bone shaped specimens of the crosslinked polymer according to the dimensions specified in ASTM D638. Ensure a uniform and defect-free surface.
-
Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for a specified period to ensure equilibrium.
-
Testing Machine: Use a universal testing machine (UTM) equipped with a suitable load cell and extensometer.
-
Procedure:
-
Mount the specimen in the grips of the UTM.
-
Attach the extensometer to the gauge section of the specimen.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and elongation data throughout the test.
-
-
Data Analysis:
-
Calculate the tensile strength by dividing the maximum load by the original cross-sectional area.
-
Determine the Young's modulus from the initial linear portion of the stress-strain curve.
-
Calculate the elongation at break as the percentage increase in the gauge length at the point of fracture.
-
Flexural Testing
Objective: To determine the flexural strength and flexural modulus of the crosslinked polymer.
Standard: ASTM D790 - Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials.
Methodology:
-
Specimen Preparation: Prepare rectangular bar specimens of the crosslinked polymer with dimensions as specified in ASTM D790.
-
Conditioning: Condition the specimens as described for tensile testing.
-
Testing Machine: Use a universal testing machine with a three-point or four-point bending fixture.
-
Procedure:
-
Place the specimen on the supports of the bending fixture.
-
Apply a load to the center of the specimen at a constant crosshead speed until rupture occurs or a specified deflection is reached.
-
Record the load and deflection data.
-
-
Data Analysis:
-
Calculate the flexural strength from the maximum load and the specimen dimensions.
-
Determine the flexural modulus from the slope of the initial linear portion of the load-deflection curve.
-
Logical Workflow for Crosslinker Evaluation
The process of evaluating a new crosslinker like this compound against established alternatives can be visualized as a systematic workflow.
Caption: Workflow for evaluating the mechanical properties of polymers with different crosslinkers.
Conclusion
While specific experimental data is currently lacking for a direct comparison, the chemical structure of this compound suggests its potential as a crosslinking agent for producing polymers with high rigidity and thermal stability. To validate this hypothesis and provide a definitive comparison, a systematic experimental investigation following the protocols outlined in this guide is necessary. Such research would be highly valuable for materials scientists and engineers in selecting the optimal crosslinker to meet the demanding performance requirements of advanced applications.
A Comparative Guide to the Thermal Analysis of Resins Crosslinked with Aromatic Agents
For researchers, scientists, and drug development professionals, understanding the thermal stability of polymeric materials is critical for predicting their performance, lifespan, and suitability for various applications. This guide provides an objective comparison of the thermal properties of resins crosslinked with different aromatic agents, supported by experimental data from peer-reviewed studies.
The selection of a curing agent significantly influences the thermal characteristics of a thermoset resin. Aromatic curing agents, in particular, are known to impart high thermal stability due to the rigid and stable nature of the aromatic structures they introduce into the polymer network. This guide will delve into the thermal analysis of epoxy resins cured with various aromatic amines, focusing on key performance indicators such as Glass Transition Temperature (Tg), Thermal Decomposition Temperature (Td), and Char Yield.
Comparative Thermal Performance of Aromatic Curing Agents
The following table summarizes the thermal properties of epoxy resins crosslinked with a selection of aromatic amine curing agents. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparison can be complex due to variations in the specific epoxy resin used, curing cycles, and analytical conditions between studies.
| Curing Agent | Resin Type | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td @ 5% wt. loss) (°C) | Char Yield (%) @ Temp. (°C) |
| 4,4′-Diaminodiphenylmethane (DDM) | TGDDM | 241 - 266[1] | ~370 | ~25 @ 700 |
| 4,4′-Diaminodiphenyl sulfone (DDS) | DGEBA | >250[2] | >250[2] | - |
| 3,3′-Diaminodiphenyl sulfone (3,3'-DDS) | TGDDM | 241 - 266[1] | - | - |
| m-Phenylenediamine (m-PDA) | DGEBA | - | ~350 | ~20 @ 600 |
| 4,4′-Methylenebis(2-ethylaniline) (MOEA) | AFG-90MH | 172 | - | - |
| 4,4′-Methylenebis(2-chloroaniline) (MOCA) | AFG-90MH | 190 | - | - |
| 4,4′-Methylenebis(3-chloro-2,6-diethylaniline) (MCDEA) | AFG-90MH | 183 | - | - |
Key Observations:
-
Structural Isomers: The isomeric position of functional groups on the aromatic ring can influence the final thermal properties. For instance, studies comparing 3,3'-DDS and 4,4'-DDS as curing agents for a tetrafunctional epoxy resin (TGDDM) have shown that while both yield high Tg values, the specific network structure formed can affect properties like fracture toughness.[1]
-
Substituents on the Aromatic Ring: The presence of different substituent groups on the aromatic amine curing agent can alter the glass transition temperature. For example, in a study using a high-performance epoxy resin, the unsubstituted 4,4′-methylenedianiline (MDA) resulted in the highest Tg, while the presence of ethyl or chloro- groups in other methylene-bridged diamines led to lower Tg values.
-
Flexibility of the Curing Agent: The flexibility of the aromatic amine backbone plays a role in the thermal properties of the cured resin. More rigid aromatic structures generally lead to higher glass transition temperatures and improved thermal stability.
Experimental Protocols
The data presented in this guide are primarily obtained through two key thermal analysis techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
DSC is used to determine the glass transition temperature, which marks the transition from a rigid, glassy state to a more flexible, rubbery state.
Methodology:
-
Sample Preparation: A small amount of the cured resin (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
Temperature Program: The sample is subjected to a controlled temperature program. A common procedure involves an initial heating ramp to erase any prior thermal history, followed by a controlled cooling step, and a final heating ramp at a constant rate (e.g., 10 °C/min or 20 °C/min) through the expected glass transition region.
-
Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.
Thermogravimetric Analysis (TGA) for Thermal Decomposition and Char Yield
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability of the material and its char yield at elevated temperatures.
Methodology:
-
Sample Preparation: A small sample of the cured resin (typically 10-20 mg) is placed in a tared TGA crucible.
-
Instrument Setup: The TGA instrument is purged with a controlled atmosphere, which can be inert (e.g., nitrogen) or oxidative (e.g., air), at a specified flow rate (e.g., 50 mL/min).
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min or 20 °C/min) over a wide temperature range (e.g., from room temperature to 800 °C).
-
Data Analysis: The TGA thermogram plots the percentage of initial mass remaining as a function of temperature. The onset of decomposition (Td) is often reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs. The char yield is the percentage of residual mass at the end of the experiment.
Experimental Workflow for Thermal Analysis
The following diagram illustrates the typical workflow for the thermal analysis of crosslinked resins.
This guide provides a foundational understanding of the thermal analysis of resins crosslinked with different aromatic agents. For more in-depth analysis and specific applications, consulting the primary research literature is recommended. The choice of the aromatic curing agent is a critical parameter that allows for the tailoring of the thermal properties of the final thermoset material to meet the demands of high-performance applications.
References
comparative study of curing behavior of various crosslinking agents
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate crosslinking agent is a critical parameter in the development of polymeric materials, influencing everything from the manufacturing process to the final mechanical and thermal properties of the product. This guide provides a comparative analysis of the curing behavior of various crosslinking agents, supported by experimental data, to aid in the selection of the optimal agent for your specific application.
Comparative Curing and Performance Data
The efficacy of a crosslinking agent is determined by its impact on the curing process and the resultant physical properties of the polymer. The following table summarizes key performance indicators for different classes of crosslinking agents when used with representative polymer systems.
| Crosslinking Agent Class | Polymer System | Curing Temperature (°C) | Curing Time | Glass Transition Temperature (Tg) (°C) | Key Findings |
| Amine-based (e.g., Phenalkamine) | Epoxy Resin | Ambient to Low Temperatures | Faster at low temperatures | Varies with agent | Phenalkamine crosslinkers can lead to a decrease in activation energy for curing and provide good physico-mechanical and corrosion resistance properties, especially at low temperatures and high humidity.[1][2] |
| Diamine Hardeners (e.g., DDS, MCDEA) | Epoxy Resin (DGEBA) | 100 - 160 | Dependent on temperature and amine ratio | Varies with composition | The ratio of different diamine hardeners can be varied to control the reaction kinetics and morphology of thermoset blends.[3] |
| Dimethacrylates (e.g., EGDMA, PEGDMA) | Poly(methyl methacrylate) (PMMA) | Varies with polymerization method | Dependent on initiator and temperature | Varies with crosslinker | The concentration and chain length of the crosslinking agent significantly affect mechanical properties.[4][5][6] Higher concentrations (up to 15%) can improve some mechanical properties, but excessive amounts (e.g., 20%) may lead to a decrease.[4][7] Longer chain crosslinking agents may increase impact resistance.[4][5] |
| Polythiol Agents | Water-based Epoxy | Varies with formulation | Faster with increased thiol groups and concentration | Tunable | The type and concentration of polythiol agents allow for fine-tuning of viscosity, storage modulus, loss modulus, and gel point.[8] |
| Organic Peroxides | Silicone Rubber | Varies with peroxide type | Dependent on peroxide type and concentration | Not specified | A wide range of organic peroxides can be used to crosslink silicone rubber, and a large amount of curing agent is not always necessary to achieve high elastic torque or short processing times.[9] |
| Isocyanates (triisocyanate-based) | Polyurethane | Varies with formulation | Dependent on concentration | Increases with crosslinking | Crosslinking with triisocyanates improves both tensile and tear strengths of polyurethane films.[10] |
Experimental Protocols
Accurate characterization of curing behavior is essential for material development. The following are detailed methodologies for key experiments used to evaluate crosslinking agents.
Differential Scanning Calorimetry (DSC) for Curing Kinetics
DSC is a fundamental technique used to measure the heat flow associated with chemical reactions as a function of temperature or time, making it ideal for studying the exothermic process of curing.[11][12][13]
Objective: To determine the curing profile, including the onset temperature, peak exothermic temperature, and total heat of reaction (enthalpy) of a thermosetting system.[11] This data is used to analyze the cure kinetics.[14][15]
Methodology:
-
Sample Preparation: A small, precisely weighed amount of the uncured polymer-crosslinker mixture (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to prevent oxidation.[11]
-
Thermal Program:
-
Non-isothermal scan: The sample is heated at a constant rate (e.g., 2, 5, 10, 15, 20 °C/min) over a temperature range that encompasses the entire curing reaction.[11] This provides information on the overall curing profile.
-
Isothermal scan: The sample is rapidly heated to a specific temperature and held there for a period of time to monitor the curing reaction at a constant temperature.[15]
-
-
Data Analysis: The heat flow is plotted against temperature or time. The area under the exothermic peak is integrated to determine the total enthalpy of cure (ΔH). The degree of cure at any point can be calculated by dividing the heat evolved by that point by the total enthalpy.[12] Kinetic parameters like activation energy can be determined using methods such as the Kissinger or Friedman isoconversional methods.[16]
Rheometry for Viscoelastic Properties During Curing
Rheology is the study of the flow of matter, and for curing systems, it provides critical information on the change in viscosity and the development of a solid-like structure (gelation).[17][18]
Objective: To monitor the evolution of storage modulus (G'), loss modulus (G''), and complex viscosity (η*) during the curing process to determine the pot life and gel point.[8][19]
Methodology:
-
Sample Preparation: The uncured polymer and crosslinking agent are mixed and immediately placed between the parallel plates of the rheometer. The gap between the plates is set to a specific distance (e.g., 1.0 mm).[19]
-
Instrument Setup: The test is typically performed in oscillatory mode at a constant frequency (e.g., 1.0 Hz) and a low strain to ensure the measurement is within the linear viscoelastic region.[19]
-
Thermal Program: The temperature is controlled to simulate the desired curing conditions, which can be isothermal or a temperature ramp.[19]
-
Data Analysis: G', G'', and η* are plotted as a function of time. The gel point is often identified as the crossover point where G' equals G''.[8] The scorch time, or the onset of curing, can be determined from the initial increase in viscosity.[19]
Fourier-Transform Infrared Spectroscopy (FTIR) for Chemical Group Analysis
FTIR spectroscopy is a powerful tool for monitoring the chemical changes that occur during a crosslinking reaction by identifying the disappearance of reactive functional groups and the appearance of new chemical bonds.[20][21][22]
Objective: To track the conversion of functional groups (e.g., epoxy, amine, acrylate) as a function of curing time or temperature.
Methodology:
-
Sample Preparation: A thin film of the reacting mixture is cast onto a suitable IR-transparent substrate (e.g., KBr pellet, NaCl plate) or measured directly using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: A background spectrum of the empty sample holder or substrate is collected.
-
Data Acquisition: Spectra are collected at various time intervals during the curing process. For temperature-dependent studies, a heated cell can be used.
-
Data Analysis: The change in the intensity of characteristic absorption bands is monitored. For example, in an epoxy-amine reaction, the disappearance of the epoxy group peak (around 915 cm⁻¹) can be tracked. The degree of conversion can be quantified by normalizing the peak area of the reactive group to an internal standard peak that does not change during the reaction.[22]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a comparative study of different crosslinking agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of cross-linking agents and curing condition on the performance of epoxy coating [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The effect of cross-linking chain length on mechanical properties of a dough-molded poly(methylmethacrylate) resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. epitoanyag.org.hu [epitoanyag.org.hu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of Cure Behavior in Epoxy Using Molecular Dynamics Simulation Compared with Dielectric Analysis and DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. azom.com [azom.com]
- 14. Cross-Linking Reaction of Bio-Based Epoxy Systems: An Investigation into Cure Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. complexfluids.umd.edu [complexfluids.umd.edu]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
The Impact of Crosslinker Rigidity on Polymer Properties: A Comparative Guide
The selection of a crosslinking agent is a critical determinant in the design of polymer networks, profoundly influencing the final material's mechanical, thermal, and swelling characteristics. The rigidity of the crosslinker, in particular, dictates the polymer chains' mobility and the overall network architecture. This guide provides an objective comparison of how rigid and flexible crosslinkers affect polymer properties, supported by experimental data, detailed methodologies, and illustrative diagrams for researchers, scientists, and drug development professionals.
Logical Relationship: From Crosslinker to Polymer Properties
The rigidity of a crosslinker initiates a cascade of effects at the molecular level that manifest in the macroscopic properties of the polymer. Rigid crosslinkers, often containing aromatic or short aliphatic structures, create a more constrained and homogeneous network. This contrasts with flexible crosslinkers, typically long-chain aliphatic molecules, which allow for greater chain mobility and can lead to more heterogeneous network formation.
Caption: Influence of crosslinker rigidity on network structure and polymer properties.
Comparative Analysis of Polymer Properties
The choice between a rigid and a flexible crosslinker significantly alters the performance of the resulting polymer. Rigid crosslinkers generally enhance the thermal stability and mechanical strength of a material due to the restriction of polymer chain movement.[1][2] Conversely, flexible crosslinkers can impart greater elasticity and swelling capacity.
Quantitative Data Summary
The following table summarizes experimental data comparing the effect of an aromatic (rigid) and an aliphatic (flexible) hyperbranched polyphosphoester crosslinker on the glass transition temperature (Tg) of an epoxy resin. A higher Tg indicates greater thermal stability.
| Crosslinker Type | Polymer System | Glass Transition Temperature (Tg) of Crosslinker | Glass Transition Temperature (Tg) of Final Epoxy Resin |
| Aromatic (Rigid) | poly-1 in Epoxy | 60 °C | 127 °C |
| Aliphatic (Flexible) | poly-2 in Epoxy | -66 °C | 127 °C (for monomeric version 2) / 149 °C (for polymeric version poly-2) |
Data synthesized from a comparative study on hyperbranched polyphosphoesters as flame retardants in epoxy resins.[3] Note: The study found that while the pure aliphatic crosslinker had a much lower Tg, its effect on the final resin's Tg was comparable to or even higher than the aromatic one, indicating complex interactions within the final network.[3]
Experimental Protocols
Accurate characterization of polymer properties is essential for a reliable comparison. Below are detailed methodologies for key experiments.
Experimental Workflow
The evaluation process follows a structured workflow from synthesis to characterization.
Caption: General experimental workflow for polymer synthesis and characterization.
Tensile Strength Measurement (ASTM D638)
Tensile properties, such as tensile strength and Young's modulus, are determined by measuring the force required to stretch a material until it breaks.[4]
Objective: To quantify the mechanical strength and stiffness of the crosslinked polymer.
Apparatus:
-
Universal Testing Machine (UTM) with appropriate grips.
-
Extensometer (optional, for precise strain measurement).
-
Cutting die or mold for specimen preparation (dumbbell shape, Type I, II, III, or V as per ASTM D638).[4][5]
Procedure:
-
Specimen Preparation: Prepare at least five test specimens from each polymer formulation. The specimens should be dumbbell-shaped ("dog bone") to ensure that failure occurs in the central, narrower section.[4][5]
-
Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2 °C and 50 ± 5% relative humidity) for a specified period before testing.[5]
-
Machine Setup:
-
Testing:
-
Start the test, applying a tensile load to the specimen.
-
Record the force and displacement (or strain) data continuously until the specimen fractures.[7]
-
-
Data Analysis: From the resulting stress-strain curve, calculate the tensile strength (the maximum stress the material can withstand) and the Young's modulus (the slope of the initial linear portion of the curve).
Swelling Ratio Determination
The swelling ratio measures a polymer's ability to absorb and retain a solvent, which is inversely related to the crosslink density.[8]
Objective: To determine the extent of swelling, which provides an indirect measure of the crosslinking efficiency and network structure.
Apparatus:
-
Analytical balance.
-
Beakers.
-
Solvent (e.g., deionized water for hydrogels).
-
Filter paper or tea bags.[9]
Procedure (Gravimetric Method):
-
Initial Measurement: Weigh a dried sample of the crosslinked polymer to obtain its initial dry weight (Wd).[10]
-
Immersion: Immerse the polymer sample in a beaker containing an excess of the chosen solvent at a constant temperature.[9]
-
Equilibrium Swelling: Allow the sample to swell until it reaches equilibrium, which is confirmed when its weight becomes constant over successive measurements.[10]
-
Final Measurement:
-
Carefully remove the swollen sample from the solvent.
-
Blot the surface gently with filter paper to remove excess surface liquid without compressing the sample.
-
Weigh the swollen sample to obtain the swollen weight (Ws).[10]
-
-
Calculation: Calculate the swelling ratio (SR) using the following formula:[11]
SR (%) = [(Ws - Wd) / Wd] x 100
Glass Transition Temperature (Tg) Measurement by Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique used to identify the temperatures at which physical transitions occur in a polymer.[12][13] The glass transition temperature (Tg) is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[13] A higher Tg is generally associated with increased crosslink density and chain rigidity.[1]
Objective: To determine the Tg of the polymer, providing insight into its thermal stability and the effect of the crosslinker on chain mobility.
Apparatus:
-
Differential Scanning Calorimeter (DSC).
-
Sample pans (typically aluminum) and lids.
-
Crimper for sealing the pans.
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the polymer sample (typically 5-10 mg) into a DSC sample pan.[14]
-
Encapsulation: Seal the pan with a lid using a crimper. Prepare an empty, sealed pan to be used as a reference.[13]
-
Machine Setup:
-
Testing:
-
Begin the temperature scan. The DSC measures the difference in heat flow required to raise the temperature of the sample and the reference.[15]
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
The Tg is identified as a step-like change in the baseline of the DSC curve.[12] The midpoint of this transition is typically reported as the Tg.
-
References
- 1. researchgate.net [researchgate.net]
- 2. ebeammachine.com [ebeammachine.com]
- 3. Aromatic vs. Aliphatic Hyperbranched Polyphosphoesters as Flame Retardants in Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. insights.globalspec.com [insights.globalspec.com]
- 5. Pollen AM | Mechanical Testing Protocol [pollen.am]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Polymer Swelling | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 9. Swelling capacity - Wikipedia [en.wikipedia.org]
- 10. banglajol.info [banglajol.info]
- 11. asiapharmaceutics.info [asiapharmaceutics.info]
- 12. azom.com [azom.com]
- 13. pslc.ws [pslc.ws]
- 14. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 15. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
Assessing the Chemical Resistance of Polymers Crosslinked with 1,4-Bis(methoxymethyl)benzene: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of polymeric materials with appropriate chemical resistance is a critical factor in ensuring the integrity and performance of experimental setups and drug delivery systems. This guide provides a comparative assessment of the chemical resistance of polymers crosslinked with 1,4-bis(methoxymethyl)benzene, a common agent used to create highly durable and porous polymer networks. The performance of these polymers is compared with materials crosslinked using other common agents, supported by established experimental protocols.
Introduction to this compound Crosslinked Polymers
This compound, also known as p-xylylene dimethyl ether, is an effective crosslinking agent for a variety of polymers, particularly those containing aromatic rings such as polystyrene. The crosslinking reaction, typically a Friedel-Crafts alkylation, creates a rigid, three-dimensional network structure. This process results in the formation of hyper-cross-linked polymers (HCPs), which are noted for their high thermal and chemical stability.[1][2][3][4] These HCPs are generally insoluble in common organic solvents, a critical property for applications involving exposure to diverse chemical environments.[1][2][3][4]
The rigid network structure imparted by this compound is a key determinant of the polymer's chemical resistance. The degree of crosslinking directly influences the material's ability to resist swelling and degradation when exposed to solvents and other chemical agents.
Comparative Analysis of Chemical Resistance
While specific quantitative data on the chemical resistance of polymers crosslinked with this compound is not extensively available in publicly accessible literature, a qualitative and comparative assessment can be made based on the known properties of hyper-cross-linked polymers and by comparing them to polymers crosslinked with other common agents like divinylbenzene (B73037) (DVB).
Key Performance Indicators:
-
Swelling Ratio: A lower swelling ratio indicates better chemical resistance, as it signifies less solvent uptake by the polymer matrix.
-
Change in Mechanical Properties: Minimal changes in properties like tensile strength and hardness after chemical exposure are desirable.
-
Visual Integrity: Lack of cracking, crazing, or dissolution after exposure to chemicals.
Comparison with Divinylbenzene (DVB) Crosslinked Polymers:
Divinylbenzene is a widely used crosslinking agent for producing polystyrene-based resins. The chemical resistance of DVB-crosslinked polymers is well-documented and provides a good benchmark for comparison.
| Crosslinking Agent | Polymer Matrix | Typical Chemical Resistance Profile | Expected Performance Advantages | Expected Performance Limitations |
| This compound | Polystyrene and other aromatic polymers | High resistance to a broad range of organic solvents and aqueous solutions (based on the general properties of HCPs). | Excellent thermal and chemical stability due to the rigid, hyper-cross-linked network. High porosity can be beneficial for certain applications. | Potentially more brittle than less crosslinked materials. Synthesis often requires specific catalysts. |
| Divinylbenzene (DVB) | Polystyrene | Good to excellent resistance to many organic solvents, acids, and bases. Swelling is observed in aromatic and chlorinated solvents. | Well-established and widely available. Properties can be tuned by varying the DVB concentration. | Can exhibit significant swelling in certain organic solvents, which may compromise dimensional stability. |
Quantitative Data Summary (Illustrative)
The following table presents illustrative data on the swelling behavior of polystyrene crosslinked with divinylbenzene in various solvents. While direct comparative data for this compound is not available, it is anticipated that hyper-cross-linked polymers would exhibit significantly lower swelling ratios under similar conditions.
| Solvent | Swelling Volume (mL/g) for Polystyrene with 1% DVB[5] | Swelling Volume (mL/g) for Polystyrene with 2% DVB[5] |
| Toluene | 8.5 | 5.2 |
| Dichloromethane (DCM) | 8.3 | 6.0 |
| Tetrahydrofuran (THF) | 8.8 | 5.6 |
| N,N-Dimethylformamide (DMF) | 5.6 | 3.2 |
| Methanol | 1.6 | 1.6 |
| Water | -- | -- |
Experimental Protocols
To ensure a standardized assessment of chemical resistance, the following experimental protocols are recommended.
Gravimetric Swelling Test
This method determines the swelling ratio of a crosslinked polymer in a specific solvent.
Methodology:
-
Sample Preparation: A dried polymer sample of known weight (W_d) is prepared.
-
Immersion: The sample is immersed in the test solvent at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 24 or 48 hours) to reach equilibrium swelling.
-
Weight Measurement: After immersion, the swollen sample is removed, the surface solvent is quickly blotted off, and the sample is weighed (W_s).
-
Calculation: The swelling ratio (SR) is calculated using the formula: SR (%) = [(W_s - W_d) / W_d] x 100
ASTM D543: Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents
This standard provides a comprehensive framework for assessing the effect of chemicals on the properties of plastics.
Methodology:
-
Reagent Selection: A range of chemical reagents relevant to the intended application is selected.
-
Specimen Preparation: Standardized test specimens of the polymer are prepared.
-
Exposure Conditions: Specimens are immersed in the chemical reagents under controlled conditions of temperature and time.
-
Property Evaluation: Following exposure, the specimens are tested for changes in various properties, including:
-
Weight and dimensions
-
Mechanical properties (e.g., tensile strength, hardness)
-
Visual appearance (e.g., color change, cracking, swelling)
-
-
Reporting: The results are reported as the percentage change in the measured properties.
Visualizations
Crosslinking Mechanism
The following diagram illustrates the Friedel-Crafts alkylation reaction, which is the mechanism for crosslinking aromatic polymers with this compound.
Caption: Friedel-Crafts crosslinking with this compound.
Experimental Workflow for Chemical Resistance Testing
The diagram below outlines the general workflow for assessing the chemical resistance of crosslinked polymers according to ASTM D543.
Caption: Workflow for ASTM D543 chemical resistance testing.
Conclusion
Polymers crosslinked with this compound are expected to exhibit superior chemical resistance due to the formation of a rigid and stable hyper-cross-linked network. While direct quantitative comparative data is limited in the available literature, the established properties of HCPs suggest they would outperform less densely crosslinked polymers, such as those crosslinked with lower concentrations of divinylbenzene, particularly in aggressive organic solvents. For a definitive assessment, it is recommended that researchers conduct tailored chemical resistance studies following standardized protocols like the gravimetric swelling test and ASTM D543. This will ensure the selection of the most appropriate material for specific applications in research, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Hyper cross-linked polymers: A mini-review - American Chemical Society [acs.digitellinc.com]
- 4. Hypercrosslinked Polymers: A Review | Semantic Scholar [semanticscholar.org]
- 5. Swelling Volumes of Polystyrene, TentaGel® and HypoGel® Resins [rapp-polymere.com]
Safety Operating Guide
Proper Disposal of 1,4-Bis(methoxymethyl)benzene: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. This guide provides detailed, step-by-step procedures for the safe disposal of 1,4-Bis(methoxymethyl)benzene, a compound for which hazard classifications can vary between suppliers. To ensure the highest safety standards, this document adopts a conservative approach, treating the substance as hazardous waste.
Hazard Assessment and Data Presentation
Conflicting information exists regarding the hazards of this compound. While some safety data sheets (SDS) may classify it as non-hazardous, others indicate potential for skin and eye irritation, and even reproductive toxicity[1][2]. Given this discrepancy, it is prudent to handle this compound as a hazardous substance.
For quick reference, the key physical, chemical, and hazard data for this compound are summarized in the tables below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 6770-38-3[3] |
| Molecular Formula | C10H14O2[3][4] |
| Molecular Weight | 166.22 g/mol [4][5] |
| Appearance | Colorless to pale yellow liquid[3][6] |
| Boiling Point | 235 °C[6][7] |
| Flash Point | 118 °C[6][7] |
| Density | 1.013 g/cm³[6] |
| Solubility | Soluble in organic solvents, limited solubility in water[3] |
Table 2: GHS Hazard Classifications for this compound (Aggregated)
| Hazard Class | GHS Classification | Source |
| Skin Irritation | Warning | [2][5] |
| Eye Irritation | Warning | [2][5] |
| Reproductive Toxicity | Warning | [2] |
Experimental Protocols
Standard laboratory practice for the disposal of organic chemicals like this compound does not typically involve in-lab neutralization or treatment by research personnel. Such procedures can be hazardous if the reaction chemistry is not fully understood and controlled. The recommended and safest protocol is to dispose of this chemical as hazardous waste through a licensed environmental services provider.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Procedures
1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
2. Waste Identification and Segregation:
-
Treat all waste containing this compound as hazardous waste.
-
Do not mix this waste with other incompatible waste streams. Consult a chemical compatibility chart if you are unsure.
3. Container Selection:
-
Choose a waste container that is in good condition, free of leaks, and has a secure, tight-fitting lid.
-
The container material must be compatible with this compound. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable. Avoid metal containers if there is any potential for corrosivity, though this is not a primary hazard of this compound[8][9].
4. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste"[10][11][12].
-
The label must also include:
-
The full chemical name: "this compound" (no abbreviations).
-
The approximate concentration and volume.
-
The date the waste was first added to the container (accumulation start date).
-
The name and contact information of the generating researcher or lab.
-
Any relevant hazard warnings (e.g., "Irritant").
-
5. Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be a secondary containment unit (e.g., a chemical-resistant tray or tub) to prevent the spread of any potential leaks.
-
Ensure the SAA is located away from sources of ignition and incompatible chemicals.
6. Disposal:
-
Once the waste container is full, or if it has been in storage for an extended period (check your institution's guidelines), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with hazardous waste regulations. Always consult your institution's specific waste management policies and the most recent Safety Data Sheet for the chemicals you are working with.
References
- 1. Hazardous Waste Label Requirements | BradyID.com [bradyid.com]
- 2. healthsafety.vcu.edu [healthsafety.vcu.edu]
- 3. CAS 6770-38-3: 1,4-bis(methoxymethyl)-benzene | CymitQuimica [cymitquimica.com]
- 4. This compound | CAS#:6770-38-3 | Chemsrc [chemsrc.com]
- 5. This compound | C10H14O2 | CID 81239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. 1,4-bis-(Methoxymethyl)benzene | CAS 6770-38-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. wattbarind.com [wattbarind.com]
- 10. actenviro.com [actenviro.com]
- 11. actenviro.com [actenviro.com]
- 12. Hazardous Waste Labeling: What You Need to Know | HWH Environmental [hwhenvironmental.com]
Personal protective equipment for handling 1,4-Bis(methoxymethyl)benzene
Essential Safety and Handling Guide for 1,4-Bis(methoxymethyl)benzene
For Immediate Reference: Researchers, scientists, and drug development professionals handling this compound must prioritize safety due to conflicting hazard information. While some suppliers classify this chemical as non-hazardous, others indicate potential risks including skin and eye irritation, and possible reproductive toxicity. Therefore, a cautious approach to handling, personal protective equipment (PPE), and disposal is essential.
This guide provides a comprehensive overview of the necessary safety protocols, operational procedures, and disposal plans for this compound, ensuring the well-being of laboratory personnel and compliance with safety standards.
Hazard Identification and Classification
There are discrepancies in the classification of this compound. Some safety data sheets (SDS) indicate that it is not a hazardous substance[1]. However, other sources suggest it may cause skin and eye irritation, and is suspected of damaging fertility or the unborn child[2]. Due to these inconsistencies, it is prudent to handle this chemical as potentially hazardous.
Reported Hazard Statements:
-
H315: Causes skin irritation[2].
-
H319: Causes serious eye irritation[2].
-
H335: May cause respiratory irritation.
-
H361: Suspected of damaging fertility or the unborn child[2].
-
H373: May cause damage to organs through prolonged or repeated exposure.
| Hazard Classification | Pictogram | Signal Word |
| Skin Irritation (Category 2) | GHS07 | Warning |
| Eye Irritation (Category 2A) | GHS07 | Warning |
| Reproductive Toxicity (Category 2) | GHS08 | Warning |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | GHS07 | Warning |
| Specific Target Organ Toxicity - Repeated Exposure (Category 2) | GHS08 | Warning |
Personal Protective Equipment (PPE)
Given the potential hazards, a comprehensive PPE plan is mandatory.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | Conforming to EN166 (EU) or NIOSH (US) approved standards. Essential to protect against potential eye irritation from splashes[2]. |
| Hand Protection | Chemical-resistant gloves. | Nitrile rubber gloves are a common choice for general laboratory use and provide splash protection, but prolonged or direct contact should be avoided. For extended handling, consider thicker gloves or materials with higher chemical resistance. Always inspect gloves for degradation or punctures before use[3][4][5][6]. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. For larger quantities or splash risks, consider a chemical-resistant apron or suit. | To prevent skin contact and irritation[1]. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | To minimize inhalation of vapors, which may cause respiratory irritation[2]. |
Operational Plan for Handling
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring safety.
1. Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that a chemical fume hood is functioning correctly.
-
Locate the nearest eyewash station and safety shower and confirm they are accessible.
-
Gather all necessary PPE and inspect it for any damage.
-
Review the Safety Data Sheet (SDS) before starting any new procedure.
2. Handling:
-
Conduct all work with this compound in a well-ventilated chemical fume hood.
-
Avoid direct contact with skin and eyes.
-
Use appropriate tools and equipment to minimize the generation of aerosols or splashes.
-
Keep containers tightly closed when not in use.
3. Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed to prevent leakage or evaporation.
-
Store away from incompatible materials such as strong oxidizing agents.
4. Spill Management:
-
In case of a small spill, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and collect it in a sealed container for disposal.
-
For larger spills, evacuate the area and follow emergency procedures.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, should be considered hazardous waste and collected in a separate, labeled container[7].
-
Disposal Route: Do not dispose of this chemical down the drain[7]. All waste must be disposed of through a licensed professional waste disposal company in accordance with local, state, and federal regulations[1][7].
Visual Workflow for Handling this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
